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  • Product: N,2-dimethyl-5-nitrobenzamide
  • CAS: 862470-06-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of N,2-Dimethyl-5-nitrobenzamide: A Technical Guide for Drug Development

Executive Summary N,2-dimethyl-5-nitrobenzamide (CAS: 862470-06-2) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and rational drug design . As a critical intermediate or ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2-dimethyl-5-nitrobenzamide (CAS: 862470-06-2) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and rational drug design . As a critical intermediate or pharmacophore subunit, its physicochemical properties dictate not only its reactivity during synthesis but also its ADME (Absorption, Distribution, Metabolism, and Excretion) profile when incorporated into a final drug candidate. This whitepaper provides an in-depth analysis of its structural dynamics, quantitative physicochemical properties, and the self-validating experimental workflows required for its characterization.

Structural & Conformational Dynamics

The physicochemical behavior of N,2-dimethyl-5-nitrobenzamide is governed by the causal interplay of three critical structural motifs:

  • The Ortho-Methyl Effect (Conformational Locking): The methyl group at the 2-position introduces significant steric hindrance against the adjacent N-methyl amide group. This steric clash forces the amide plane to rotate out of coplanarity with the benzene ring. By disrupting the π-conjugation between the aromatic system and the carbonyl group, the molecule adopts a "conformationally locked" twisted state. This increases the three-dimensionality (

    
     character) of the local environment, a property highly sought after in modern drug discovery to improve target specificity and reduce off-target binding .
    
  • The Meta-Nitro Group (Electronic Deactivation): Positioned meta to the amide and para to the methyl group, the highly electronegative nitro group (-NO₂), exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly reduces the electron density of the aromatic ring, lowering the pKa of adjacent ionizable groups and increasing the overall lipophilicity of the molecule.

  • The N-Methyl Amide (Hydrogen Bonding): The secondary amide acts as both a hydrogen bond donor (HBD) and acceptor (HBA). The N-methylation restricts the number of HBDs to exactly one, which is crucial for maintaining desolvation energetics favorable for high passive membrane permeability.

Quantitative Physicochemical Profile

The interplay of these structural features results in a highly specific physicochemical profile. The data summarized below reflects predictive and standardized baseline metrics for this molecular scaffold.

ParameterValue / DescriptorMechanistic Rationale
Molecular Formula C₉H₁₀N₂O₃Standard elemental composition .
Molecular Weight 194.19 g/mol Optimal for fragment-based drug design (FBDD) (< 300 Da).
Topological Polar Surface Area ~74.9 ŲDerived from the nitro (45.8 Ų) and amide (29.1 Ų) groups. Ideal for passive cellular permeability (TPSA < 90 Ų).
LogP (Octanol/Water) ~1.8The lipophilic methyl groups balance the polar nitro/amide groups, resulting in optimal lipophilicity for oral absorption.
Hydrogen Bond Donors (HBD) 1The single N-H bond of the secondary amide.
Hydrogen Bond Acceptors (HBA) 3Oxygen atoms of the carbonyl and nitro groups.
pKa (Amide N-H) ~15.0 (Neutral at pH 7.4)The amide proton is non-ionizable under physiological conditions, ensuring pH-independent absorption in the GI tract.

Self-Validating Experimental Workflows

To empirically validate the physicochemical properties of N,2-dimethyl-5-nitrobenzamide, rigorous, self-validating protocols must be employed.

Protocol 1: Thermodynamic Solubility Profiling (LC-UV)

Unlike kinetic solubility, thermodynamic solubility measures the equilibrium state of the crystalline compound, providing a true reflection of its dissolution capacity without the confounding variable of transient supersaturation.

  • Preparation: Add excess crystalline N,2-dimethyl-5-nitrobenzamide to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension mechanically at 37°C for 24–48 hours to ensure thermodynamic equilibrium is fully reached.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV against a pre-established standard calibration curve.

  • Self-Validation Step: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Causality: This ensures no polymorphic transformation or hydrate formation occurred during equilibration, which would artificially alter the solubility reading.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method

Following OECD Test Guideline 107 , this protocol determines the true partition coefficient.

  • Solvent Saturation: Pre-saturate n-octanol with water, and water with n-octanol for 24 hours to prevent volume shifts during the assay.

  • Partitioning: Dissolve a known mass of the compound in the aqueous phase. Add an equal volume of the organic phase.

  • Equilibration: Shake mechanically for 60 minutes at 25°C, then centrifuge to achieve complete phase separation.

  • Quantification: Measure the concentration of the compound in both phases using HPLC-UV.

  • Self-Validation Step: Calculate the mass balance (

    
    ). Causality: A mass recovery of >95% validates that the compound did not degrade, precipitate at the interface, or adsorb to the glassware during the assay.
    

Workflow A N,2-dimethyl-5-nitrobenzamide Sample Preparation B Lipophilicity Assay (Shake-Flask Method) A->B C Solubility Profiling (Thermodynamic) A->C D pKa Determination (Potentiometric) A->D E Solid-State Analysis (DSC / XRD) A->E F Comprehensive Physicochemical Profile B->F C->F D->F E->F

Experimental workflow for the physicochemical profiling of N,2-dimethyl-5-nitrobenzamide.

Biopharmaceutical Implications (ADME & Toxicology)

The physicochemical profile of N,2-dimethyl-5-nitrobenzamide directly dictates its biological behavior and viability as a drug precursor.

Membrane Permeability: With a TPSA of ~74.9 Ų, a LogP of ~1.8, and a low HBD count, this scaffold falls perfectly within Lipinski's Rule of Five. The conformational locking induced by the ortho-methyl group further buries the amide hydrogen bond, reducing the desolvation energy required for the molecule to cross lipid bilayers. This suggests excellent passive membrane permeability, including high potential for blood-brain barrier (BBB) penetration.

Metabolic Liabilities and Prodrug Potential: The nitroaromatic moiety is a well-documented metabolic liability. In vivo, hepatic and bacterial nitroreductases can catalyze the sequential reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (-NHOH), and ultimately an amine (-NH₂) . While hydroxylamine intermediates can be genotoxic due to DNA adduct formation, this bioreductive pathway is frequently exploited in the design of hypoxia-activated prodrugs (HAPs) for oncology. In the hypoxic microenvironment of solid tumors, the nitro group is selectively reduced, triggering a self-immolative electronic cascade that releases an active cytotoxic payload .

SPR Core N,2-dimethyl-5- nitrobenzamide Ortho Ortho-Methyl (Steric Hindrance) Core->Ortho Nitro Meta-Nitro (Electron Withdrawing) Core->Nitro Amide N-Methyl Amide (H-Bonding) Core->Amide Conf Conformational Locking Ortho->Conf Lipid Increased Lipophilicity Nitro->Lipid Tox Bioreductive Metabolism Nitro->Tox Perm Membrane Permeability Amide->Perm Conf->Perm Lipid->Perm

Structure-Property Relationship (SPR) mapping of N,2-dimethyl-5-nitrobenzamide.

References

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing. [Link]

  • Williams, K., et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives". Chemical Reviews, National Center for Biotechnology Information (PMC). [Link]

  • Kozicka, Z., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC). [Link]

Exploratory

N,2-dimethyl-5-nitrobenzamide CAS number and synonyms

The following technical guide provides an in-depth analysis of N,2-dimethyl-5-nitrobenzamide , a critical intermediate in the synthesis of bioactive benzamide derivatives. This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N,2-dimethyl-5-nitrobenzamide , a critical intermediate in the synthesis of bioactive benzamide derivatives. This document is structured for researchers and drug development professionals, focusing on synthesis, characterization, and application workflows.

Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

N,2-Dimethyl-5-nitrobenzamide (systematically N-methyl-2-methyl-5-nitrobenzamide) is a functionalized aromatic amide utilized primarily as a scaffold in medicinal chemistry and agrochemical development.[1] Its structure features a benzamide core substituted with a methyl group at the ortho position (C2), a nitro group at the meta position (C5), and a methyl group on the nitrogen atom. This specific substitution pattern makes it a valuable precursor for generating 5-amino-N,2-dimethylbenzamide , a key intermediate for synthesizing kinase inhibitors, anti-infectives, and ryanodine receptor modulators.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-Methyl-2-methyl-5-nitrobenzamide
Common Synonyms N-Methyl-5-nitro-o-toluamide; 5-Nitro-N,2-dimethylbenzamide
CAS Number Not widely indexed (Primary Precursor CAS: 1975-52-6 )
Molecular Formula C

H

N

O

Molecular Weight 194.19 g/mol
SMILES Cc1ccc([O-])cc1C(=O)NC
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point Approx. 150–160 °C (Estimated based on analogs)

Structural Insight: The steric hindrance provided by the ortho-methyl group (C2) influences the planarity of the amide bond, potentially affecting metabolic stability and binding affinity in downstream derivatives. The C5-nitro group serves as a latent amine functionality, allowing for further diversification via reduction and coupling reactions.

Synthesis & Manufacturing Protocol

The most reliable synthetic route involves the activation of 2-methyl-5-nitrobenzoic acid (CAS 1975-52-6) followed by nucleophilic acyl substitution with methylamine. This method ensures regioselectivity and high yields.

Reaction Pathway[3][6][7]

SynthesisPathway Start 2-Methyl-5-nitrobenzoic Acid (CAS 1975-52-6) Intermediate 2-Methyl-5-nitrobenzoyl Chloride (Reactive Intermediate) Start->Intermediate Activation Product N,2-Dimethyl-5-nitrobenzamide (Target) Intermediate->Product Amidation Reagent1 SOCl2 / DMF (cat.) Reflux Reagent1->Start Reagent2 MeNH2 (aq. or THF) 0°C to RT Reagent2->Intermediate

Figure 1: Synthetic pathway from 2-methyl-5-nitrobenzoic acid to N,2-dimethyl-5-nitrobenzamide.

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

  • Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous toluene (100 mL).

  • Activate: Add thionyl chloride (SOCl

    
    , 8.0 mL, 110 mmol) dropwise. Add a catalytic amount of DMF  (2-3 drops) to initiate the reaction.
    
  • Reflux: Heat the mixture to reflux (110 °C) for 3–4 hours until gas evolution (HCl, SO

    
    ) ceases and the solution becomes clear.
    
  • Isolate: Cool to room temperature and concentrate in vacuo to remove excess SOCl

    
     and toluene. The resulting yellow oil or solid (acid chloride) is used immediately without further purification.
    

Step 2: Amidation

  • Prepare Amine: In a separate flask, cool a solution of methylamine (40% aq. or 2.0 M in THF, 110 mmol) to 0 °C using an ice bath.

  • Addition: Dissolve the crude acid chloride in dry DCM (dichloromethane, 50 mL) and add it dropwise to the stirred methylamine solution over 30 minutes, maintaining the temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with DCM (100 mL) and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO

    
      (to remove unreacted acid), and brine .
    
  • Dry & Concentrate: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from ethanol/water or ethyl acetate/hexanes to afford the pure product.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained:

TechniqueExpected Signals / Features

H NMR (400 MHz, DMSO-d

)

2.45
(s, 3H, Ar-CH

);

2.80
(d, J=4.5 Hz, 3H, N-CH

);

7.55
(d, J=8.5 Hz, 1H, H-3);

8.20
(dd, J=8.5, 2.5 Hz, 1H, H-4);

8.35
(d, J=2.5 Hz, 1H, H-6);

8.60
(br q, 1H, NH).
IR Spectroscopy (KBr) 3280 cm

(N-H stretch); 1645 cm

(C=O Amide I); 1530 cm

(NO

asymmetric); 1350 cm

(NO

symmetric).
Mass Spectrometry (ESI) [M+H]

= 195.08
; [M+Na]

= 217.06
.

Interpretation:

  • The doublet at 2.80 ppm confirms the N-methyl group coupled to the amide proton.

  • The singlet at 2.45 ppm confirms the aryl methyl group.

  • The aromatic region shows a characteristic 1,2,4-substitution pattern (ortho-coupling between H-3/H-4 and meta-coupling between H-4/H-6).

Applications in Drug Development[1][8][9][10][11]

N,2-Dimethyl-5-nitrobenzamide serves as a versatile "warhead" precursor. Its primary utility lies in the reduction of the nitro group to an aniline, creating a scaffold for further elaboration.

Key Application: Synthesis of Kinase Inhibitors

The reduced form, 5-amino-N,2-dimethylbenzamide , mimics the core structure of several bioactive molecules.

ApplicationWorkflow Nitro N,2-Dimethyl-5-nitrobenzamide (Precursor) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Amine 5-Amino-N,2-dimethylbenzamide (Active Scaffold) Reduction->Amine Coupling Coupling with Heterocycles (e.g., Pyrimidines, Indazoles) Amine->Coupling Drug Kinase Inhibitors / Bioactive Agents (Target Molecule) Coupling->Drug

Figure 2: Workflow for converting the nitro-precursor into bioactive kinase inhibitors.[2]

Specific Uses:

  • Kinase Inhibitors: The 5-amino position is ideal for coupling with pyrimidine or quinazoline rings to target ATP-binding pockets.

  • Ryanodine Receptor Modulators: Analogs of this compound (often with additional halogens, e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) are critical in the synthesis of diamide insecticides like Chlorantraniliprole.

  • Photoaffinity Probes: The nitro group can be preserved or modified to create photo-reactive probes for target identification.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential mutagenicity due to the nitro group (common for nitroaromatics).

  • Handling: Use in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place, away from strong reducing agents and bases.

  • Disposal: Dispose of as hazardous organic waste (nitrogen-containing).

References

  • Precursor Identification: 2-Methyl-5-nitrobenzoic acid. CAS No. 1975-52-6.[3] National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • Synthetic Methodology:Amide bond formation via acid chlorides. Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
  • Analog Characterization:Synthesis and characterization of N,N-dimethyl-5-nitrobenzamide derivatives.
  • Application Context:Benzamide derivatives as kinase inhibitors. (General reference for the utility of 5-aminobenzamides in drug discovery).

Sources

Foundational

molecular weight and formula of N,2-dimethyl-5-nitrobenzamide

The following technical guide provides an in-depth analysis of N,2-Dimethyl-5-nitrobenzamide , structured for researchers and process chemists. CAS Registry Number: 862470-06-2 Compound Class: Nitro-aromatic Amide / Benz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N,2-Dimethyl-5-nitrobenzamide , structured for researchers and process chemists.

CAS Registry Number: 862470-06-2 Compound Class: Nitro-aromatic Amide / Benzamide Derivative[1][2]

Executive Summary

N,2-Dimethyl-5-nitrobenzamide is a specialized organic building block utilized primarily in medicinal chemistry as a scaffold for antitubercular agents (specifically DprE1 inhibitors) and as a precursor for benzimidazole-based pharmaceuticals. Its structure features a toluene core functionalized with a nitro group at the 5-position and an N-methyl amide at the 1-position.

This guide details its physicochemical properties, validated synthetic routes, and self-verifying analytical protocols to ensure high-purity isolation in drug development workflows.

Physicochemical Characterization

Precise molecular metrics are critical for stoichiometry calculations and solubility modeling in ADME studies.

Core Molecular Data
PropertyValueUnitNotes
Molecular Formula C₉H₁₀N₂O₃ --
Molecular Weight 194.19 g/mol Average Mass
Monoisotopic Mass 194.0691DaFor High-Res MS (HRMS)
Exact Mass 194.0691Da-
Physical State Solid-Typically pale yellow crystalline powder
Melting Point 145–148 (Predicted)°CRange varies by crystal polymorph
LogP (Predicted) ~1.4-Moderate lipophilicity
H-Bond Donors 1-Amide -NH-
H-Bond Acceptors 3-Carbonyl O, Nitro O (x2)
Structural Nomenclature
  • IUPAC Name: N,2-Dimethyl-5-nitrobenzamide[1]

  • Systematic Name: N-Methyl-5-nitro-o-toluamide

  • SMILES: CN(C(=O)C1=C(C)C=CC(=C1)[O-])H (Note: Tautomeric representation may vary)

  • InChI Key: ABRAQBSASWECST-UHFFFAOYSA-N[3]

Synthetic Pathways & Process Chemistry

The synthesis of N,2-dimethyl-5-nitrobenzamide generally proceeds via the amidation of 2-methyl-5-nitrobenzoic acid. Two primary routes are recommended depending on scale and available equipment.

Route A: Acid Chloride Activation (High Scale / Low Cost)

This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents.

  • Activation: 2-Methyl-5-nitrobenzoic acid is refluxed with Thionyl Chloride (

    
    ) or Oxalyl Chloride to generate the acid chloride intermediate.
    
  • Amidation: The acid chloride reacts with aqueous Methylamine (

    
    ) or Methylamine Hydrochloride in the presence of a base (TEA or DIPEA).
    
Route B: Direct Coupling (High Throughput / Medicinal Chemistry)

Preferred for small-scale library generation to avoid moisture-sensitive acid chlorides.

  • Reagents: HATU or EDC/HOBt coupling agents.

  • Solvent: DMF or DCM.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for the Acid Chloride route, including critical control points.

Synthesis Start Precursor: 2-Methyl-5-nitrobenzoic acid Activation Activation: Reflux with SOCl2 (3 hrs) Cat: DMF Start->Activation Chlorination Intermediate Intermediate: Acid Chloride Species Activation->Intermediate -SO2, -HCl Amidation Amidation: Add MeNH2 (aq) / 0°C Base: Et3N Intermediate->Amidation Nucleophilic Acyl Subst. Quench Quench & Workup: Pour into Ice Water Filter Precipitate Amidation->Quench Exothermic Product Product: N,2-Dimethyl-5-nitrobenzamide (Recrystallize from EtOH) Quench->Product Purification

Figure 1: Step-wise synthetic workflow for the production of N,2-dimethyl-5-nitrobenzamide via acid chloride activation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must verify the structure using the following spectroscopic fingerprints. These values serve as "checkpoints"—deviation suggests impurities (e.g., unreacted acid or regioisomers).

Proton NMR ( H-NMR) Diagnostic Signals

Solvent: DMSO-d


 or CDCl

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 8.2 – 8.5 Broad Singlet1HExchangeable proton; shift varies with concentration.
Ar-H (C6) 8.1 – 8.2 Doublet (d)1HOrtho to Nitro, Meta to Carbonyl (Deshielded).
Ar-H (C4) 8.0 – 8.1 Doublet of Doublets (dd)1HPara to Methyl, Ortho to Nitro.
Ar-H (C3) 7.4 – 7.5 Doublet (d)1HOrtho to Methyl (Shielded relative to others).
N-Methyl 2.8 – 2.9 Doublet (d)3HCouples with NH (

Hz). Diagnostic for amide formation.
Ar-Methyl 2.4 – 2.5 Singlet (s)3HBenzylic protons on the toluene ring.

Validation Check:

  • If the signal at

    
     2.8 is a singlet instead of a doublet, the amide proton may be exchanged (check solvent dryness) or the structure is incorrect (tertiary amide).
    
  • Presence of a broad singlet at

    
     13.0+ indicates unreacted benzoic acid starting material.
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Molecular Ion

    
    :  Calculated 195.08  m/z.
    
  • Fragment Ions:

    • 
       ~164 (
      
      
      
      -
      
      
      ): Loss of methylamine group (acylium ion).
    • 
       ~134: Subsequent loss of NO (characteristic of nitro compounds).
      

Applications in Drug Discovery

N,2-Dimethyl-5-nitrobenzamide is not merely an endpoint but a versatile scaffold.

  • Antitubercular Research (DprE1): Nitrobenzamides are a known class of inhibitors for Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis. The nitro group is often reduced in vivo to a nitroso species, which forms a covalent adduct with the enzyme.

  • Benzimidazole Synthesis: Reduction of the nitro group to an amine (using

    
     or 
    
    
    
    ) yields 2-amino-N,2-dimethylbenzamide . Subsequent cyclization can generate functionalized benzimidazoles, a privileged structure in kinase inhibitors.

References

  • Sigma-Aldrich. Product Specification: N,2-Dimethyl-5-nitrobenzamide (CAS 862470-06-2).[3]Link

  • PubChem. Compound Summary: N,3-dimethyl-2-nitrobenzamide (Isomer Analysis). National Library of Medicine. Link

  • Tiwari, R., et al. (2012). Nitrobenzamides as novel antitubercular agents targeting DprE1.[4] ACS Medicinal Chemistry Letters. (Contextual grounding for nitrobenzamide applications).

  • ChemicalBook. CAS Database List: 862470-06-2.[1]Link

(Note: While specific literature on this exact CAS is limited to catalog entries, the physicochemical and spectral data provided above are derived from standard first-principles of organic chemistry applicable to this structural class.)

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of N,2-dimethyl-5-nitrobenzamide

Disclaimer: No specific Safety Data Sheet (SDS) for N,2-dimethyl-5-nitrobenzamide (CAS No. 862470-06-2) is publicly available at the time of this writing.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N,2-dimethyl-5-nitrobenzamide (CAS No. 862470-06-2) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety and toxicological data from structurally analogous compounds, including nitroaromatic compounds and aromatic amides. The information herein is intended to provide a comprehensive safety framework for researchers, scientists, and drug development professionals. All procedures should be conducted with a thorough risk assessment, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.

Introduction

N,2-dimethyl-5-nitrobenzamide is a substituted aromatic amide containing a nitro group. This class of compounds is of significant interest in medicinal chemistry and materials science.[1] However, the presence of the nitroaromatic and amide functionalities necessitates a cautious and well-informed approach to its handling and disposal. Nitroaromatic compounds are known for their potential toxicity and, in some cases, explosive properties, while aromatic amides can also present toxicological concerns.[2][3] This guide provides an in-depth analysis of the inferred hazards of N,2-dimethyl-5-nitrobenzamide and outlines best practices for its safe use in a laboratory setting.

Section 1: Inferred Hazard Identification and Physicochemical Properties

The hazard profile of N,2-dimethyl-5-nitrobenzamide is inferred from the known hazards of its constituent functional groups and data from similar molecules such as 2-nitrobenzamide, 4-nitrobenzamide, and N,N-dimethylbenzamide.

Chemical Structure and Properties

Caption: Chemical structure of N,2-dimethyl-5-nitrobenzamide.

Table 1: Physicochemical Properties of N,2-dimethyl-5-nitrobenzamide and Related Compounds

PropertyN,2-dimethyl-5-nitrobenzamide (Inferred)2-Nitrobenzamide4-NitrobenzamideN,N-Dimethylbenzamide
Molecular Formula C₉H₁₀N₂O₃C₇H₆N₂O₃C₇H₆N₂O₃C₉H₁₁NO
Molecular Weight 194.19 g/mol 166.13 g/mol [4]166.13 g/mol 149.19 g/mol [5]
Appearance Likely a yellow to beige crystalline solidBeige crystalline powder[6]Very pale yellow to pale yellow crystal-powderWhite crystalline solid[7]
Melting Point Data not available175-178 °C203 °C43-45 °C[5]
Solubility Likely sparingly soluble in water, soluble in organic solventsInsoluble in water[4]Insoluble in water[8]Soluble in water[5]
Inferred GHS Classification

Based on data from analogous compounds, N,2-dimethyl-5-nitrobenzamide is anticipated to have the following GHS classification:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[9]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[7][10]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[7][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[7][10]

  • Hazard to the Aquatic Environment, Long-term Hazard (Category 3) : Harmful to aquatic life with long-lasting effects.

Signal Word: Warning

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Toxicological Profile and Health Effects

The toxicity of N,2-dimethyl-5-nitrobenzamide is primarily attributed to the nitroaromatic and aromatic amide moieties.

Nitroaromatic Compounds

Nitroaromatic compounds are known for their toxicity, which can be acute and chronic.[2] Many are mutagenic and are suspected or established carcinogens.[2] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation.[2] They can be absorbed through the skin and are often harmful to aquatic life.[11]

Aromatic Amides

Aromatic amides exhibit a wide range of biological effects.[3] Some are known to be carcinogenic.[3] The toxicity of aromatic amines, which can be formed from the reduction of nitroaromatics or hydrolysis of amides, is also a significant concern, with major toxic effects including methemoglobinemia and cancer of the urinary tract.[12]

Table 2: Toxicological Data for Structurally Related Compounds

CompoundRouteSpeciesValueReference
4-NitrobenzamideOralRatLD50: 476 mg/kg
4-NitrobenzamideIntraperitonealMouseLD50: >500 mg/kg

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is essential when working with N,2-dimethyl-5-nitrobenzamide.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Consult_SDS Consult SDS of Analogous Compounds Risk_Assessment->Consult_SDS Designated_Area Designate Work Area (Fume Hood) Consult_SDS->Designated_Area Gloves Wear Nitrile Gloves Designated_Area->Gloves Eye_Protection Wear Safety Goggles & Face Shield Designated_Area->Eye_Protection Lab_Coat Wear a Lab Coat Designated_Area->Lab_Coat Weighing Weigh in a Ventilated Enclosure Gloves->Weighing Eye_Protection->Weighing Lab_Coat->Weighing Transfers Use Spatulas for Solid Transfers Weighing->Transfers Avoid_Inhalation Avoid Inhalation of Dust Transfers->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Avoid_Inhalation->Avoid_Contact Decontaminate Decontaminate Work Surfaces Avoid_Contact->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands Waste_Disposal Dispose of Waste Properly Wash_Hands->Waste_Disposal

Caption: Workflow for the safe handling of N,2-dimethyl-5-nitrobenzamide.

Engineering Controls

All work with N,2-dimethyl-5-nitrobenzamide should be performed in a certified chemical fume hood to minimize inhalation exposure.[13] A safety shower and eyewash station should be readily accessible.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[15]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required. For larger-scale work, additional protective clothing may be necessary.[14]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[14]

Section 4: Emergency Procedures

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[13]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[16]

  • Methods for Cleaning Up: For small spills, dampen the solid material with a suitable solvent (e.g., methanol) and carefully sweep it into a labeled, sealed container for disposal. For large spills, contain the material and collect it for disposal.[4]

Section 5: Synthesis and Reactivity

Synthesis of N-Alkyl Nitrobenzamides

A common method for the synthesis of N-alkyl nitrobenzamides involves the acylation of an amine with a nitro-substituted benzoyl chloride.[1]

General Experimental Protocol for the Synthesis of N-Alkyl Nitrobenzamides:

  • Acyl Chloride Formation: A solution of the corresponding nitrobenzoic acid in thionyl chloride is refluxed for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride, which can be used without further purification.[1]

  • Amide Formation: The acyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of the desired alkylamine and a base (e.g., triethylamine) in the same solvent.[1]

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried, and the solvent is removed. The crude product can be purified by recrystallization or column chromatography.[1]

Reactivity and Incompatibilities
  • N,2-dimethyl-5-nitrobenzamide is expected to be incompatible with strong oxidizing agents and strong bases.[9]

  • As a nitrated amide, it may react with azo and diazo compounds to generate toxic gases.[4]

  • Reaction with strong reducing agents may form flammable gases.[4]

Section 6: Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from heat, sparks, and open flames.[17]

  • Store away from incompatible materials.[9]

Waste Disposal

N,2-dimethyl-5-nitrobenzamide and any contaminated materials should be treated as hazardous waste.

Waste_Disposal_Decision_Tree Start Waste Generated Segregate Segregate as Halogenated/Non-Halogenated Organic Waste Start->Segregate Isolate Waste Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Segregate->Label Properly Identify Store Store in a Designated Satellite Accumulation Area Label->Store Secure Storage Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS Full or Ready for Disposal Incineration High-Temperature Incineration by Licensed Contractor Contact_EHS->Incineration Professional Disposal

Caption: Decision tree for the disposal of N,2-dimethyl-5-nitrobenzamide waste.

Disposal Protocol:

  • Segregation: Collect waste in a dedicated and appropriately labeled hazardous waste container. Do not mix with other waste streams.[16]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[16]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[18]

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. High-temperature incineration is the recommended disposal method for nitroaromatic compounds.[16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[18]

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Alpoim, M. C., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(9), 2199. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

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  • ResearchGate. (n.d.). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Retrieved from [Link]

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  • PubMed. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides. Retrieved from [Link]

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  • University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Hindawi. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. Retrieved from [Link]

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  • ResearchGate. (n.d.). Treatment methods for the remediation of nitroaromatic explosives. Retrieved from [Link]

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  • ACS Omega. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from [Link]

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  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [https://case.edu/ehs/sites/case.edu.ehs/files/2019-04/Policy on Laboratory use of Explosive and High Energy Materials.pdf]([Link] on Laboratory use of Explosive and High Energy Materials.pdf)

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

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Foundational

Thermodynamic Stability of N,2-dimethyl-5-nitrobenzamide: A Comprehensive Technical Guide

Foreword: The Imperative of Thermodynamic Profiling in Modern Drug Development In the landscape of pharmaceutical development and fine chemical synthesis, the thermodynamic stability of a molecule is not merely a data po...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Thermodynamic Profiling in Modern Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the thermodynamic stability of a molecule is not merely a data point; it is a cornerstone of safety, efficacy, and commercial viability. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the response to thermal stress is paramount. It dictates everything from synthesis and purification parameters to storage conditions, formulation strategies, and ultimately, patient safety. N,2-dimethyl-5-nitrobenzamide, a substituted nitroaromatic amide, represents a class of compounds where this understanding is particularly critical. The presence of the nitro group, an energetic moiety, necessitates a rigorous evaluation of its thermal behavior to preclude runaway reactions and ensure safe handling.[1]

This guide provides an in-depth technical framework for assessing the thermodynamic stability of N,2-dimethyl-5-nitrobenzamide. We will move beyond rote protocols to explore the causal relationships behind experimental choices and computational validations. This document is designed for the discerning researcher, scientist, and drug development professional, offering a synthesis of field-proven methodologies and theoretical insights to build a complete and actionable stability profile.

Molecular Overview and Synthesis Synopsis

N,2-dimethyl-5-nitrobenzamide (C9H10N2O3) is an aromatic amide featuring a nitro functional group and two methyl substituents. While its primary applications are still under exploration, its structural motifs are common in medicinal chemistry, suggesting its potential as a key intermediate.[2] A robust understanding of its stability is the first step toward unlocking this potential.

A plausible synthetic route involves the amidation of 2-methyl-5-nitrobenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2), followed by a reaction with methylamine to form the final amide product.[3] Careful control of reaction temperature is crucial during this process to avoid unwanted side reactions or decomposition.

Experimental Assessment of Thermal Stability

Direct experimental analysis remains the gold standard for determining thermodynamic stability. We will focus on two primary, complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] Together, they provide a comprehensive picture of how the material behaves under thermal stress, revealing both energetic changes and mass loss events.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is exceptionally sensitive to thermal events like melting, crystallization, and decomposition.

Objective: To determine the melting point (Tm) and the onset temperature and enthalpy of decomposition (ΔHd) for N,2-dimethyl-5-nitrobenzamide.

Methodology Rationale: A low heating rate (e.g., 10 °C/min) is selected to ensure sufficient resolution between thermal events. A hermetically sealed high-pressure crucible is critical for analyzing energetic materials like nitro compounds; it contains any gases evolved during decomposition, ensuring that the measured heat flow accurately reflects the total energy released.[5] An inert nitrogen atmosphere prevents oxidative side reactions.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of N,2-dimethyl-5-nitrobenzamide into a high-pressure gold-plated or stainless steel crucible.

  • Crucible Sealing: Hermetically seal the crucible using a press. This containment is crucial for preventing mass loss before decomposition and for safety.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point. The peak maximum is recorded as the melting temperature (Tm).

    • Identify the sharp exothermic peak indicating decomposition.

    • Determine the onset temperature of the exotherm using the tangent method. This temperature is a critical indicator of the initiation of thermal decomposition.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation P1 Weigh 1-3 mg of Sample P2 Place in High-Pressure Crucible P1->P2 P3 Hermetically Seal Crucible P2->P3 A1 Load Sample & Reference P3->A1 A2 Purge with N2 (50 mL/min) A1->A2 A3 Heat from 30°C to 400°C @ 10 °C/min A2->A3 D1 Identify Melting Endotherm (Tm) A3->D1 D2 Identify Decomposition Exotherm D1->D2 D3 Calculate Onset Temperature & Enthalpy (ΔHd) D2->D3

DSC Experimental Workflow.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For N,2-dimethyl-5-nitrobenzamide, TGA identifies the temperature at which decomposition begins and quantifies the mass loss associated with this process.

Objective: To determine the onset temperature of mass loss and characterize the decomposition stages of N,2-dimethyl-5-nitrobenzamide.

Methodology Rationale: This protocol is designed to correlate mass loss directly with the thermal events observed in DSC. Using the same heating rate and atmosphere allows for a direct comparison of the data sets, confirming that the exothermic event seen in DSC is indeed a decomposition reaction involving the loss of volatile products.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5-10 mg of N,2-dimethyl-5-nitrobenzamide into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass percentage as a function of temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss (T5%) occurs.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates for each decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation P1 Weigh 5-10 mg of Sample P2 Place in Ceramic TGA Pan P1->P2 A1 Load Sample onto Balance P2->A1 A2 Purge with N2 (50 mL/min) A1->A2 A3 Heat from 30°C to 400°C @ 10 °C/min A2->A3 D1 Plot Mass % vs. Temperature A3->D1 D2 Determine Onset (T5%) D1->D2 D3 Analyze DTG for Max Loss Rate D2->D3

TGA Experimental Workflow.
Synthesized Thermal Data

The following table summarizes the expected quantitative data from a combined DSC and TGA analysis of N,2-dimethyl-5-nitrobenzamide, based on typical values for nitroaromatic compounds.[6]

ParameterSymbolExpected ValueTechniqueSignificance
Melting PointTm~150 - 170 °CDSCDefines the transition from solid to liquid phase.
Decomposition OnsetTd (onset)~220 - 250 °CDSC / TGAIndicates the temperature at which decomposition begins. A critical safety parameter.
Decomposition EnthalpyΔHd> 500 J/gDSCQuantifies the energy released during decomposition. Higher values indicate greater hazard potential.[5]
5% Mass Loss Temp.T5%~225 - 255 °CTGAConfirms the onset of decomposition via mass loss.

Computational Assessment of Thermodynamic Stability

While experimental methods show what happens, computational chemistry can reveal why it happens. Using Density Functional Theory (DFT), we can model the molecule and predict its stability, identifying the weakest points in its structure and the most likely initial steps of decomposition.[7]

Objective: To calculate the Bond Dissociation Energies (BDEs) for key bonds in N,2-dimethyl-5-nitrobenzamide to identify the most probable initial decomposition pathway.

Methodology Rationale: The B3LYP functional with the 6-311+G(d,p) basis set offers a well-validated balance of accuracy and computational efficiency for organic molecules, particularly for calculating thermochemical properties like BDEs.[8][9] The BDE is the energy required to break a bond homolytically. The bond with the lowest BDE is the most likely to break first upon heating, thus triggering the decomposition cascade. For nitroaromatics, the C-NO2 bond is a primary candidate for this initial cleavage.[1][7]

Step-by-Step Protocol:

  • Structure Optimization:

    • Build the 3D structure of N,2-dimethyl-5-nitrobenzamide.

    • Perform a geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory to find the lowest energy conformation.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Radical Generation & Optimization:

    • Systematically break the bonds of interest (e.g., the Ar-NO2 bond and the N-CH3 amide bond) to generate radical fragments.

    • Perform geometry optimizations and frequency calculations for each resulting radical fragment.

  • BDE Calculation:

    • Calculate the BDE for each bond using the following formula:

      • BDE = [E(Radical 1) + E(Radical 2)] - E(Parent Molecule)

      • Where E is the total electronic energy corrected with ZPVE.

  • Analysis:

    • Compare the calculated BDEs. The lowest value indicates the weakest bond and the most likely initiation step for thermal decomposition.

DFT_Workflow cluster_prep Initial Setup cluster_calc Quantum Calculations cluster_analysis Data Analysis P1 Build 3D Molecular Structure P2 Select Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) P1->P2 C1 Optimize Geometry of Parent Molecule P2->C1 C2 Perform Frequency Calculation C1->C2 C3 Generate & Optimize Radical Fragments C2->C3 A1 Calculate Bond Dissociation Energies (BDEs) C3->A1 A2 Identify Lowest BDE A1->A2 A3 Predict Initial Decomposition Step A2->A3

Computational Workflow for BDE Analysis.

Predicted Decomposition Pathway and Safety Implications

Integrating the experimental and computational data provides a holistic view of the decomposition mechanism.

  • Initiation: The thermal decomposition of N,2-dimethyl-5-nitrobenzamide is predicted to initiate via the homolytic cleavage of the C–NO2 bond. This is the weakest bond in the molecule, a common feature of nitroaromatic compounds.[7]

  • Propagation: The initial cleavage releases a highly reactive nitrogen dioxide (•NO2) radical and a benzamide-based radical. These radicals can then participate in a complex series of secondary reactions, including hydrogen abstraction and intermolecular oxygen transfer.[7]

  • Termination & Products: The final decomposition products are likely to be a mixture of gaseous species, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), along with a solid carbonaceous residue. The release of these toxic and flammable gases is a significant safety hazard.[10]

Safety and Handling:

  • Storage: Store N,2-dimethyl-5-nitrobenzamide in a cool, dry, well-ventilated area away from heat sources, sparks, and open flames.[10]

  • Handling: All manipulations should be performed in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and bases, as these can potentially lower the decomposition temperature.[11]

Conclusion

The thermodynamic stability of N,2-dimethyl-5-nitrobenzamide is a multi-faceted characteristic that requires a synergistic analytical approach. Through the combined application of Differential Scanning Calorimetry and Thermogravimetric Analysis, we can experimentally define the critical temperature limits and energetic profile of the compound. These empirical findings are powerfully contextualized by Density Functional Theory calculations, which provide a mechanistic rationale for the observed thermal behavior by identifying the molecule's most labile bond.

This guide has outlined a robust, self-validating framework for this assessment. The data generated through these methods are not merely academic; they are essential for ensuring the safe synthesis, handling, storage, and application of this and other nitroaromatic compounds, forming the bedrock of responsible chemical and pharmaceutical development.

References

  • SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]

  • Bakhmatova, E., et al. (n.d.). Computer Simulation of Thermal Decomposition Mechanism for Compounds with Nitroguanidine Fragment. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Jana, S., et al. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved from [Link]

  • Yang, N., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional calculations of bond dissociation energies for removal of the nitrogen dioxide moiety in some nitroaromatic molecules. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • Patsnap Eureka. (2026). Thermodynamic Analysis of Amide Functionality in Complex Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2021). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... ResearchGate. Retrieved from [Link]

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  • Liou, G.-S., et al. (2008). Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine−amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. Macromolecules - ACS Publications. Retrieved from [Link]

  • Pais, J. P., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Retrieved from [Link]

  • ResearchGate. (2021). A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. Retrieved from [Link]

  • Evans, A. M., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC. Retrieved from [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

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Exploratory

A Technical Guide to N,2-dimethyl-5-nitrobenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] The str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] The strategic introduction of a nitro group enhances the chemical diversity and biological activity of this scaffold, giving rise to nitrobenzamide derivatives with significant therapeutic potential.[2] This technical guide provides a comprehensive review of N,2-dimethyl-5-nitrobenzamide and its related derivatives. We will explore rational synthetic strategies, delve into the multifaceted biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and analyze the underlying mechanisms of action. This document serves as a resource for researchers, offering detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on the development of this promising class of compounds.

Introduction: The Strategic Importance of the Nitrobenzamide Core

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is often dictated by its core chemical structure. The benzamide moiety is one such "privileged structure," a framework that has consistently demonstrated the ability to bind to a variety of biological targets, leading to a wide range of pharmacological effects.[3]

The Dual Role of the Nitro Group

The incorporation of a nitro (NO₂) group onto the benzamide ring is a deliberate design choice aimed at modulating the molecule's electronic properties and metabolic fate. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's interaction with target proteins.[4] Furthermore, under specific physiological conditions, such as the hypoxic environment of tumors or within microbial cells, the nitro group can be reduced to form highly reactive nitroso and superoxide species.[2][5] This reductive activation is a key mechanism for the selective toxicity of many nitroaromatic compounds, making the nitro group both a critical pharmacophore and a potential toxicophore that must be carefully balanced during drug design.[4]

This guide focuses specifically on derivatives of N,2-dimethyl-5-nitrobenzamide, a structure that combines the stability of the benzamide core with the reactive potential of the nitro group and the steric and electronic influence of two methyl substituents, creating a unique candidate for therapeutic exploration.

Synthetic Strategies and Methodologies

The synthesis of N,2-dimethyl-5-nitrobenzamide derivatives typically follows a reliable and scalable two-step process starting from a commercially available substituted benzoic acid. The rationale behind this approach is its efficiency and the ease of purification of the intermediates and final products.

General Synthetic Pathway

The primary strategy involves the activation of the carboxylic acid group of 2-methyl-5-nitrobenzoic acid to form a more reactive acyl chloride, followed by amidation with methylamine.

Synthetic_Workflow Start 2-methyl-5-nitrobenzoic acid Step1 Step 1: Acyl Chloride Formation Reagents: Thionyl Chloride (SOCl₂), cat. DMF Rationale: SOCl₂ is a highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion. Start->Step1 Reflux, 1.5-2h Intermediate 2-methyl-5-nitrobenzoyl chloride (Crude Intermediate) Step1->Intermediate Step2 Step 2: Amidation Reagents: Methylamine (CH₃NH₂), Anhydrous Solvent (THF/DCM), Base (Triethylamine) Rationale: The highly reactive acyl chloride readily undergoes nucleophilic attack by methylamine. Triethylamine is used to quench the HCl generated during the reaction, preventing side reactions. Intermediate->Step2 0°C to RT, 2-4h Product N,2-dimethyl-5-nitrobenzamide Step2->Product

Caption: General workflow for the synthesis of N,2-dimethyl-5-nitrobenzamide.

Detailed Experimental Protocol: Synthesis of N,2-dimethyl-5-nitrobenzamide

This protocol describes a general and robust procedure for the laboratory-scale synthesis of the target compound. The self-validating nature of this protocol lies in the monitoring of each step by Thin-Layer Chromatography (TLC), ensuring the reaction proceeds to completion before moving to the next stage.

Step 1: Synthesis of 2-methyl-5-nitrobenzoyl chloride [1][3]

  • To a round-bottom flask charged with 2-methyl-5-nitrobenzoic acid (1 equivalent), add thionyl chloride (10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Fit the flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

  • Reflux the mixture for 1.5-2 hours. Monitor the reaction's progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC against the starting material. The reaction is complete when the starting benzoic acid spot is no longer visible.

  • After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 2-methyl-5-nitrobenzoyl chloride as an oil or low-melting solid.

    • Causality: This crude intermediate is highly reactive and moisture-sensitive. It is used immediately in the next step without further purification to prevent hydrolysis back to the carboxylic acid.

Step 2: Synthesis of N,2-dimethyl-5-nitrobenzamide [1]

  • Dissolve the crude 2-methyl-5-nitrobenzoyl chloride from Step 1 in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane).

  • In a separate flask, prepare a solution of methylamine (1.1 equivalents, typically from a solution in THF or ethanol) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath. This is critical to control the exothermicity of the amidation reaction.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor by TLC until the acyl chloride is consumed.

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure N,2-dimethyl-5-nitrobenzamide.

Spectrum of Biological Activity

Nitrobenzamide derivatives have demonstrated a remarkable breadth of biological activities, primarily centered on anticancer, anti-inflammatory, and antimicrobial effects.[1]

Anticancer Properties

Nitrobenzamide derivatives have emerged as promising candidates in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1] The mechanisms are often multifaceted, targeting core processes of cell division and DNA repair.

  • Mechanism 1: Inhibition of Tubulin Polymerization: A key mechanism for related nitroaromatic compounds is the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds can inhibit its polymerization, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

  • Mechanism 2: PARP Inhibition: Certain nitro-containing benzimidazole derivatives, which share structural similarities, have shown potent inhibition of Poly(ADP-ribose) polymerase (PARP).[6][7] PARP is a critical enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), leads to a synthetic lethality, causing selective cancer cell death. Compound 3 in a study of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives displayed a PARP inhibitory IC₅₀ value of 0.05 µM.[6][7]

Anticancer_Pathway cluster_tubulin Microtubule Disruption cluster_parp DNA Repair Inhibition Compound N,2-dimethyl-5- nitrobenzamide Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits PARP PARP Enzyme Compound->PARP Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Required for DNA_Repair DNA Damage Repair PARP->DNA_Repair MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis (Cell Death) DNA_Repair->Apoptosis Inhibition promotes MitoticArrest->Apoptosis

Caption: Potential anticancer mechanisms of action for nitrobenzamide derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various nitroaromatic derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassCell LineIC₅₀ ValueReference
2-aryl-5(6)-nitro-1H-benzimidazole (Cmpd 6)A549 (Lung)28 nM[6][7]
2-aryl-5(6)-nitro-1H-benzimidazole (Cmpd 6)K562 (Leukemia)Induces Apoptosis[6]
Nitrobenzyl-SN-38 derivativeK562 (Leukemia)25.9 nM[8]
Anti-inflammatory Effects

Chronic inflammation is a driving factor in numerous diseases. Nitrobenzamide derivatives have demonstrated significant anti-inflammatory properties, primarily by suppressing the production of pro-inflammatory mediators.[1][9]

  • Mechanism: Inhibition of Pro-inflammatory Mediators: A study on nitro-substituted benzamides found that select compounds could potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10] These compounds also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[9] Furthermore, they reduced the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[9] This activity is often linked to the modulation of critical signaling pathways like NF-κB.[1]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (LPS) Cell Macrophage LPS->Cell NFkB_Pathway NF-κB Signaling Pathway Cell->NFkB_Pathway Activates iNOS iNOS Expression NFkB_Pathway->iNOS COX2 COX-2 Expression NFkB_Pathway->COX2 Cytokines TNF-α, IL-1β Expression NFkB_Pathway->Cytokines Compound Nitrobenzamide Derivative Compound->NFkB_Pathway Inhibits NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by nitrobenzamide derivatives.

Quantitative Analysis of Anti-inflammatory Activity

CompoundAssayIC₅₀ Value (µM)Reference
Nitrobenzamide Derivative 5NO Production Inhibition3.7[9][10]
Nitrobenzamide Derivative 6NO Production Inhibition5.3[9][10]
Antimicrobial Potential

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Nitroaromatic compounds, including nitrobenzamides, have shown promising activity against a range of bacteria and fungi.[1][2]

  • Mechanism: Reductive Activation: The antimicrobial effect is largely attributed to the nitro group.[2] Inside microbial cells, the nitro group can be enzymatically reduced to form a nitro anion radical and other reactive nitrogen species. These intermediates are highly toxic and can cause widespread cellular damage by binding to and disrupting the function of DNA and other essential macromolecules, leading to cell death.[2][5] This mechanism is distinct from many existing antibiotics, making it a valuable avenue for combating resistant strains.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrobenzamide derivatives is highly dependent on their specific chemical structure. Understanding these relationships is crucial for designing more potent and selective drug candidates.

  • The Nitro Group: The position and number of nitro groups are critical. Molecular docking studies have suggested that an optimal number and orientation of nitro groups are necessary for efficient binding to target enzymes, such as iNOS in the context of inflammation.[9][10] The nitro group is often essential for the reductive activation required for antimicrobial and some anticancer effects.[2][5]

  • Amide Substituents: The group attached to the amide nitrogen (the 'N' in N,2-dimethyl) influences the compound's lipophilicity, solubility, and ability to form hydrogen bonds with the target protein. Altering this group from a simple methyl to larger or more complex moieties can drastically change the activity profile.

  • Ring Substituents: The methyl group at position 2 (the '2' in N,2-dimethyl) provides steric bulk that can force the amide bond into a specific conformation, potentially improving binding affinity to a target. It also influences the electronic properties of the aromatic ring.

Caption: Key structural features influencing the activity of N,2-dimethyl-5-nitrobenzamide. (Note: This DOT script is conceptual as it cannot render chemical structures. It outlines the key points for a visual diagram.)

Future Directions and Conclusion

The N,2-dimethyl-5-nitrobenzamide scaffold represents a versatile and promising platform for the development of new therapeutic agents. The existing body of research on related nitrobenzamide derivatives provides a strong foundation for further investigation.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents on both the amide nitrogen and the aromatic ring to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Employing advanced molecular and cellular biology techniques to precisely identify the protein targets and signaling pathways modulated by these compounds for each of their biological activities.

  • In Vivo Validation: Progressing the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, safety, and therapeutic potential in a physiological context.[9]

References

  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed.
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents.
  • In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)
  • 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. PMC.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
  • (PDF) 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.

Sources

Foundational

crystal structure analysis of N,2-dimethyl-5-nitrobenzamide

Technical Guide: Crystal Structure Analysis of N,2-Dimethyl-5-nitrobenzamide Part 1: Executive Summary & Structural Context The crystal structure analysis of N,2-dimethyl-5-nitrobenzamide (C₁₀H₁₂N₂O₃) represents a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystal Structure Analysis of N,2-Dimethyl-5-nitrobenzamide

Part 1: Executive Summary & Structural Context

The crystal structure analysis of N,2-dimethyl-5-nitrobenzamide (C₁₀H₁₂N₂O₃) represents a critical case study in small-molecule crystallography, specifically regarding the "ortho-effect" in substituted benzamides. This compound serves as a pharmacophore model for vanilloid receptor modulators and vasopressin antagonists.

The primary structural interest lies in the steric conflict between the 2-methyl group (ortho-position) and the N-methyl amide moiety . Unlike planar benzamides, this steric clash forces the amide group to rotate out of the phenyl ring plane, disrupting potential


-conjugation and altering the hydrogen-bonding landscape.

This guide provides a definitive protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound, synthesizing data from homologous structures like 2-methyl-5-nitrobenzoic acid and N-methyl-2-methylbenzamide.

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, purity is paramount. The presence of the 5-nitro group increases the melting point and polarity, necessitating specific solvent systems.

Synthesis Workflow

The target is synthesized via the amidation of 2-methyl-5-nitrobenzoic acid.

  • Activation: Convert 2-methyl-5-nitrobenzoic acid to its acid chloride using thionyl chloride (

    
    ) in dry toluene (Ref. 1).
    
  • Amidation: React the acid chloride with excess aqueous methylamine at 0°C.

  • Purification: Recrystallize the crude precipitate from ethanol/water (9:1) to remove trace amine salts.

Crystallization for SCXRD

Standard recrystallization often yields microcrystals. For single-crystal diffraction, use Slow Evaporation or Vapor Diffusion .

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of pure compound in 4 mL of Ethyl Acetate .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.

    • Why: Ethyl acetate provides moderate solubility, allowing slow nucleation as the solvent evaporates.

  • Method B: Vapor Diffusion

    • Inner Vial: 15 mg compound in 1 mL Tetrahydrofuran (THF) .

    • Outer Vial: 5 mL n-Hexane .

    • Why: The non-polar hexane diffuses into the THF, slowly lowering solubility and forcing the hydrophobic aromatic rings to stack, promoting

      
      -
      
      
      
      interactions.

Part 3: Visualization of Experimental Workflow

The following diagram outlines the critical path from synthesis to refined structure, emphasizing quality control checkpoints (CheckCIF).

G Start Precursor: 2-Methyl-5-nitrobenzoic Acid Synth Synthesis: Acid Chloride -> Amidation Start->Synth SOCl2 / MeNH2 Cryst Crystallization: Slow Evap (EtOAc) or Vapor Diff (THF/Hex) Synth->Cryst Purity >99% Screen Microscopy Screening: Polarized Light (Extinction Check) Cryst->Screen Harvest Data Data Collection: Mo/Cu Source 100 K Screen->Data Single Crystal Solve Structure Solution: Direct Methods (SHELXT) Data->Solve Integration Refine Refinement: Anisotropic (Non-H) R-factor < 5% Solve->Refine Least Squares Refine->Refine Iterative Cycles

Figure 1: Critical path workflow for the structural determination of N,2-dimethyl-5-nitrobenzamide.

Part 4: Data Collection & Structural Expectations

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: The nitro group (-NO₂) often exhibits high thermal motion or rotational disorder at room temperature. Cooling locks the conformation.

  • Radiation: Mo K

    
      (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å).
    • Note: For organic amides without heavy atoms, Cu radiation often provides stronger diffraction intensities at high angles, improving resolution.

Structural Analysis Framework

When analyzing the solved structure, focus on these three specific geometric parameters:

1. The "Ortho-Twist" (Torsion Angle


) 
In N-methylbenzamide, the amide plane is roughly coplanar with the phenyl ring. However, in N,2-dimethyl-5-nitrobenzamide, the 2-methyl group  sterically interferes with the amide carbonyl oxygen or the N-methyl group.
  • Expectation: The torsion angle

    
     will deviate significantly from 0° or 180°.
    
  • Reference Value: In the analogous 2-methyl-5-nitrobenzoic acid, the carboxyl group twists by ~20-30° (Ref. 2). Expect a twist of 40-60° for the amide due to the larger N-methyl group.

2. Hydrogen Bonding Motifs Secondary amides are obligate hydrogen bond donors (N-H) and acceptors (C=O).

  • Primary Motif:

    
     Chains . The molecules will likely form infinite chains where the amide N-H of one molecule donates to the carbonyl O of the next (Ref. 3).
    
  • Secondary Motif:

    
     Dimers . If the steric bulk is too high for chains, centrosymmetric dimers may form.
    
  • Nitro Group Role: The -NO₂ group at position 5 is an acceptor. Look for weak

    
      interactions that stabilize the packing between the amide chains.
    

3. Hirshfeld Surface Analysis To validate the packing forces, generate a Hirshfeld surface (using CrystalExplorer).

  • Red Spots: Will appear at the O...H contacts (strong H-bonds).

  • Fingerprint Plot: Look for the characteristic "spikes" corresponding to the N-H...O interaction (shortest distance).

Part 5: Quantitative Data Summary

The following table summarizes the expected crystallographic parameters based on homologous series (e.g., 2-methyl-5-nitrobenzoic acid and N-methylbenzamide). Use these as a baseline for quality control.

ParameterExpected Range/ValueSignificance
Crystal System Monoclinic or TriclinicCommon for planar/semi-planar aromatics.
Space Group

or

Centrosymmetric packing is favored (Ref. 1).
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency.
C-N Amide Bond 1.33 - 1.35 ÅPartial double bond character (resonance).
C=O Bond 1.22 - 1.24 ÅStandard amide carbonyl.
Torsion (Ph-CO) 40° - 60°Critical Feature: Indicates steric strain from 2-Me.
H-Bond (N-H...O) 2.85 - 2.95 Å (D...A)Strong intermolecular interaction.

Part 6: References

  • Gowda, B. T., et al. (2008).[1][2] "Effect of Substituents on the Crystal Structures of N-(Aryl)-benzamides." Zeitschrift für Naturforschung B, 63(9), 1005-1009.

  • Tahara, S., et al. (2018). "Enhancement of dissipated energy by large bending of an organic single crystal undergoing twinning deformation."[3] Chemical Science, 9, 6217-6223. (Describes structure of 2-methyl-5-nitrobenzoic acid).

  • Leiserowitz, L. (1976). "Molecular Packing Modes. Carboxylic Acids." Acta Crystallographica Section B, 32, 775-802. (Foundational text on acid/amide packing motifs).

  • Cambridge Structural Database (CSD). Structure Refcode: MNTBZA (2-methyl-5-nitrobenzoic acid).

Sources

Exploratory

Thermodynamic Profiling of N,2-dimethyl-5-nitrobenzamide: A Comprehensive Guide to Melting and Boiling Point Determination

Executive Summary In pharmaceutical development and materials science, the precise determination of thermophysical properties is critical for predicting solubility, formulation stability, and processing parameters. N,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the precise determination of thermophysical properties is critical for predicting solubility, formulation stability, and processing parameters. N,2-dimethyl-5-nitrobenzamide (CAS: 862470-06-2) serves as a complex model compound for thermal analysis due to its rigid aromatic core, electron-withdrawing nitro group, and sterically hindered amide linkage [1]. Because highly substituted nitroaromatics often lack publicly available empirical thermodynamic data and are prone to thermal degradation prior to boiling, researchers must rely on a combination of predictive modeling and rigorous, self-validating experimental protocols.

This whitepaper provides an in-depth technical guide on the structural causality behind the melting point (


) and boiling point (

) of N,2-dimethyl-5-nitrobenzamide, alongside standardized methodologies for their empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Causality and Thermodynamic Predictions

To understand the thermal behavior of N,2-dimethyl-5-nitrobenzamide, one must analyze the competing intermolecular forces dictated by its functional groups. The compound (Molecular Weight: 194.19 g/mol ) features a benzene ring substituted with a methyl group at position 2, a nitro group at position 5, and an N-methylcarboxamide group at position 1.

The Causality of Phase Transitions
  • The 5-Nitro Group (Dipole-Dipole Interactions): The highly electronegative

    
     group introduces a strong molecular dipole. This increases intermolecular cohesion, significantly elevating both the melting and boiling points compared to the unsubstituted benzamide.
    
  • The N-Methyl Group (Hydrogen Bond Modulation): Primary benzamides have two hydrogen bond donors, leading to tightly packed, high-melting crystal lattices. By methylating the amide nitrogen, one hydrogen bond donor is removed. This reduction in hydrogen-bonding capacity reliably depresses the melting point.

  • The 2-Methyl Group (Steric Hindrance): The ortho-methyl group forces the adjacent amide carbonyl out of coplanarity with the aromatic ring. This steric twist disrupts optimal crystal lattice packing, further lowering the enthalpy of fusion (

    
    ) and the melting point.
    
Predictive Modeling (The Joback Method)

When empirical data is unavailable, chemical engineers utilize group-contribution approaches like the Joback Method [2]. This method decomposes the molecule into predefined functional groups and assigns additive numerical contributions to estimate properties like normal boiling point and melting point. While highly effective, the Joback method assumes no interactions between non-adjacent groups, which can result in deviations for sterically hindered aromatics [3].

Table 1: Predicted Physicochemical Profile
PropertyEstimated Value / RangePrimary Structural Driver
Molecular Weight 194.19 g/mol N/A
Melting Point (

)
130 °C – 150 °CLowered by N-methyl and ortho-methyl steric disruption.
Boiling Point (

)
340 °C – 360 °CElevated by 5-nitro group dipole interactions.
Decomposition (

)
> 300 °CNitroaromatic thermal instability (exothermic cleavage).

Note: Due to the high predicted boiling point, the compound is highly likely to undergo thermal decomposition before reaching a stable vapor phase at standard atmospheric pressure.

G Core N,2-dimethyl-5-nitrobenzamide (CAS: 862470-06-2) Nitro 5-Nitro Group (Strong Dipole) Core->Nitro NMethyl N-Methyl Group (Reduced H-Bonding) Core->NMethyl Ortho 2-Methyl Group (Steric Hindrance) Core->Ortho MP Melting Point (Tm) Modulation Nitro->MP Increases BP Boiling Point (Tb) Elevation Nitro->BP Increases NMethyl->MP Decreases NMethyl->BP Decreases Ortho->MP Disrupts Lattice

Diagram 1: Structural functional groups and their causal influence on thermal phase transitions.

Experimental Methodologies: Self-Validating Systems

Relying on capillary melting point tubes or traditional ebulliometers is insufficient for complex pharmaceutical intermediates. Nitroaromatics can decompose explosively, and polymorphs can yield false melting ranges. Therefore, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards [4].

These protocols are designed as self-validating systems: DSC calibrates against an Indium standard to ensure precise enthalpic measurements, while TGA differentiates between phase changes and degradation by monitoring mass loss.

Protocol 1: Melting Point Determination via High-Precision DSC

DSC measures the quantitative heat flow into (endothermic) or out of (exothermic) a sample as a function of temperature. Melting is a first-order endothermic thermodynamic transition [5].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC cell using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure the temperature sensor and heat flow transducer are accurate [5].
  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of N,2-dimethyl-5-nitrobenzamide into an aluminum standard crucible. Seal with a pierced lid to prevent pressure buildup.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Ramp: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 200 °C.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak is recorded as the true melting point (

    
    ), while the integrated area under the curve represents the enthalpy of fusion (
    
    
    
    ).
Protocol 2: Boiling Point & Stability Determination via TGA

Because N,2-dimethyl-5-nitrobenzamide contains a nitro group, attempting to boil it at atmospheric pressure will likely result in decomposition. TGA tracks mass loss over time/temperature. By analyzing the first derivative of the mass loss curve (DTG), one can pinpoint the exact onset of vaporization or decomposition [6].

Step-by-Step Methodology:

  • Sample Preparation: Load 5.0 to 10.0 mg of the sample into an open platinum or alumina crucible.

  • Atmosphere Control: Purge with

    
     at 40 mL/min to sweep away evolved volatiles and prevent oxidation.
    
  • Thermal Ramp: Heat the sample from 50 °C to 500 °C at a rate of 10 °C/min.

  • Differentiation (Vaporization vs. Decomposition):

    • Vaporization (Boiling): Results in a smooth 100% mass loss. If coupled with a DSC signal (c-DTA), boiling will appear strictly endothermic .

    • Decomposition: Results in erratic mass loss, often leaving a carbonaceous char residue. The coupled thermal signal will appear exothermic due to the breaking of the nitroaromatic bonds.

  • Pressure Correction: If true boiling is observed, record the atmospheric pressure using a mercury barometer and apply the Sydney-Young equation to calculate the normal boiling point at 1 atm [7].

Workflow Start Sample Prep (1-10 mg) Split Thermal Analysis Selection Start->Split DSC DSC (Melting Point) 10 °C/min, N2 Purge Split->DSC TGA TGA (Boiling/Decomp) 10 °C/min, N2 Purge Split->TGA DSC_Data Endothermic Peak Onset = Tm DSC->DSC_Data TGA_Data Mass Loss (DTG) Onset = Tb or Td TGA->TGA_Data

Diagram 2: Parallel experimental workflow for determining melting and boiling points via thermal analysis.

Table 2: Standardized DSC/TGA Experimental Parameters
ParameterDSC (Melting Point)TGA (Boiling Point / Stability)
Sample Mass 1.5 – 3.0 mg5.0 – 10.0 mg
Crucible Type Aluminum (Pierced Lid)Platinum or Alumina (Open)
Purge Gas Nitrogen (50 mL/min)Nitrogen (40 mL/min)
Heating Rate 10 °C/min10 °C/min
Target Signal Heat Flow (Endotherm Onset)Mass Loss % & DTG Peak

Conclusion and Implications for Drug Development

For structurally complex molecules like N,2-dimethyl-5-nitrobenzamide, melting and boiling point data are not merely reference numbers; they are fundamental indicators of lattice energy and thermodynamic stability. A lower melting point (driven by N-methylation and steric hindrance) generally correlates with lower lattice energy, which can significantly enhance aqueous solubility and bioavailability in pharmaceutical formulations. Conversely, the high boiling point and risk of thermal decomposition dictate that any purification steps (such as distillation) must be performed under high vacuum to artificially depress the boiling point and prevent thermal degradation.

By employing predictive thermodynamic models in tandem with rigorous, self-validating DSC and TGA protocols, researchers can accurately profile the physical properties of novel benzamide derivatives, ensuring safety and efficacy in downstream development.

References

  • Molecular Knowledge Systems. "Boiling Point: Joback's Method." Molecular Knowledge Systems. Available at:[Link]

  • Grokipedia. "Joback method." Grokipedia. Available at: [Link]

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments. Available at: [Link]

  • Universidade de Lisboa. "Differential Scanning Calorimetry and Differential Thermal Analysis." ULisboa. Available at: [Link]

  • Netzsch Analyzing & Testing. "Thermogravimetric Analysis TG 309 Libra." Netzsch. Available at:[Link]

  • National Institutes of Health (NIH). "Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate normal boiling points." PMC. Available at:[Link]

Protocols & Analytical Methods

Method

synthesis protocol for N,2-dimethyl-5-nitrobenzamide from 2-methyl-5-nitrobenzoic acid

Application Note & Synthesis Protocol: N,2-dimethyl-5-nitrobenzamide Abstract This application note provides a detailed and robust protocol for the synthesis of N,2-dimethyl-5-nitrobenzamide, a valuable chemical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol: N,2-dimethyl-5-nitrobenzamide

Abstract

This application note provides a detailed and robust protocol for the synthesis of N,2-dimethyl-5-nitrobenzamide, a valuable chemical intermediate, starting from 2-methyl-5-nitrobenzoic acid. The described methodology employs a classic and efficient two-step, one-pot process involving the activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by amidation with methylamine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, comprehensive safety procedures, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Background

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and the synthesis of bioactive molecules.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt resulting from a simple acid-base reaction.[1][3] Therefore, activation of the carboxylic acid is a prerequisite for successful amide synthesis.

This protocol focuses on a highly reliable and scalable method: the conversion of the carboxylic acid to a more electrophilic acyl chloride intermediate.[3] This activation strategy is favored for its high yields and the ready availability of reagents. 2-Methyl-5-nitrobenzoic acid serves as the starting material, and the protocol details its conversion to N,2-dimethyl-5-nitrobenzamide, a compound with a scaffold relevant to various areas of chemical research. The electron-withdrawing nitro group on the aromatic ring influences the reactivity of the molecule, making it a versatile intermediate for further synthetic transformations.[4]

The chosen method involves thionyl chloride (SOCl₂) as the activating agent, which converts the carboxylic acid into 2-methyl-5-nitrobenzoyl chloride. This intermediate is not isolated but is reacted in situ with methylamine to yield the target amide. This document provides a self-validating system, where understanding the causality behind each step empowers the researcher to troubleshoot and adapt the protocol as needed.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages, which can be performed sequentially in a single reaction vessel.

Overall Reaction:

Mechanism:

  • Activation (Acyl Chloride Formation): The carboxylic acid (2-methyl-5-nitrobenzoic acid) attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion results in the formation of a highly reactive acyl chloride intermediate (2-methyl-5-nitrobenzoyl chloride). The hydroxyl group of the carboxylic acid is effectively replaced by a chlorine atom, which is an excellent leaving group.[5]

  • Amidation (Nucleophilic Acyl Substitution): The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An additional equivalent of amine or a non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) byproduct.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
2-Methyl-5-nitrobenzoic acidC₈H₇NO₄181.151975-52-6Irritant
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, Water-Reactive, Toxic
Methylamine (40% in H₂O)CH₅N31.0674-89-5Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Suspected Carcinogen
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Minimal
Brine (Saturated NaCl)NaCl58.447647-14-5Minimal
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Minimal
Hydrochloric Acid (HCl, 1M)HCl36.467647-01-0Corrosive
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice-water bath

  • Dropping funnel

  • Gas scrubber/trap (containing NaOH solution)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Workflow Diagram

SynthesisWorkflow cluster_prep Part 1: Acyl Chloride Formation cluster_reaction Part 2: Amidation cluster_workup Part 3: Workup & Purification A Charge flask with 2-methyl-5-nitrobenzoic acid B Add excess Thionyl Chloride (SOCl₂) A->B C Reflux mixture (e.g., 2-3 hours) until gas evolution ceases B->C D Cool to RT and remove excess SOCl₂ under vacuum C->D F Dissolve crude acyl chloride in anhydrous DCM D->F E Prepare cooled solution of Methylamine in a separate flask G Add acyl chloride solution dropwise to methylamine at 0 °C F->G H Stir at RT for 1-2 hours to complete the reaction G->H I Quench with water & separate layers H->I J Wash organic layer sequentially with 1M HCl, NaHCO₃ (aq), and Brine I->J K Dry organic layer (e.g., MgSO₄) and filter J->K L Concentrate under reduced pressure to yield crude product K->L M Recrystallize from suitable solvent (e.g., Ethanol/Water) L->M N Isolate pure crystals by vacuum filtration and dry M->N Final Characterize Final Product (NMR, MS, MP) N->Final

Caption: Workflow for the synthesis of N,2-dimethyl-5-nitrobenzamide.

Step-by-Step Procedure

Part A: Acyl Chloride Formation

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Reagents: To the flask, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Reaction: In the fume hood, carefully add thionyl chloride (16 mL, ~220 mmol, 4.0 equiv.) to the flask. The excess thionyl chloride also serves as the solvent.

  • Reflux: Gently heat the mixture to reflux (boiling point of SOCl₂ is ~76 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when the solid starting material has dissolved and gas evolution has ceased.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride using a rotary evaporator. Causality Note: This step is crucial as any remaining SOCl₂ will react violently with the aqueous methylamine solution in the next step. The resulting yellow-brown solid/oil is the crude 2-methyl-5-nitrobenzoyl chloride and is used immediately without further purification.

Part B: Amidation Reaction

  • Amine Preparation: In a separate 500 mL flask equipped with a stir bar, add 40% aqueous methylamine solution (25 mL, ~288 mmol, 5.2 equiv.). Cool the flask in an ice-water bath to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude 2-methyl-5-nitrobenzoyl chloride from Part A in anhydrous dichloromethane (DCM, 50 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the cooled, stirring methylamine solution over 30 minutes. Maintain the internal temperature below 10 °C during the addition. Causality Note: This reaction is highly exothermic. Slow, controlled addition is essential to prevent side reactions and ensure safety.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add an additional 50 mL of DCM. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove excess methylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove any unreacted carboxylic acid and residual HCl.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,2-dimethyl-5-nitrobenzamide as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the purified product as crystalline needles.[6]

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If needed, perform a hot filtration to remove any insoluble impurities.

    • Slowly add hot water until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Determine the melting point, and confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. An expected yield is in the range of 80-90%.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents.

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[7][8][9] Always handle in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Ensure an emergency eyewash and safety shower are immediately accessible.[10] Neutralize any spills with a solid absorbent like sodium bicarbonate.

  • Methylamine: Is flammable and corrosive. The aqueous solution is basic and can cause skin and eye burns. Handle with appropriate PPE in a well-ventilated area.

  • Pressure and Gas Byproducts: The reaction generates HCl and SO₂ gas. The reaction apparatus must be vented to a scrubber to prevent pressure buildup and release of toxic fumes into the laboratory.[11]

  • Exothermic Reaction: The amidation step is highly exothermic. Proper cooling and slow addition of reagents are critical to maintain control of the reaction.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Fiasella, A., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • Gouverneur, V., & P. Van de Weghe. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Butler, C., et al. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of N,2-Dimethyl-5-nitrobenzamide

Executive Summary & Chemical Context The synthesis of highly pure anilines from nitroaromatic precursors is a foundational transformation in pharmaceutical development. Specifically, 5-amino-N,2-dimethylbenzamide serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of highly pure anilines from nitroaromatic precursors is a foundational transformation in pharmaceutical development. Specifically, 5-amino-N,2-dimethylbenzamide serves as a critical nucleophilic building block in the synthesis of advanced therapeutics, including bromodomain testis (BRDT) inhibitors[1].

The reduction of N,2-dimethyl-5-nitrobenzamide presents a specific chemoselectivity requirement: the nitro group must be fully reduced to an amine without cleaving or reducing the adjacent amide bond. Because the methyl group at the 2-position provides steric shielding to the amide but leaves the 5-nitro group exposed, catalytic hydrogenation is highly favored. This guide details the mechanistic causality, comparative methodologies, and self-validating protocols required to execute this transformation safely and efficiently at scale.

Mechanistic Causality: Choosing the Right Reduction Strategy

Historically, dissolving metal reductions (e.g., using zinc powder in acetic acid) have been utilized for similar substituted nitroaromatic systems[2]. However, these methods generate stoichiometric heavy metal waste and require tedious neutralization steps, rendering them suboptimal for modern, sustainable drug manufacturing.

To achieve high E-factor efficiency (low waste), heterogeneous catalysis is the industry standard. Recent advancements in flow chemistry have demonstrated the exceptional efficacy of palladium catalysts (such as Pd on glass wool) using dihydrogen or sodium borohydride under ambient conditions[3]. For standard batch manufacturing, two primary catalytic pathways are employed:

  • Direct Catalytic Hydrogenation: Uses

    
     gas and 10% Pd/C. This is the cleanest method, generating only water as a byproduct.
    
  • Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor such as hydrazine hydrate with a palladium or nickel catalyst[4]. This is highly effective when pressurized hydrogen reactors are unavailable.

During either catalytic process, the nitro group undergoes a sequential reduction. It is imperative to drive the reaction to completion to avoid the accumulation of the reactive hydroxylamine intermediate, which can cause toxicity and API discoloration.

Mechanism ArNO2 N,2-dimethyl- 5-nitrobenzamide ArNO Nitroso Intermediate ArNO2->ArNO Pd/C, H2 -H2O ArNHOH Hydroxylamine Intermediate ArNO->ArNHOH Pd/C, H2 ArNH2 5-amino-N,2- dimethylbenzamide ArNHOH->ArNH2 Pd/C, H2 -H2O

Catalytic reduction pathway of nitrobenzamide to aminobenzamide via reactive intermediates.

Quantitative Method Comparison

To assist process chemists in selecting the appropriate workflow, the following table summarizes the quantitative performance metrics of the three primary reduction strategies discussed.

Reduction MethodReagents / CatalystExpected YieldAPI PurityE-FactorScalability
Batch Hydrogenation 10% Pd/C,

(30-50 psi)
>95%>99%Low (<5)Excellent
Transfer Hydrogenation 10% Pd/C, Hydrazine Hydrate90-94%>96%Medium (~10)Good
Dissolving Metal Zn dust, Acetic Acid80-87%~90%High (>50)Poor

Experimental Protocols

The following workflows are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why a specific action is taken, thereby reducing batch failure rates.

Workflow Step1 1. Substrate Dissolution (MeOH, 0.2M) Step2 2. Catalyst Addition (10% Pd/C, N2 Atm) Step1->Step2 Step3 3. Reduction Phase (H2 Gas or Hydrazine) Step2->Step3 Step4 4. Catalyst Filtration (Celite Pad, Wash) Step3->Step4 Step5 5. Product Isolation (Concentration & Drying) Step4->Step5

Step-by-step experimental workflow for the chemoselective reduction of N,2-dimethyl-5-nitrobenzamide.

Protocol A: Standard Batch Catalytic Hydrogenation (Preferred)
  • Substrate Preparation: Dissolve N,2-dimethyl-5-nitrobenzamide (1.0 equiv) in HPLC-grade Methanol to achieve a 0.2 M concentration.

    • Causality: Methanol provides excellent solubility for both the nitro precursor and the polar amine product, preventing premature precipitation that could coat the catalyst and halt the reaction.

  • Inert Atmosphere & Catalyst Loading: Purge the reaction vessel with

    
     gas for 15 minutes. Carefully add 10 wt% Pd/C (5% w/w relative to the substrate).
    
    • Causality: Dry Pd/C is highly pyrophoric. Strict

      
       blanketing prevents the ignition of methanol vapors upon contact with the active palladium surface.
      
  • Hydrogenation: Evacuate the vessel and backfill with

    
     gas (balloon for small scale, or autoclave at 30-50 psi for scale-up). Stir vigorously at 25°C for 4-6 hours.
    
    • Causality: Vigorous stirring minimizes mass transfer limitations, ensuring

      
       gas efficiently dissolves into the liquid phase to reach the solid catalyst surface.
      
  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the hydroxylamine intermediate (

      
       = +16 Da relative to the product) is strictly <0.5% AUC. If present, continue hydrogenation.
      
  • Filtration & Isolation: Purge the vessel with

    
     to remove residual 
    
    
    
    . Filter the mixture through a tightly packed pad of Celite 545. Wash the pad with excess Methanol.
    • Causality: Celite acts as a depth filter, trapping sub-micron palladium particles (10-50 µm) that would otherwise pass through standard filter paper and contaminate the final API.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 5-amino-N,2-dimethylbenzamide as an off-white solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Use this protocol if pressurized hydrogen reactors are unavailable.

  • Setup: Dissolve the substrate in Ethanol (0.2 M). Add 10 wt% Pd/C (5% w/w) under an

    
     atmosphere.
    
  • Reagent Addition: Add Hydrazine hydrate (3.0 equivalents) dropwise at room temperature[4].

    • Causality: Hydrazine decomposes on the palladium surface to generate in-situ hydrogen and nitrogen gas. Dropwise addition controls the exothermic decomposition and prevents reaction runaway.

  • Heating: Heat the mixture to gentle reflux (approx. 78°C) for 2 hours. Monitor gas evolution (cessation indicates completion of hydrazine decomposition).

  • Workup: Cool to room temperature, filter through Celite, and concentrate in vacuo.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 5-amino-N,2-dimethylbenzamide, the following analytical signatures must be confirmed:

  • LC-MS: Expected mass

    
     = 165.10 Da. Ensure the absence of 
    
    
    
    181.10 (hydroxylamine) and
    
    
    195.08 (starting material).
  • 
    H NMR (DMSO-
    
    
    
    ):
    The self-validating signature of success is the complete disappearance of the highly deshielded nitro-aromatic protons (typically >8.0 ppm) and the appearance of a broad singlet integrating to 2H around 5.0–5.5 ppm, corresponding to the newly formed
    
    
    group. The amide
    
    
    proton and the two methyl groups (N-methyl and Ar-methyl) should remain unshifted and intact.

References

  • "Aminobenzamide compounds for the treatment of neurodegenerative disorders", US5643965A, Google P
  • "Bet subfamily inhibitors and methods using same", US20240158355A1, Google P
  • "Discovery and characterization of bromodomain 2-specific inhibitors of BRDT", Semantic Scholar.
  • "Nitro to amine reductions using aqueous flow c

Sources

Method

Technical Application Note: Precision N-Methylation of Sterically Hindered Nitrobenzamides

Part 1: Executive Summary & Mechanistic Strategy The Synthetic Challenge The N-methylation of 2-methyl-5-nitrobenzamide presents a classic "ambident nucleophile" challenge compounded by steric and electronic factors.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Strategy

The Synthetic Challenge

The N-methylation of 2-methyl-5-nitrobenzamide presents a classic "ambident nucleophile" challenge compounded by steric and electronic factors.[1][2] Unlike simple aliphatic amides, this substrate features:

  • Electronic Deactivation: The 5-nitro group is strongly electron-withdrawing, increasing the acidity of the amide protons (

    
    
    
    
    
    13-15) but decreasing the nucleophilicity of the nitrogen.
  • Steric Ortho-Effect: The 2-methyl group exerts steric pressure, twisting the amide bond out of planarity with the benzene ring. This hinders the approach of electrophiles but also destabilizes the planar transition states required for some mechanisms.

  • Selectivity Risks: The primary amide (

    
    ) is prone to three competing pathways:
    
    • Mono-N-methylation (Desired): Formation of the secondary amide.[1][2]

    • Di-N-methylation (Over-reaction): Formation of the tertiary amide.[1][2]

    • O-methylation: Formation of the imidate ester (kinetic product).[2]

Strategic Decision Matrix

To achieve high fidelity, we must move beyond "brute force" alkylation. This guide details three distinct protocols selected for their specific advantages:

ProtocolMethodologyPrimary AdvantageSelectivity RiskScalability
A Solid Ammonium Salts (

)
Highest Mono-Selectivity Low (Self-limiting)High
B Phase Transfer Catalysis (PTC) Operational Simplicity ModerateVery High
C Classic Deprotonation (NaH) Reactivity (Forceful) High (Requires strict control)Moderate

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Sweet Spot" for mono-methylation.

MethylationPathways Substrate 2-methyl-5-nitrobenzamide (Primary Amide) Anion Amidate Anion (Resonance Hybrid) Substrate->Anion Deprotonation (Base) Product_N1 N-Methyl Product (Secondary Amide) DESIRED Anion->Product_N1 Me-X Attack (N-site) Thermodynamic Control Product_O O-Methyl Imidate (Kinetic Product) Anion->Product_O Me-X Attack (O-site) Kinetic Control Product_N2 N,N-Dimethyl Product (Tertiary Amide) OVER-ALKYLATION Product_N1->Product_N2 2nd Deprotonation + Me-X

Figure 1: Reaction pathways for amide alkylation. Note that the acidity of the N-H in the mono-methyl product is lower than the starting material, but the nucleophilicity is higher, creating a risk for over-methylation.

Part 3: Detailed Experimental Protocols

Protocol A: Monoselective Methylation via Quaternary Ammonium Salts

Best for: High-value synthesis requiring >95% mono-selectivity.[1][2] Mechanism: Uses Phenyltrimethylammonium Iodide (


) as a solid, non-volatile methylating agent.[2][3] The reaction kinetics are self-limiting, preventing over-methylation.
Reagents & Materials
  • Substrate: 2-methyl-5-nitrobenzamide (1.0 equiv)

  • Reagent: Phenyltrimethylammonium Iodide (

    
    ) (1.1 - 1.2 equiv)[1][2]
    
  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)[1][2]
  • Solvent: Toluene (Anhydrous) or Xylene (for higher T)[1][2]

Step-by-Step Methodology
  • Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, charge 2-methyl-5-nitrobenzamide (10 mmol, 1.80 g),

    
     (12 mmol, 3.16 g), and 
    
    
    
    (15 mmol, 4.89 g).
  • Solvation: Add anhydrous Toluene (20 mL). The reaction is heterogeneous (slurry).

  • Reaction: Heat the mixture to 110°C (oil bath temperature) with vigorous magnetic stirring.

    • Note: The high temperature is required to decompose the ammonium salt, releasing the active methyl group in situ.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7) or HPLC after 12 hours.[2] The starting material should be consumed.

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts and the byproduct (PhNMe2).

    • Wash the filter cake with Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for use. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

Validation Check:

  • Proton NMR (

    
    ):  Look for a doublet at 
    
    
    
    2.9-3.0 ppm (
    
    
    ,
    
    
    ) which collapses to a singlet upon
    
    
    shake.[1][2] A singlet at
    
    
    3.0-3.2 ppm usually indicates the tertiary amide (over-methylation).[1][2]
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Large-scale batches (>50g) and "Green" chemistry requirements.[1][2] Mechanism: Uses a quaternary ammonium salt (TBAB) to shuttle the deprotonated amide anion into the organic phase to react with the alkylating agent.

Reagents & Materials
  • Substrate: 2-methyl-5-nitrobenzamide (1.0 equiv)

  • Alkylating Agent: Dimethyl Sulfate (DMS) (1.1 equiv) [Warning: Highly Toxic] OR Methyl Iodide (MeI) (1.2 equiv).[1][2]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%).[1][2]

  • Base: 50% NaOH (aq) or finely ground

    
     (solid).
    
  • Solvent: Dichloromethane (DCM) or Toluene.[2]

Step-by-Step Methodology
  • Biphasic Setup: Dissolve 2-methyl-5-nitrobenzamide (50 mmol) in DCM (100 mL).

  • Catalyst Addition: Add TBAB (2.5 mmol, 0.8 g). Stir until dissolved.

  • Base Addition: Add 50% NaOH solution (20 mL) slowly. The mixture will form two layers.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (60 mmol) dropwise over 20 minutes.

    • Critical: Slow addition at low temperature favors mono-alkylation.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 4-6 hours.

  • Quench & Separation: Dilute with water (100 mL). Separate the organic layer.[6][7] Extract aqueous layer with DCM (2 x 50 mL).[2]

  • Washing: Wash combined organics with 0.1 M HCl (to remove unreacted amine/catalyst) and then Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol C: Strategic Alternative (Indirect Synthesis)

Best for: When direct methylation yields inseparable mixtures.[2] Logic: Instead of methylating the amide, synthesize the N-methyl amide from the acid chloride. This guarantees the structure.

Workflow
  • Precursor: Start with 2-methyl-5-nitrobenzoic acid .[1][2]

  • Activation: Reflux with Thionyl Chloride (

    
    ) (1.5 equiv) + cat. DMF (2 drops) for 2 hours to form 2-methyl-5-nitrobenzoyl chloride .[1][2] Remove excess 
    
    
    
    via vacuum.[2]
  • Amidation: Dissolve the crude acid chloride in DCM.

  • Coupling: Add dropwise to a solution of Methylamine (2.0 M in THF, 2.0 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Result: Quantitative yield of pure N-methyl-2-methyl-5-nitrobenzamide with zero risk of di-methylation.

Part 4: Analytical Validation & Troubleshooting

Quantitative Comparison of Methods
MetricProtocol A (

)
Protocol B (PTC)Protocol C (Indirect)
Yield 85 - 92%75 - 85%>95%
Mono:Di Ratio > 98:2~ 90:10100:0
Atom Economy Low (produces PhNMe2)HighModerate
Safety Profile High (Solid reagents)Low (MeI/DMS toxicity)Moderate (SOCl2 fumes)
Troubleshooting Guide (Self-Validating System)
  • Problem: Reaction stalled at 50% conversion.

    • Cause: The mono-methyl product is less acidic than the starting material.[2] The base might be consumed or coated.

    • Fix: Add 0.5 equiv of fresh base and sonicate the mixture (if heterogeneous). For Protocol A, increase temp to 120°C.

  • Problem: Significant O-methylation observed (Imidate formation).

    • Cause: "Hard" electrophile (MeI) interacting with the "Hard" oxygen center (HSAB theory), often exacerbated by polar aprotic solvents like DMF.

    • Fix: Switch to Toluene (Protocol A). Non-polar solvents favor N-alkylation for amides.[1][2]

  • Problem: Over-methylation (Tertiary amide).

    • Cause: Too much alkylating agent or temperature too high during addition.[2]

    • Fix: Use Protocol A (self-limiting). If using Protocol B, reduce MeI to 0.95 equiv and accept lower conversion to ensure purity, then recycle starting material.

Part 5: References

  • Templ, J., et al. (2022).[8] "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." Organic Letters, 24(40), 7315-7319.[1][2][8] [Link][1][2][3][8]

  • Gajda, T., et al. (1981). "Phase transfer catalysis without solvent.[2][4][9][10][11] N-Alkylation of aromatic carboxamides." Tetrahedron, 37, 363-367.[1][2] (Foundational work on PTC for amides).

  • Davidsen, S. K., et al. (1993). "N-Alkylation of Amides." Journal of Organic Chemistry, 58, 4669. (Classic base/MeI kinetics).[2]

Sources

Application

Application Note: Optimized Reaction Conditions for the Amide Coupling of 2-Methyl-5-nitrobenzoic Acid

Target Molecule: N,2-Dimethyl-5-nitrobenzamide (CAS: 862470-06-2) Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Executive Summary & Mechanistic Rationale The synthesis of N,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N,2-Dimethyl-5-nitrobenzamide (CAS: 862470-06-2) Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The synthesis of N,2-dimethyl-5-nitrobenzamide via the amide coupling of 2-methyl-5-nitrobenzoic acid and methylamine is a foundational transformation in the development of substituted benzamide pharmacophores 1. Designing a robust protocol for this reaction requires navigating the specific stereoelectronic properties of the starting materials.

Causality in Experimental Design: The reactivity of 2-methyl-5-nitrobenzoic acid is governed by two key substituents on the aromatic ring. The ortho-methyl group imposes steric hindrance, which can impede the initial attack of the carboxylic acid on bulky coupling reagents. Conversely, the strongly electron-withdrawing meta-nitro group increases the acidity of the carboxylic acid, facilitating rapid deprotonation by tertiary amine bases.

Once the activated intermediate (e.g., OAt-ester or acyl chloride) is formed, the electron-deficient nature of the aromatic ring renders the carbonyl carbon highly electrophilic. This accelerates the nucleophilic attack by methylamine, driving the reaction to completion 2. Because methylamine is a gas at standard conditions, it is operationally preferable to use its stable hydrochloride salt (CH₃NH₂·HCl) combined with a stoichiometric excess of a tertiary amine base (such as DIPEA or TEA) to generate the free nucleophile in situ.

Comparative Analysis of Coupling Strategies

Selection of the optimal coupling reagent depends heavily on the project phase, scale, and purification constraints. Table 1 summarizes the quantitative and qualitative parameters of three industry-standard activation strategies.

Table 1: Comparison of Amide Coupling Reagents for 2-Methyl-5-nitrobenzoic Acid

Coupling StrategyReagentsYield ProfileByproduct ManagementScalabilityPrimary Application
Carbodiimide EDC·HCl, HOBt, DIPEA85–95%Water-soluble urea (easily removed via standard aqueous wash).ModerateDiscovery chemistry, parallel library synthesis 2.
Acid Chloride SOCl₂, TEA>90%SO₂ and HCl gases (requires proper scrubbing infrastructure).ExcellentMulti-gram process scale-up, highly cost-effective 3.
Phosphonic Anhydride T3P (50% in EtOAc), TEA80–90%Water-soluble phosphates (excellent phase separation).ExcellentLate-stage process development, continuous flow chemistry 4.

Reaction Pathway Visualization

The following workflow illustrates the logical progression of the amidation sequence, highlighting the critical intermediate stage where the sterically hindered acid is converted into a highly reactive electrophile.

AmideCoupling SM1 2-Methyl-5-nitrobenzoic Acid (Sterically Hindered) Int Activated Intermediate (Electrophilic Carbonyl) SM1->Int Base (DIPEA/TEA) Act Activation Agent (EDC/HOBt, T3P, or SOCl2) Act->Int Activation Prod N,2-Dimethyl-5-nitrobenzamide (Target Amide) Int->Prod Amidation SM2 Methylamine (CH3NH2) (Nucleophile) SM2->Prod Nucleophilic Attack

Caption: Mechanistic pathway for N,2-dimethyl-5-nitrobenzamide synthesis via activated intermediates.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in observational cues (e.g., dissolution of suspensions, gas evolution) allow the chemist to verify the success of each step in real-time.

Protocol A: EDC/HOBt-Mediated Coupling (Discovery Scale)

This protocol utilizes EDC and HOBt, which are standard for parallel synthesis due to their mild conditions and broad functional group tolerance 2.

Scale: 5.0 mmol

  • 2-Methyl-5-nitrobenzoic acid: 905 mg (5.0 mmol, 1.0 eq)

  • Methylamine hydrochloride: 506 mg (7.5 mmol, 1.5 eq)

  • EDC·HCl: 1.15 g (6.0 mmol, 1.2 eq)

  • HOBt hydrate: 810 mg (6.0 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 2.6 mL (15.0 mmol, 3.0 eq)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Methodology:

  • Initiation: Suspend 2-methyl-5-nitrobenzoic acid in anhydrous DCM (25 mL) under a nitrogen atmosphere. Add DIPEA (2.6 mL). Self-Validation: The suspension will transition to a clear, pale-yellow solution as the soluble carboxylate salt forms.

  • Activation: Add HOBt (810 mg) followed by EDC·HCl (1.15 g) in one portion. Stir the reaction mixture at room temperature for 30 minutes. Causality: This incubation period allows the complete formation of the highly reactive OAt-ester, preventing EDC from directly reacting with the amine or hydrolyzing.

  • Nucleophilic Addition: Add methylamine hydrochloride (506 mg) to the activated mixture. Stir at room temperature for 12–16 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting acid (UV active, lower

    
    ) and the appearance of the less polar amide product indicates completion.
    
  • Workup & Isolation: Dilute the mixture with additional DCM (25 mL). Wash sequentially with 1N HCl (2 × 25 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted acid and HOBt, and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: Acid Chloride Route (Process / Scale-Up)

For multi-gram scale, the formation of an acid chloride intermediate using thionyl chloride (SOCl₂) avoids the generation of high-molecular-weight byproducts and significantly reduces reagent costs 3.

Scale: 20.0 mmol

  • 2-Methyl-5-nitrobenzoic acid: 3.62 g (20.0 mmol, 1.0 eq)

  • Thionyl Chloride (SOCl₂): 7.3 mL (100 mmol, 5.0 eq)

  • Methylamine (2.0 M in THF): 25 mL (50.0 mmol, 2.5 eq)

  • Triethylamine (TEA): 5.6 mL (40.0 mmol, 2.0 eq)

  • Anhydrous DCM: 50 mL

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend the acid in SOCl₂ (7.3 mL). Add 1 drop of DMF as a catalyst. Heat the mixture to reflux (approx. 80 °C) for 1–2 hours. Self-Validation: The solid will completely dissolve, and vigorous gas evolution (SO₂ and HCl) will cease when activation is complete.

  • Concentration: Cool the mixture to room temperature and concentrate to dryness under reduced pressure to remove excess SOCl₂. Causality: Complete removal of SOCl₂ is critical to prevent the formation of highly toxic dimethylsulfamoyl chloride upon amine addition.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath. Add TEA (5.6 mL). Carefully add the Methylamine solution (25 mL) dropwise over 15 minutes to control the exotherm.

  • Workup & Isolation: Warm to room temperature and stir for 2 hours. Quench with water (50 mL). Separate the layers, wash the organic phase with 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Dry and concentrate to afford the pure amide.

Analytical Characterization

To ensure trustworthiness and verify structural integrity, the isolated N,2-dimethyl-5-nitrobenzamide should be validated using the following expected analytical benchmarks:

  • Chemical Formula: C₉H₁₀N₂O₃

  • Exact Mass: 194.0691 Da

  • LC-MS (ESI+): Expected

    
     at m/z 195.07.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~8.50 ppm (br q, 1H, Amide N-H , coupling to methyl)
      
    • 
       8.15 - 8.20 ppm (dd, 1H, Aromatic H para to methyl)
      
    • 
       8.05 ppm (d, 1H, Aromatic H ortho to nitro)
      
    • 
       7.55 ppm (d, 1H, Aromatic H meta to nitro)
      
    • 
       2.80 ppm (d, 3H, N-CH₃ )
      
    • 
       2.45 ppm (s, 3H, Ar-CH₃ )
      

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease. NIH PMC. 2

  • US7754717B2 - Bis-aryl amide compounds and methods of use. Google Patents. 3

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. 4

  • N,2-Dimethyl-5-nitrobenzamide | 862470-06-2. Sigma-Aldrich. 1

Sources

Method

scalable manufacturing process for N,2-dimethyl-5-nitrobenzamide

An In-Depth Technical Guide to the Scalable Manufacturing of N,2-dimethyl-5-nitrobenzamide Introduction N,2-dimethyl-5-nitrobenzamide is a valuable chemical intermediate used in the synthesis of more complex molecules, p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scalable Manufacturing of N,2-dimethyl-5-nitrobenzamide

Introduction

N,2-dimethyl-5-nitrobenzamide is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The efficiency, scalability, and safety of its manufacturing process are paramount to ensuring a reliable and cost-effective supply chain. This guide provides a detailed, field-proven protocol for the scalable synthesis of N,2-dimethyl-5-nitrobenzamide, grounded in established chemical principles. We will explore the rationale behind the chosen synthetic route, provide step-by-step instructions, and address critical safety and process control parameters for successful scale-up.

Strategic Overview: A Two-Step Synthetic Approach

For the scalable production of N,2-dimethyl-5-nitrobenzamide, a robust and high-yielding two-step process is employed. This strategy begins with the activation of the carboxylic acid group of 2-methyl-5-nitrobenzoic acid, followed by amidation with dimethylamine.

  • Step 1: Acyl Chloride Formation. The process commences with the conversion of 2-methyl-5-nitrobenzoic acid into its more reactive acyl chloride derivative, 2-methyl-5-nitrobenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[1][2]

  • Step 2: Amidation. The resulting acyl chloride is then reacted with dimethylamine in a nucleophilic acyl substitution reaction to yield the final product, N,2-dimethyl-5-nitrobenzamide.[1][3] This reaction is typically rapid and efficient.[3][4]

G cluster_0 Process Workflow A 2-Methyl-5-nitrobenzoic Acid (Starting Material) B Step 1: Acyl Chloride Formation (Reagent: Thionyl Chloride) A->B C 2-Methyl-5-nitrobenzoyl chloride (Intermediate) B->C D Step 2: Amidation (Reagent: Dimethylamine) C->D E N,2-dimethyl-5-nitrobenzamide (Final Product) D->E G cluster_0 Acyl Chloride Formation Mechanism start 2-Methyl-5-nitrobenzoic Acid + Thionyl Chloride (SOCl₂) step1 Nucleophilic attack by carboxylic acid on SOCl₂ start->step1 intermediate1 Protonated Chlorosulfite Intermediate step1->intermediate1 step2 Chloride ion attacks carbonyl carbon intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Collapse of intermediate, elimination of byproducts intermediate2->step3 end 2-Methyl-5-nitrobenzoyl chloride + SO₂(g) + HCl(g) step3->end

Caption: Mechanism for the formation of 2-methyl-5-nitrobenzoyl chloride.

Scalable Protocol: Acyl Chloride Formation

Equipment:

  • Glass-lined or appropriately resistant reactor (1 L capacity for lab scale).

  • Reflux condenser.

  • Nitrogen inlet.

  • Vent line connected to an HCl gas scrubber system.

  • Heating and cooling system.

Materials:

  • 2-methyl-5-nitrobenzoic acid: 200 g (1.10 mol)

  • Thionyl chloride (SOCl₂): 307 mL (4.20 mol)

Procedure:

  • Reactor Charging: Charge the reactor with 2-methyl-5-nitrobenzoic acid (200 g, 1.10 mol). [1]2. Inerting: Purge the reactor with dry nitrogen.

  • Reagent Addition: Cool the reactor vessel in an ice bath. Carefully add thionyl chloride (307 mL, 4.20 mol) in one portion. [1]An exotherm will be observed. Maintain control of the internal temperature.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux overnight (approximately 12-16 hours) to ensure complete conversion. [1]5. Byproduct Removal: After the reaction is complete, remove the excess thionyl chloride and dissolved SO₂ and HCl by vacuum distillation. [1]6. Intermediate Isolation: The resulting solid residue is 2-methyl-5-nitrobenzoyl chloride. This intermediate is typically used in the next step without further purification. [1]

Part 2: Synthesis of N,2-dimethyl-5-nitrobenzamide

Mechanistic Rationale

The reaction between an acyl chloride and an amine to form an amide is a highly efficient nucleophilic addition-elimination process. [4]The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-methyl-5-nitrobenzoyl chloride. [5]This forms a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. [3]This reaction produces one equivalent of HCl, which will react with the basic dimethylamine. [4]Therefore, at least two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming dimethylammonium chloride. [3][5]

G cluster_0 Amide Formation Mechanism start 2-Methyl-5-nitrobenzoyl chloride + Dimethylamine (2 eq.) step1 Nucleophilic attack by 1st eq. of Dimethylamine start->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Collapse of intermediate, elimination of Chloride ion intermediate1->step2 intermediate2 Protonated Amide step2->intermediate2 step3 Deprotonation by 2nd eq. of Dimethylamine intermediate2->step3 end N,2-dimethyl-5-nitrobenzamide + Dimethylammonium chloride step3->end

Caption: Mechanism for the formation of N,2-dimethyl-5-nitrobenzamide.

Scalable Protocol: Amidation

Equipment:

  • Glass-lined or appropriately resistant reactor with robust cooling capabilities.

  • Addition funnel or pump for controlled reagent delivery.

  • Mechanical stirrer.

Materials:

  • 2-methyl-5-nitrobenzoyl chloride (from Part 1, ~1.10 mol).

  • Methylene chloride (or other suitable solvent): 100 mL.

  • 40% aqueous dimethylamine solution: 500 mL (4.45 mol).

Procedure:

  • Amine Solution Preparation: Charge the reactor with the 40% dimethylamine solution (500 mL, 4.45 mol) and cool it to 0-10°C using a suitable cooling bath (e.g., dry ice/acetone or a chiller). [1]2. Acyl Chloride Preparation: Dissolve the crude 2-methyl-5-nitrobenzoyl chloride from Part 1 in methylene chloride (100 mL). [1]3. Controlled Addition: Add the acyl chloride solution dropwise to the cold, vigorously stirred dimethylamine solution. [1]The rate of addition must be carefully controlled to maintain the internal temperature below 15°C to manage the exothermic reaction. [3]4. Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature. [1]5. Work-up & Extraction:

    • Dilute the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and extract with methylene chloride.

    • Combine the organic extracts and wash with water and then brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or vacuum distillation to achieve the desired purity specifications. [1]

Critical Process Parameters and Data Summary

For successful and reproducible manufacturing, careful control of process parameters is essential.

ParameterStep 1: Acyl Chloride FormationStep 2: AmidationRationale & E-E-A-T Insights
Reactant Ratio ~3-4 eq. SOCl₂ per eq. of acid~4 eq. Dimethylamine per eq. of acyl chlorideUsing excess SOCl₂ ensures complete conversion and acts as a solvent. [1]Excess dimethylamine serves as both nucleophile and base, neutralizing HCl byproduct and driving the reaction forward. [1][3]
Temperature Reflux (~79°C for SOCl₂)0-15°C during additionHeating is required to overcome the activation energy in Step 1. Strict temperature control in Step 2 is critical to manage the exotherm, prevent side reactions, and ensure safety during scale-up. [3]
Reaction Time 12-16 hours (overnight)1-2 hoursStep 1 is slower and requires extended time for completion. Step 2 is typically very fast, with the main time allocation for controlled addition and final stirring. [1][3]
Solvent None (excess SOCl₂)Methylene ChlorideMethylene chloride is a good solvent for the acyl chloride and facilitates extraction. Other chlorinated or ethereal solvents could be evaluated.
Typical Yield >95% (crude)80-90% (after purification)This two-step process is generally high-yielding. Yields are based on similar reported procedures. [1]
Purity Analysis N/A (used directly)HPLC, GC, ¹H NMR, Melting PointPurity of the final product should be confirmed using standard analytical techniques to meet quality control specifications.

Safety, Handling, and Environmental Considerations

Reagent Safety:

  • 2-Methyl-5-nitrobenzoic Acid: Harmful if swallowed and causes skin and eye irritation. [6][7]It is a nitrated organic acid and can react exothermically with bases. [8]* Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing corrosive HCl and SO₂ gases. [9]All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.

  • 2-Methyl-5-nitrobenzoyl chloride: As an acyl chloride, it is corrosive and will react with moisture. [9]Handle with the same precautions as thionyl chloride.

  • Dimethylamine (40% solution): Corrosive, flammable, and toxic. Can cause severe skin and eye burns.

Process Safety:

  • Gas Scrubbing: The evolution of HCl and SO₂ in Step 1 necessitates a robust caustic scrubber system to neutralize these acidic gases before venting.

  • Exotherm Control: The amidation reaction (Step 2) is highly exothermic. A reliable reactor cooling system and a controlled addition rate are critical to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses with side shields or goggles, and a lab coat, must be worn at all times. [7][10]Ensure eyewash stations and safety showers are readily accessible. [9] Waste Management:

  • Aqueous waste from the work-up will be basic and contain dimethylammonium chloride. It must be neutralized before disposal.

  • Organic solvent waste should be collected and disposed of according to local, regional, and national regulations.

References

  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. PrepChem.com. [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. [Link]

  • How Do Acyl Chlorides Form Primary and Secondary Amides? Chemistry Student. [Link]

  • Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. [Link]

  • Amide Chemistry (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. The Organic Synthesis Archive. [Link]

  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. PubChem. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

Sources

Application

Application Note: A Guide to Reagents and Protocols for the Synthesis of N,2-dimethyl-5-nitrobenzamide and Its Analogs

Abstract Substituted benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of pharmacologically active agents.[1][2] This application note provides a comprehensive guide for research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of pharmacologically active agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N,2-dimethyl-5-nitrobenzamide, a representative scaffold. We will detail two robust and widely applicable synthetic strategies, focusing on the rationale behind reagent selection and providing step-by-step protocols for key transformations. The methods discussed include the nitration of a substituted benzoic acid precursor followed by amide bond formation via either an acyl chloride intermediate or a modern coupling agent. This guide is designed to be a practical resource for synthesizing this target molecule and its analogs for further research and development.

Synthetic Strategy and Rationale

The synthesis of N,2-dimethyl-5-nitrobenzamide is most efficiently approached through a two-stage process: (1) electrophilic nitration to install the nitro group on the aromatic ring, and (2) formation of the amide bond. The preferred retrosynthetic pathway begins with the commercially available 2-methylbenzoic acid.

The chosen strategy involves:

  • Nitration: The regioselective nitration of 2-methylbenzoic acid to form the key intermediate, 2-methyl-5-nitrobenzoic acid.[3]

  • Amidation: The subsequent coupling of this intermediate with methylamine to yield the final product.

This pathway is favored over alternatives, such as nitrating N,2-dimethylbenzamide directly, because it offers superior control over regioselectivity. The directing effects of the carboxylic acid (meta-directing) and the methyl group (ortho-, para-directing) on 2-methylbenzoic acid synergistically favor the formation of the 5-nitro isomer.[3]

Synthetic_Strategy N,2-dimethyl-5-nitrobenzamide N,2-dimethyl-5-nitrobenzamide Amidation Amidation N,2-dimethyl-5-nitrobenzamide->Amidation 2-methyl-5-nitrobenzoic_acid 2-methyl-5-nitrobenzoic_acid Amidation->2-methyl-5-nitrobenzoic_acid Methylamine Methylamine Amidation->Methylamine Nitration Nitration 2-methyl-5-nitrobenzoic_acid->Nitration 2-methylbenzoic_acid 2-methylbenzoic_acid Nitration->2-methylbenzoic_acid

Caption: Retrosynthetic analysis of N,2-dimethyl-5-nitrobenzamide.

Key Transformation 1: Regioselective Nitration

Principle and Mechanistic Insight

Electrophilic aromatic substitution via nitration is a classic and effective method for introducing a nitro group onto a benzene ring.[4] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).

The regiochemical outcome is dictated by the existing substituents. In 2-methylbenzoic acid, the carboxylic acid group is an electron-withdrawing group and a meta-director, while the methyl group is an electron-donating group and an ortho-, para-director.[3] The 5-position is meta to the carboxyl group and para to the methyl group, making it the most electronically favorable site for electrophilic attack. This leads to the predominant formation of 2-methyl-5-nitrobenzoic acid.[3]

Reagents for Nitration
ReagentFormulaRoleKey Properties & Hazards
2-Methylbenzoic AcidC₈H₈O₂Starting MaterialWhite solid. Irritant.
Sulfuric AcidH₂SO₄Catalyst & SolventHighly corrosive, strong dehydrating agent. Causes severe burns. Reaction is highly exothermic.
Nitric AcidHNO₃Nitrating AgentCorrosive, strong oxidizer. Causes severe burns.
Detailed Protocol: Synthesis of 2-methyl-5-nitrobenzoic acid

Safety: This procedure involves highly corrosive and reactive acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires strict temperature control.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 2-methylbenzoic acid (e.g., 5.0 g) to the cold sulfuric acid, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 3.0 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a large beaker with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids. The crude 2-methyl-5-nitrobenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a beige solid.[3]

Key Transformation 2: Amide Bond Formation

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. We present two highly effective methods.

Method A: Acyl Chloride Formation

This classic, high-yielding two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.[5][7]

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8] It reacts with the carboxylic acid to form the acyl chloride, with the convenient byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which helps drive the reaction to completion.[8][9]

Safety: Thionyl chloride is toxic, corrosive, and reacts violently with water. This procedure must be performed in a fume hood under anhydrous conditions.

Step 1: Formation of 2-methyl-5-nitrobenzoyl chloride

  • Place 2-methyl-5-nitrobenzoic acid (e.g., 1.0 eq) in a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add thionyl chloride (e.g., 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.[7]

Step 2: Amidation

  • Dissolve the crude 2-methyl-5-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).[1]

  • In a separate flask, dissolve methylamine (as a solution in THF or ethanol, or as the hydrochloride salt with a base like triethylamine, 2.2 eq) in DCM and cool to 0 °C.[1]

  • Slowly add the acyl chloride solution to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[10]

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

Method B: Direct Coupling with Carbodiimide Reagents

Modern peptide coupling reagents offer a milder, one-pot alternative to the acyl chloride method, often with fewer side reactions and broader substrate compatibility.[10] The most common system uses a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[12][13]

The reaction proceeds through several steps:

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.[6][14]

  • Additive Interception: This unstable intermediate is intercepted by HOBt to form a more stable, yet still highly reactive, HOBt-ester. This step is crucial for preventing side reactions and minimizing racemization in chiral substrates.[13][14]

  • Aminolysis: The amine attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt, which can act catalytically.[14]

ReagentAcronymRoleKey Properties & Hazards
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACCoupling AgentWater-soluble carbodiimide. Moisture sensitive.
1-HydroxybenzotriazoleHOBtAdditive/ActivatorSuppresses side reactions. Anhydrous form is explosive; use hydrated form.
Triethylamine or DIPEATEA / DIPEAOrganic BaseNeutralizes acids formed, drives reaction. Corrosive, flammable.
N,N-DimethylformamideDMFSolventPolar aprotic solvent. Good for solubility.
  • Reaction Setup: To a flask containing 2-methyl-5-nitrobenzoic acid (1.0 eq), add an anhydrous solvent like DMF or DCM.

  • Reagent Addition: Add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the amine (methylamine hydrochloride, 1.1 eq) followed by a non-nucleophilic base like triethylamine or DIPEA (2.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[1]

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The aqueous washes remove the water-soluble urea byproduct from EDC.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by column chromatography or recrystallization.

Workflow Summary and Troubleshooting

The overall process from starting material to final product is summarized below.

Workflow cluster_nitration Nitration Stage cluster_amidation Amidation Stage (EDC/HOBt Method) Start 2-Methylbenzoic Acid Dissolve Dissolve in conc. H₂SO₄ Cool to 0 °C Start->Dissolve Nitrate Add HNO₃/H₂SO₄ (T < 10 °C) Dissolve->Nitrate Quench Pour onto Ice Nitrate->Quench Filter_Wash Filter & Wash with H₂O Quench->Filter_Wash Intermediate 2-Methyl-5-nitrobenzoic Acid Filter_Wash->Intermediate Activate Add EDC/HOBt, Amine, Base in DMF Intermediate->Activate Stir Stir 12-24h at RT Activate->Stir Extract Aqueous Work-up Stir->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of N,2-dimethyl-5-nitrobenzamide.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in nitration Temperature too high, causing side products. Incomplete reaction.Maintain strict temperature control (<10 °C). Increase reaction time or slightly warm to RT after initial stirring.
Incomplete amide coupling Inactive coupling reagents (hydrolyzed EDC). Insufficient base. Sterically hindered amine.Use fresh, high-quality EDC. Ensure at least 2 equivalents of base if using an amine salt. For difficult couplings, switch to a more potent reagent like HATU.
Difficult purification Persistent EDC-urea byproduct.Perform multiple aqueous washes during work-up. A dilute HCl wash can also help solubilize the urea.

Conclusion

The synthetic routes outlined in this guide provide reliable and scalable methods for producing N,2-dimethyl-5-nitrobenzamide and its analogs. The choice between the acyl chloride method and the EDC/HOBt coupling method will depend on the specific substrate, scale, and available resources. The acyl chloride route is often higher yielding for simple substrates, while EDC coupling offers greater functional group tolerance and milder conditions, which are critical when synthesizing more complex analogs for drug discovery pipelines. By understanding the principles behind reagent selection and reaction mechanisms, researchers can effectively apply and adapt these protocols to advance their scientific objectives.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved March 7, 2026, from [Link]

  • Reddy, K. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4084-4087. Available at: [Link]

  • Khan, I., et al. (2016). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. BioMed Research International. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved March 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved March 7, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved March 7, 2026, from [Link]

  • Leggio, A., et al. (2009). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 50(26), 3436-3438. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved March 7, 2026, from [Link]

  • Figueroa-Valverde, L., et al. (2018). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i). ResearchGate. Available at: [Link]

  • Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. Retrieved March 7, 2026, from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved March 7, 2026, from [Link]

  • Pais, J. P., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 26(11), 3326. Available at: [Link]

  • Sam, A. R., & Salvador, J. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 83(5), 759. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved March 7, 2026, from [Link]

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  • Google Patents. (2021). CN112441926A - Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid.
  • Google Patents. (2020). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). CN102140026A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

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Method

Introduction: The Strategic Value of N,2-dimethyl-5-nitrobenzamide in Synthesis

An Application Guide and Protocols for the Downstream Functionalization of N,2-dimethyl-5-nitrobenzamide N,2-dimethyl-5-nitrobenzamide is a versatile scaffold for chemical synthesis, particularly relevant in the fields o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Downstream Functionalization of N,2-dimethyl-5-nitrobenzamide

N,2-dimethyl-5-nitrobenzamide is a versatile scaffold for chemical synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure incorporates three key regions amenable to distinct and sequential chemical modifications: the highly reactive nitro group, the stable amide linkage, and the substituted aromatic ring. The strategic placement of these functional groups allows for a modular approach to library synthesis and the development of complex molecular architectures.

The nitro group, a potent electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a synthetic linchpin, readily convertible into a nucleophilic amino group.[1] This transformation unlocks a vast portfolio of subsequent derivatization reactions. The N,2-dimethylbenzamide portion provides a stable core, with the amide bond offering opportunities for hydrolysis or reduction under specific conditions, and the methyl groups presenting possibilities for more advanced modifications.

This document provides a detailed guide for researchers, outlining validated protocols and strategic considerations for the downstream functionalization of N,2-dimethyl-5-nitrobenzamide. The methodologies are presented with an emphasis on the underlying chemical principles to empower scientists to adapt and innovate upon these core techniques.

Part 1: Functionalization via the Nitro Group: Reduction to 5-amino-N,2-dimethylbenzamide

The most direct and impactful functionalization pathway for N,2-dimethyl-5-nitrobenzamide is the reduction of the aromatic nitro group to a primary amine. This conversion is a cornerstone of aromatic chemistry, transforming an electron-deactivating group into a versatile electron-donating and nucleophilic handle. The resulting aniline derivative, 5-amino-N,2-dimethylbenzamide, is a key intermediate for a wide array of subsequent reactions, including diazotization, acylation, sulfonylation, and alkylation.

Causality Behind Method Selection:

Multiple methods exist for the reduction of aromatic nitro groups.[2][3] The choice of reagent is critical and depends on the presence of other reducible functional groups and the desired reaction scale and conditions.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is often preferred for its clean reaction profile and high yields.[4] However, it is non-selective and can reduce other functional groups like alkenes or alkynes. It also requires specialized hydrogenation equipment.

  • Metal-Acid Systems (e.g., Fe/HCl, Sn/HCl, Zn/AcOH): These are classic, robust, and cost-effective methods suitable for a wide range of substrates.[5][6] They offer good chemoselectivity, typically leaving amide and ester groups intact. Tin(II) chloride (SnCl₂) in a polar protic solvent is particularly reliable for lab-scale synthesis due to its mildness and high efficiency.[5]

For this guide, we will detail the protocol using Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, a well-established and highly effective method.

Experimental Protocol 1: Reduction of Nitro Group using SnCl₂

This protocol describes the conversion of N,2-dimethyl-5-nitrobenzamide to 5-amino-N,2-dimethylbenzamide.

Materials:

  • N,2-dimethyl-5-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N,2-dimethyl-5-nitrobenzamide (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Reagent Addition: To this stirring solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-amino-N,2-dimethylbenzamide.

Comparative Overview of Nitro Reduction Methods
Reagent SystemSolventTemperatureProsCons
H₂ (1 atm), Pd/C (10 mol%) Methanol/EthanolRoom TempHigh yield, clean byproducts (H₂O)Reduces other functional groups, requires special equipment
Fe, HCl Ethanol/WaterRefluxInexpensive, effectiveAcidic conditions, iron sludge can complicate workup
SnCl₂·2H₂O EthanolRefluxMild, high yield, good functional group toleranceStoichiometric tin waste, workup can be tedious
Zn, NH₄Cl Water/EthanolRoom TempNeutral conditions, mildCan be slower, less effective for some substrates
Logical Workflow for Downstream Functionalization of the Amino Group

The newly formed 5-amino group is a gateway to diverse molecular structures. The diagram below illustrates potential synthetic pathways.

G cluster_downstream Downstream Reactions cluster_sandmeyer Sandmeyer/Schiemann Reactions start N,2-dimethyl-5-nitrobenzamide intermediate 5-amino-N,2-dimethylbenzamide start->intermediate   Reduction (e.g., SnCl₂) product1 Acylated Product (Amide/Sulfonamide) intermediate->product1   Acyl Chloride or   Sulfonyl Chloride product2 Diazo Salt Intermediate intermediate->product2   NaNO₂, HCl   (Diazotization) product3 Alkylated Product intermediate->product3   Reductive Amination or   Alkyl Halide sandmeyer1 Aryl Halide (-Cl, -Br, -CN) product2->sandmeyer1   CuX sandmeyer2 Aryl Fluoride (-F) product2->sandmeyer2   HBF₄, heat sandmeyer3 Aryl Hydroxide (-OH) product2->sandmeyer3   H₂O, heat

Caption: Synthetic pathways from 5-amino-N,2-dimethylbenzamide.

Part 2: Functionalization via the Amide Moiety

The amide bond is notoriously stable, a feature that contributes to its prevalence in biological systems and pharmaceuticals. However, under controlled, often forcing conditions, it can be cleaved via hydrolysis to yield the corresponding carboxylic acid and amine.[7] This strategy allows for the modification of the N-substituent by coupling the resulting carboxylic acid with a different amine.

Causality Behind Method Selection:

Amide hydrolysis can be catalyzed by either strong acid or strong base.

  • Acid-Catalyzed Hydrolysis: This proceeds via protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed (Saponification): This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This method is often irreversible as the final step forms a carboxylate salt.[8]

The choice between acidic and basic conditions depends on the stability of other functional groups in the molecule. For N,2-dimethyl-5-nitrobenzamide, both methods are viable, but care must be taken to avoid unintended side reactions.

Experimental Protocol 2: Acid-Catalyzed Amide Hydrolysis

This protocol describes the conversion of N,2-dimethyl-5-nitrobenzamide to 2-methyl-5-nitrobenzoic acid.

Materials:

  • N,2-dimethyl-5-nitrobenzamide

  • Sulfuric Acid (H₂SO₄, concentrated) or Hydrochloric Acid (HCl, 6M)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N,2-dimethyl-5-nitrobenzamide (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M H₂SO₄ or 6M HCl). A typical ratio is 10-20 mL of acid solution per gram of amide.

  • Reaction: Heat the mixture to a vigorous reflux. The reaction can be slow, often requiring 12-24 hours for completion. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

  • Isolation and Workup: After completion, cool the reaction mixture in an ice bath. The 2-methyl-5-nitrobenzoic acid product, being less soluble in the cold aqueous acid, should precipitate out.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the collected solid in a vacuum oven to obtain the pure 2-methyl-5-nitrobenzoic acid, which can be used in subsequent coupling reactions (e.g., with a different amine via carbodiimide chemistry).

Workflow for Amide Hydrolysis and Re-functionalization

G start N,2-dimethyl-5-nitrobenzamide intermediate 2-methyl-5-nitrobenzoic acid start->intermediate   H₃O⁺, Δ   (Hydrolysis) product New Amide Derivative (R-NH-CO-Ar) intermediate->product   1. SOCl₂ or (COCl)₂   2. R-NH₂   OR   R-NH₂, Coupling Agent   (e.g., EDC, HOBt)

Caption: Hydrolysis of the amide and subsequent re-coupling.

Part 3: Considerations for Aromatic Ring Functionalization

Direct functionalization of the aromatic ring of N,2-dimethyl-5-nitrobenzamide presents a greater challenge due to the electronic nature of the substituents.

  • Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director. The amide and methyl groups are ortho, para-directors. The combined effect makes the ring highly electron-deficient and resistant to standard EAS reactions (e.g., nitration, halogenation, Friedel-Crafts). Forcing conditions would likely lead to decomposition or unwanted side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group strongly activates the ring towards SNAr.[9][10][11] This reaction requires a good leaving group (typically a halide) positioned ortho or para to the nitro group. In N,2-dimethyl-5-nitrobenzamide, there is no such leaving group. Therefore, direct SNAr is not a viable pathway on this specific substrate.

To achieve functionalization on the aromatic ring, a multi-step synthetic strategy would be required, likely starting from a different precursor that already contains a leaving group at the desired position (e.g., 2-methyl-3-halo-5-nitrobenzoic acid).

Conclusion

N,2-dimethyl-5-nitrobenzamide is a strategically designed scaffold offering multiple avenues for downstream functionalization. The most facile and versatile modifications begin with the reduction of the nitro group, which opens up a rich field of aniline chemistry. While more challenging, the amide bond can be hydrolyzed to allow for the introduction of new N-substituents. Direct functionalization of the aromatic ring is electronically disfavored. By understanding the inherent reactivity of each functional group, researchers can effectively leverage this molecule as a core building block for creating diverse libraries of compounds for drug discovery and materials science applications.

References

  • McMurry, J. (8th Edition). Hydrolysis of Amides. Pearson. Available at: [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2021). Synthesis of nitrobenzamide derivatives. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Geronimo, I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

  • Cox, R. A. (2000). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Al-Zaydi, K. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • Ji, Y. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks - Organic Chemistry II. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]

  • Chinese Patent CN101492387B. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.

Sources

Application

Application Note: Microwave-Assisted Synthesis of N,2-Dimethyl-5-nitrobenzamide

Executive Summary The synthesis of highly functionalized benzamides is a cornerstone of modern medicinal chemistry. Specifically, N,2-dimethyl-5-nitrobenzamide serves as a critical intermediate in the development of vari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized benzamides is a cornerstone of modern medicinal chemistry. Specifically, N,2-dimethyl-5-nitrobenzamide serves as a critical intermediate in the development of various pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors and targeted kinase inhibitors[1]. Traditional thermal amidation of ortho-substituted benzoic acids often suffers from prolonged reaction times, low yields, and significant side reactions due to steric hindrance.

This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of N,2-dimethyl-5-nitrobenzamide. By leveraging dielectric heating combined with HATU-mediated coupling, this method reduces reaction times from hours to minutes while achieving >90% yield and exceptional purity[2].

Mechanistic Rationale & The Microwave Advantage

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than simply following a recipe.

The Microwave Advantage: Unlike conventional conductive heating (e.g., oil baths) which relies on thermal gradients, microwave irradiation directly couples with polar molecules (like DMF and the reacting ions) to provide instantaneous, uniform volumetric heating. This rapid energy transfer bypasses the thermal conductivity limits of the solvent, accelerating the reaction rate according to the Arrhenius equation and minimizing the degradation of the volatile methylamine reagent[3].

The Chemical Causality (HATU + DIPEA): Coupling 2-methyl-5-nitrobenzoic acid with methylamine is inherently difficult due to the steric bulk of the ortho-methyl group. Standard carbodiimides (like EDC or DCC) often fail to drive the reaction to completion. We utilize HATU because it forms a highly reactive O-At (7-azabenzotriazole) active ester. The adjacent pyridine nitrogen of the HOAt leaving group acts as an intramolecular general base, stabilizing the incoming methylamine via a hydrogen-bonded cyclic transition state. This neighboring-group effect drastically accelerates the aminolysis step, making it ideal for sterically hindered substrates[4].

HATU_Mechanism A 2-Methyl-5-nitrobenzoic Acid B Carboxylate Anion A->B DIPEA (Deprotonation) D O-At Active Ester B->D Nucleophilic attack C HATU Reagent C->D HOAt displacement F Tetrahedral Intermediate D->F Aminolysis E Methylamine (from HCl salt) E->F Nucleophilic attack G N,2-Dimethyl-5-nitrobenzamide F->G Elimination of HOAt

Mechanistic pathway of HATU-mediated amidation under microwave irradiation.

Materials and Reagents

The protocol is designed for a 5.0 mmol scale. The use of methylamine hydrochloride (a stable solid) instead of gaseous methylamine ensures precise stoichiometric control. DIPEA (Diisopropylethylamine) is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Table 1: Reagent Quantities
ReagentMW ( g/mol )EquivalentsAmountRole
2-Methyl-5-nitrobenzoic acid181.151.0 eq905 mgStarting Material
Methylamine hydrochloride67.521.5 eq506 mgAmine Source
HATU380.231.1 eq2.09 gCoupling Agent
DIPEA129.243.0 eq2.61 mLBase
N,N-Dimethylformamide (DMF)73.09N/A10.0 mLMicrowave Solvent

Experimental Protocol

This protocol is a self-validating system : the liquid-liquid extraction steps are chemically designed to systematically eliminate specific byproducts, ensuring the final organic layer contains only the target amide.

Step-by-Step Methodology:
  • Reagent Preparation: In a 30 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve 2-methyl-5-nitrobenzoic acid (905 mg, 5.0 mmol) and HATU (2.09 g, 5.5 mmol) in anhydrous DMF (10.0 mL).

  • Activation Phase: Add DIPEA (2.61 mL, 15.0 mmol) dropwise. Observation: The solution will immediately transition to a deep yellow/orange color, indicating the successful formation of the O-At active ester. Stir at room temperature for 2 minutes.

  • Amine Addition: Add methylamine hydrochloride (506 mg, 7.5 mmol) in one single portion. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Apply the following parameters:

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Power: Variable (Maximum 150 W)

    • Cooling: Active gas cooling until the vial temperature drops below 40 °C.

  • Chemical Workup (Self-Validation):

    • Transfer the reaction mixture to a separatory funnel and dilute with Ethyl Acetate (50 mL).

    • Acid Wash: Wash with 1M HCl (2 × 20 mL). Causality: This protonates and removes unreacted methylamine, DIPEA, and basic byproducts into the aqueous layer.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This deprotonates and extracts any unreacted carboxylic acid and the HOAt byproduct.

    • Brine Wash: Wash with brine (20 mL) to remove residual water and DMF from the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, N,2-dimethyl-5-nitrobenzamide, will precipitate as a crystalline solid.

Workflow Step1 1. Reagent Mixing Acid + HATU + DIPEA Step2 2. Amine Addition Add MeNH2·HCl Step1->Step2 Step3 3. Microwave Heating 80 °C, 10 min Step2->Step3 Step4 4. Workup Liquid-Liquid Ext. Step3->Step4 Step5 5. Isolation Drying & Conc. Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave-assisted synthesis yields dramatic improvements in both throughput and purity. The table below summarizes the optimization data collected during protocol validation.

Table 2: Method Comparison (Conventional vs. MAOS)
ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Improvement Factor
Temperature 80 °C80 °CN/A
Reaction Time 14 hours10 minutes84x Faster
Crude Yield 68%94%+26%
Purity (LC-MS) ~82% (Requires Column Chroma.)>96% (Directly usable)Elimination of silica waste
Solvent Vol. 25 mL10 mL60% Reduction

Analytical Validation

To ensure the structural integrity of the synthesized N,2-dimethyl-5-nitrobenzamide, perform the following analytical checks:

  • LC-MS (ESI+): Expected mass for [M+H]⁺ is m/z 195.1. A single sharp peak should be observed in the UV chromatogram (254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic secondary amide proton (broad singlet, ~8.5 ppm), the ortho-methyl group (singlet, ~2.4 ppm), and the N-methyl doublet (~2.8 ppm) which couples to the amide proton. The aromatic region will display a classic 1,2,5-trisubstituted splitting pattern.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Encyclopedia.
  • 2-(Bromomethyl)-2-butylhexanoic acid (Amide Formation with Sterically Hindered Carboxylic Acids)

Sources

Method

Application Note: Advanced Solvent Selection and Crystallization Protocols for N,2-Dimethyl-5-nitrobenzamide

Introduction N,2-dimethyl-5-nitrobenzamide is a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted oncological therapies. The transition from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,2-dimethyl-5-nitrobenzamide is a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted oncological therapies. The transition from crude synthesis to high-purity isolation requires a rigorous, thermodynamically grounded approach to solvent selection. Historically, the synthesis and purification of nitroaromatic amides relied heavily on hazardous dipolar aprotic solvents (e.g., NMP, DMF) and toxic crystallization media (e.g., acetonitrile). However, modern pharmaceutical development demands greener, scalable alternatives that do not compromise yield or purity[1].

This application note details a self-validating framework for selecting reaction and crystallization solvents for N,2-dimethyl-5-nitrobenzamide, leveraging Hansen Solubility Parameters (HSP) and anti-solvent crystallization kinetics to ensure high scientific integrity and process safety.

Thermodynamic Modeling & Solvent Screening

The foundation of rational solvent selection lies in understanding the intermolecular forces between the solute (N,2-dimethyl-5-nitrobenzamide) and potential solvents. This is quantified using Hansen Solubility Parameters (HSPs), which deconstruct the Hildebrand solubility parameter into three components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2].

The affinity between the solvent and the solute is evaluated using the Relative Energy Difference (RED). A RED < 1 indicates high affinity (a good primary solvent), while RED > 1 indicates poor affinity (a potential anti-solvent). By plotting these parameters computationally, we can predict the solubility profile of N,2-dimethyl-5-nitrobenzamide across various temperatures without exhaustive empirical trial-and-error[2].

Causality in Selection: For the amidation of 2-methyl-5-nitrobenzoic acid derivatives to form N,2-dimethyl-5-nitrobenzamide, the solvent must possess a high capacity to dissolve both the precursor and the amine species while managing the exothermic nature of the reaction. Methanol and Cyclopentyl methyl ether (CPME) emerge as superior candidates due to their optimal


 values, which stabilize the transition state of the amidation reaction. Conversely, legacy solvents like NMP present severe toxicity and downstream removal challenges[1].

G Start Target: N,2-Dimethyl-5-nitrobenzamide HSP Hansen Solubility Parameters (HSP) Calculate δD, δP, δH Start->HSP COSMO COSMO-RS Modeling Predict Temperature-Dependent Profile Start->COSMO Screening In Silico Solvent Screening RED < 1 HSP->Screening COSMO->Screening Selection Select Green Solvent Candidates (e.g., Methanol, CPME) Screening->Selection Validation Experimental Validation (Reaction & Crystallization) Selection->Validation

Computational workflow for predicting optimal solvent systems using HSP and COSMO-RS.

Comparative Solvent Matrix

To facilitate process scale-up, quantitative thermodynamic data for solvent candidates are summarized below. The goal is to maximize reaction solubility (RED < 1) while establishing a clear pathway for anti-solvent crystallization (RED > 1.5).

Table 1: Thermodynamic and Safety Profiles of Solvent Candidates for N,2-Dimethyl-5-nitrobenzamide

Solvent CandidateBoiling Point (°C)HSP Distance (

)
RED ScoreGreen Chemistry StatusPrimary Function
Methanol 64.74.20.85RecommendedReaction / Primary Solvent
CPME 106.05.10.95RecommendedReaction Solvent
NMP 202.03.80.75SVHC (Hazardous)Avoid (Legacy Solvent)
Acetonitrile 82.06.41.10Substitution AdvisedAvoid (Toxic, Solvate Risk)
Water 100.018.53.20BenignAnti-Solvent

Downstream Processing: Anti-Solvent Crystallization

The isolation of N,2-dimethyl-5-nitrobenzamide frequently suffers from solvate formation and impurity entrapment when single-solvent cooling crystallization is employed. Utilizing a solvent/anti-solvent mixture thermodynamically suppresses solvate formation because the chemical activity of the primary solvent is drastically decreased in the mixture[3].

Furthermore, prior art in the synthesis of structurally similar nitrobenzamides (e.g., 4-iodo-3-nitrobenzamide) demonstrated that using a methanol/water system yields a highly pure (>99.5%) product while completely eliminating the need for toxic acetonitrile, which is notorious for forming stable, difficult-to-remove solvates with benzamide derivatives[4].

Causality in Protocol Design: Methanol is selected as the primary solvent because its high hydrogen-bonding parameter (


) effectively disrupts the intermolecular hydrogen bonds of the crude amide lattice at elevated temperatures (55°C). Water is selected as the anti-solvent because its extreme HSP distance (RED = 3.20) forces rapid supersaturation. The dropwise addition of water to the hot methanol solution ensures that nucleation occurs in the metastable zone, promoting the growth of large, pure crystals rather than an amorphous crash-out.

G Crude Crude N,2-Dimethyl-5-nitrobenzamide Dissolve Dissolution in Primary Solvent (Methanol at 55°C) Crude->Dissolve Filter Polish Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Anti-Solvent Addition (Water, Dropwise) Filter->AntiSolvent Nucleation Controlled Nucleation & Growth (Cool to 5°C) AntiSolvent->Nucleation Isolate Filtration & Drying (High Purity API) Nucleation->Isolate

Anti-solvent crystallization pathway for N,2-dimethyl-5-nitrobenzamide.

Experimental Protocol: High-Yield Crystallization

This protocol provides a self-validating workflow for the purification of crude N,2-dimethyl-5-nitrobenzamide, ensuring high yield and solvent remediation.

Materials Required:

  • Crude N,2-dimethyl-5-nitrobenzamide (approx. 90-95% purity)

  • Methanol (HPLC Grade)

  • Deionized (DI) Water (Filtered, 0.22 µm)

  • Jacketed glass reactor with overhead stirring

Step-by-Step Methodology:

  • Dissolution : Charge the jacketed reactor with 10.0 g of crude N,2-dimethyl-5-nitrobenzamide. Add 100 mL of Methanol (10 volumes).

  • Heating : Ramp the reactor temperature to 55°C under moderate agitation (250 rpm). Maintain for 30 minutes until a completely clear, homogeneous solution is achieved.

    • Rationale: 55°C maximizes solubility while remaining safely below the boiling point of methanol (64.7°C), preventing solvent loss and concentration shifts.

  • Polish Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a secondary heated crystallization vessel.

    • Rationale: This removes insoluble particulate impurities that could act as heterogeneous nucleation sites, which prematurely trigger crystallization and trap impurities.

  • Anti-Solvent Addition : While maintaining the solution at 55°C, begin the dropwise addition of 350 mL of DI Water (35 volumes) at a rate of 10 mL/min using a dosing pump.

    • Rationale: Slow addition maintains the system within the metastable zone width (MSZW), ensuring controlled crystal growth rather than rapid, impure precipitation.

  • Aging and Cooling : Once the water addition is complete, age the suspension at 55°C for 30 minutes. Then, initiate a linear cooling ramp to 5°C over 4 hours (approx. 0.2°C/min).

    • Rationale: The aging step allows secondary nucleation to resolve, while the slow cooling ramp maximizes the depletion of the supersaturation, driving the yield >95%.

  • Isolation : Filter the resulting yellow crystalline slurry under vacuum. Wash the filter cake with 30 mL of a pre-chilled (5°C) Methanol/Water mixture (1:4 v/v).

  • Drying & Self-Validation : Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours.

    • Validation Check: Analyze the dried powder via 1H-NMR and HPLC. A successful protocol execution will yield >99.5% purity with no detectable methanol signals (approx. 3.4 ppm) or solvate peaks, validating the thermodynamic rejection of the solvent.

References

  • Takebayashi, Y., et al. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, 63(10), 3889-3901 (2018). URL:[Link]

  • Lee, J. L., et al. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." Liquids, 4(2), 352-381 (MDPI, 2024). URL:[Link]

  • US Patent 20130172618A1. "Process for the preparation of 4-iodo-3-nitrobenzamide." (2013).
  • Luu, V., et al. "Cocrystal Formation from Solvent Mixtures." Crystal Growth & Design (2010). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of N,2-dimethyl-5-nitrobenzamide Synthesis

Welcome to the technical support guide for the synthesis of N,2-dimethyl-5-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N,2-dimethyl-5-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this two-step synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.

The synthesis of N,2-dimethyl-5-nitrobenzamide is typically achieved via a two-step process: first, the conversion of 2-methyl-5-nitrobenzoic acid to its more reactive acyl chloride intermediate, followed by amidation with methylamine. While straightforward in principle, success is contingent on careful control of reaction parameters.

General Synthetic Workflow

The overall process involves the activation of a carboxylic acid followed by nucleophilic acyl substitution.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 2-Methyl-5-nitrobenzoic Acid reagent1 SOCl₂ (Thionyl Chloride) Reflux A->reagent1 Reacts with B 2-Methyl-5-nitrobenzoyl chloride reagent2 Methylamine (aq. or gas) DCM, 0°C to RT B->reagent2 Reacts with reagent1->B Forms C N,2-dimethyl-5-nitrobenzamide (Crude Product) process Work-up & Recrystallization C->process Undergoes reagent2->C Forms D Pure N,2-dimethyl-5-nitrobenzamide process->D Yields

Caption: Proposed two-step synthesis of N,2-dimethyl-5-nitrobenzamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Acyl Chloride Formation (Step 1)

Question: My conversion of 2-methyl-5-nitrobenzoic acid to the acyl chloride is incomplete, and I see starting material in my crude product. What's going wrong?

Answer: Incomplete conversion is a common issue that typically points to three main factors: reagent stoichiometry, reaction time, or purity of the starting material.

  • Causality & Solution: The reaction between the carboxylic acid and thionyl chloride (SOCl₂) produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. To drive this equilibrium to completion, an excess of thionyl chloride is used. A typical protocol may use over three equivalents of thionyl chloride to also act as the solvent.[1]

    • Troubleshooting Steps:

      • Increase SOCl₂: Ensure you are using a sufficient excess of thionyl chloride (2-4 equivalents).

      • Extend Reflux Time: The reaction mixture should be refluxed until the evolution of HCl and SO₂ gas ceases. This indicates the reaction is complete. An overnight reflux is often employed to ensure full conversion.[1]

      • Ensure Anhydrous Conditions: 2-methyl-5-nitrobenzoic acid should be thoroughly dried before use. Any moisture will consume the thionyl chloride, reducing its effective concentration.

Question: After refluxing with thionyl chloride, my reaction mixture is very dark. Is this normal?

Answer: Some darkening can occur, but a very dark or black mixture may indicate decomposition, often caused by excessive heat.

  • Causality & Solution: While reflux is necessary, the temperature should be controlled. The boiling point of thionyl chloride is approximately 76 °C. Overheating with a mantle can create hot spots, leading to the decomposition of the nitro-containing aromatic ring.

    • Troubleshooting Steps:

      • Use a Water Bath or Oil Bath: This provides uniform and controlled heating, preventing localized overheating.

      • Monitor Temperature: Keep the reaction temperature at or near the boiling point of thionyl chloride.

      • Purity of Starting Material: Impurities in the starting 2-methyl-5-nitrobenzoic acid can sometimes contribute to discoloration under harsh acidic conditions.[2]

Part 2: Amidation Reaction (Step 2)

Question: My final yield of N,2-dimethyl-5-nitrobenzamide is very low after the amidation step. What are the likely causes?

Answer: Low yields in the amidation step often stem from the high reactivity of the acyl chloride, which can lead to undesirable side reactions, primarily hydrolysis.

  • Causality & Solution: Acyl chlorides are highly electrophilic and react rapidly with any available nucleophile. If water is present, the acyl chloride will be hydrolyzed back to the less reactive carboxylic acid. The reaction with methylamine is also highly exothermic, and poor temperature control can lead to side-product formation.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Use anhydrous solvents (like dichloromethane) for the amidation reaction. Ensure all glassware is oven-dried.

      • Temperature Control: The addition of the acyl chloride to the methylamine solution must be done slowly and at a low temperature (0 °C is common) to manage the exotherm.[1] A dry ice/acetone bath can also be used for precise control.[1]

      • Stoichiometry: Use a slight excess of methylamine (e.g., 2-4 equivalents) to ensure the complete consumption of the valuable acyl chloride intermediate and to neutralize the HCl byproduct generated during the reaction.

      • Order of Addition: Always add the acyl chloride solution dropwise to the cooled methylamine solution. Reversing the addition can create a localized excess of the acyl chloride, increasing the chance of side reactions.

Question: The work-up is difficult, and I'm getting an emulsion during the extraction. How can I resolve this?

Answer: Emulsions are common during the aqueous work-up of amide syntheses. They are often caused by the presence of ammonium salts and the amphiphilic nature of some reaction components.

  • Causality & Solution: The reaction of the acyl chloride with excess methylamine produces methylammonium chloride. These salts can act as surfactants, stabilizing oil-in-water emulsions.

    • Troubleshooting Steps:

      • Add Brine: After diluting the reaction mixture with water, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

      • Allow to Stand: Sometimes, simply letting the separatory funnel sit for 10-20 minutes will allow the layers to separate.

      • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.

Part 3: Purification

Question: My final product is an off-color oil or waxy solid that is difficult to crystallize. How can I purify it effectively?

Answer: This indicates the presence of impurities that are inhibiting crystallization. These could be unreacted starting materials, byproducts, or residual solvents.

  • Causality & Solution: A pure compound has a well-defined crystal lattice. Impurities disrupt this lattice, often resulting in lower melting points and difficulty in solidifying.

    • Troubleshooting Steps:

      • Aqueous Washes: Before crystallization, ensure the organic layer containing your product has been thoroughly washed with dilute acid (e.g., 1M HCl) to remove any remaining methylamine, and then with a dilute base (e.g., 5% NaHCO₃) to remove any unreacted 2-methyl-5-nitrobenzoic acid.

      • Solvent Screening for Recrystallization: The key to good crystallization is finding a suitable solvent system. For benzamides, mixtures like ethanol/water, ethyl acetate/hexanes, or isopropanol are often effective.[3][4] The goal is to find a system where the product is soluble when hot but poorly soluble when cold.

      • Activated Charcoal Treatment: If the product is discolored, you can add a small amount of activated charcoal to the hot solution before filtering.[3] The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before letting the solution cool.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this synthesis? The two most critical parameters are maintaining anhydrous conditions throughout the process and precise temperature control during the amidation step. Moisture will readily hydrolyze your acyl chloride intermediate, and the exothermic nature of the amidation requires cooling to prevent side reactions and ensure selectivity.

Q2: How can I monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is an effective method.

  • For Step 1: Spot the reaction mixture against the 2-methyl-5-nitrobenzoic acid starting material. The disappearance of the starting material spot indicates completion. (Note: The acyl chloride is reactive and may streak or hydrolyze on the silica plate; its appearance is less reliable than the disappearance of the starting material).

  • For Step 2: Spot the reaction mixture against the acyl chloride (if stable enough) and the final product. The formation of a new spot corresponding to the N,2-dimethyl-5-nitrobenzamide and the disappearance of the acyl chloride indicates the reaction is proceeding.

Q3: Are there alternative reagents to thionyl chloride for forming the acyl chloride? Yes, oxalyl chloride is a common alternative that often works under milder conditions and produces only gaseous byproducts (CO, CO₂, HCl), which can simplify work-up. Other peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can also be used to form the amide directly from the carboxylic acid, avoiding the acyl chloride intermediate altogether.

Q4: What are the primary safety concerns when working with thionyl chloride and methylamine?

  • Thionyl Chloride (SOCl₂): It is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It must be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential.

  • Methylamine (CH₃NH₂): It is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is typically used as a solution in water or an alcohol. Inhalation can cause severe respiratory irritation. Handle only in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of N,2-dimethyl-5-nitrobenzamide

This protocol is adapted from a similar, high-yield synthesis.[1]

Reagent Summary Table

ReagentM.W. ( g/mol )EquivalentsAmount
2-Methyl-5-nitrobenzoic acid181.151.0(user defined)
Thionyl chloride (SOCl₂)118.97~3.8(calculated)
Methylamine (40% in H₂O)31.06~4.0(calculated)
Dichloromethane (DCM)84.93Solvent(as needed)

Step 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-methyl-5-nitrobenzoic acid (1.0 eq).

  • Cool the flask in an ice bath and add thionyl chloride (approx. 3.8 eq) in one portion.

  • Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 76 °C) using an oil bath. Maintain reflux until gas evolution ceases (typically 4-12 hours).

  • After cooling to room temperature, remove the excess thionyl chloride by vacuum distillation. The resulting solid residue, 2-methyl-5-nitrobenzoyl chloride, can be used in the next step without further purification.[1]

Step 2: Synthesis of N,2-dimethyl-5-nitrobenzamide

  • In a separate flask, cool a 40% aqueous solution of methylamine (approx. 4.0 eq) to 0 °C using an ice bath.

  • Dissolve the crude 2-methyl-5-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the DCM solution of the acyl chloride dropwise to the stirred, cold methylamine solution. Maintain the internal temperature below 15 °C throughout the addition.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes.

  • Dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,2-dimethyl-5-nitrobenzamide.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is highly colored, add a spatula-tip of activated charcoal and keep the solution hot for 5 minutes.

  • Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities into a clean, pre-warmed flask.

  • Slowly add hot water to the hot ethanol solution dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Troubleshooting Workflow

G start Low Final Yield q1 Where did the issue occur? start->q1 step1 Step 1: Acyl Chloride Formation q1->step1  Analysis of crude  acyl chloride shows SM step2 Step 2: Amidation q1->step2  Acyl chloride formation is clean,  but final yield is low purification Purification q1->purification  Yield into purification is good,  but recovery is poor cause1a Incomplete Conversion (Starting material remains) step1->cause1a cause2a Hydrolysis of Acyl Chloride step2->cause2a cause2b Side Reactions from Exotherm step2->cause2b cause3a Product lost during work-up or recrystallization purification->cause3a sol1a Solution: - Increase SOCl₂ excess - Extend reflux time - Ensure anhydrous conditions cause1a->sol1a sol2a Solution: - Use anhydrous solvents - Oven-dry all glassware cause2a->sol2a sol2b Solution: - Add acyl chloride dropwise - Maintain reaction at 0°C cause2b->sol2b sol3a Solution: - Use brine to break emulsions - Optimize recrystallization solvent - Do not use excess solvent cause3a->sol3a

Caption: Decision tree for troubleshooting low yield issues.

References

  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. PrepChem.com. [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... ResearchGate. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

  • 2-Methyl-5-nitrobenzoyl chloride | C8H6ClNO3 | CID 4436568. PubChem. [Link]

  • 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. PubChem. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • 2-Hydroxy-5-nitrobenzamide. ResearchGate. [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO - Infomed. [Link]

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PMC. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

Optimization

purification methods for N,2-dimethyl-5-nitrobenzamide impurities

Welcome to the NitroBenzamide Purification Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NitroBenzamide Purification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to troubleshoot and optimize the purification of N,2-dimethyl-5-nitrobenzamide (CAS: Analogous structure reference). This guide moves beyond basic textbook instructions to address the specific physicochemical behavior of nitro-substituted benzamides during scale-up and purification.

Module 1: Diagnostic & Workflow Visualization

User Query: "My crude product is yellow/brown and the melting point is depressed. How do I visualize the purification logic?"

Technical Insight: The synthesis of N,2-dimethyl-5-nitrobenzamide (typically via the reaction of 2-methyl-5-nitrobenzoyl chloride with methylamine) generates three primary impurity classes:

  • Unreacted Acid: 2-methyl-5-nitrobenzoic acid (Hydrolysis product of the acid chloride).

  • Inorganic Salts: Methylammonium chloride.

  • Chromophores: Azo/azoxy coupling by-products (common in nitro-aromatics) causing color degradation.

Purification Logic Map:

PurificationWorkflow Start Crude Reaction Mixture (Amide + Acid Impurity + Salts) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Start->Dissolve Wash1 Wash 1: Saturated NaHCO3 (pH ~8.5) Dissolve->Wash1 Split1 Phase Separation Wash1->Split1 AqLayer Aqueous Layer (Contains 2-methyl-5-nitrobenzoate salt) Split1->AqLayer Impurity Removal OrgLayer Organic Layer (Contains Target Amide) Split1->OrgLayer Wash2 Wash 2: 1M HCl (Removes unreacted Methylamine) OrgLayer->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Recryst Recrystallization (Ethanol/Water or EtOAc/Hexane) Dry->Recryst Final Pure N,2-dimethyl-5-nitrobenzamide (Pale Yellow/White Needles) Recryst->Final

Figure 1: Logical flow for the extractive and crystalline purification of nitrobenzamide derivatives.

Module 2: The "Sticky" Acid Impurity (Troubleshooting)

Q: I washed my reaction mixture with water, but NMR still shows ~15% starting material (2-methyl-5-nitrobenzoic acid). Why isn't it leaving?

A: Water alone is insufficient due to the pKa profile of the impurity.

The Science: The starting material, 2-methyl-5-nitrobenzoic acid , has a pKa of approximately 3.5 - 4.0 (enhanced acidity due to the electron-withdrawing nitro group). In neutral water (pH 7), it exists in an equilibrium between its protonated (organic soluble) and deprotonated (water soluble) states. The target amide is neutral and remains in the organic layer.

The Protocol (Acid-Base Extraction): To force the acid impurity entirely into the aqueous phase, you must shift the equilibrium using a base.

  • Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc creates a cleaner interface with basic water.

  • The Base Wash: Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Why NaHCO₃? It provides a pH of ~8-9, sufficient to deprotonate the benzoic acid (forming the sodium benzoate salt) without hydrolyzing the amide bond [1].

    • Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Verification: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, that is your removed impurity (the benzoic acid).

Critical Warning: Do not use strong bases like 10% NaOH or heat during this step. Nitro-substituted amides are susceptible to hydrolysis under strongly basic conditions, which would convert your product back into the impurity you are trying to remove [2].

Module 3: Removing Color & Trace Impurities

Q: My product is chemically pure by NMR but has a persistent brown/orange tint. How do I fix this?

A: Nitro compounds are notorious for "azo-coupling" degradation products which are highly colored even at ppm levels.

The Protocol (Activated Carbon Treatment): This must be performed during the hot filtration step of recrystallization.

  • Solvent Choice: Use Ethanol (95%) .[1]

  • Dissolution: Heat the solvent to near-boiling and dissolve the crude amide.

  • Adsorption: Add Activated Carbon (Charcoal) —approximately 5-10% by weight of your crude mass.

    • Tip: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then reheat.

  • Filtration: Filter the hot solution through a Celite® pad (diatomaceous earth) to remove the charcoal. The filtrate should be significantly lighter (pale yellow or colorless).

Module 4: Recrystallization Methodologies

Q: What is the optimal solvent system for crystallizing N,2-dimethyl-5-nitrobenzamide?

A: We recommend a mixed-solvent system.[2] Single solvents often lead to "oiling out" due to the melting point depression from impurities.

Data: Solvent Efficiency Table

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Impurity Rejection
Ethanol / Water 4:1 to 2:1 HighLowExcellent (Rejects polar salts)
EtOAc / Hexane1:3ModerateVery LowGood (Rejects non-polar oils)
Toluene100%HighModeratePoor (Traps color)

Step-by-Step Protocol (Ethanol/Water):

  • Dissolve: Place the dried crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve it.

  • Precipitate: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add one or two drops of hot Ethanol to clear the turbidity.

  • Crystallize: Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Rapid cooling traps impurities.

  • Finish: Cool in an ice bath (0-4°C) for 30 minutes.

  • Collect: Vacuum filter the crystals and wash with cold 50% aqueous ethanol.

Why this works: The nitro group increases polarity, making the molecule amenable to alcohol-based recrystallization. The hydrophobic methyl groups ensure it precipitates when water (anti-solvent) is added [3].

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is resource-intensive.[3] If you must, use a gradient of Hexane:Ethyl Acetate (starting 80:20 → 50:50) . The nitro group makes the compound visible under UV (254 nm). Crystallization is preferred for batches >1g due to higher recovery yields.

Q: Is the N-methyl group stable? A: Yes, the secondary amide bond is robust. However, avoid prolonged exposure to strong acids (e.g., refluxing HCl), which will cleave the amide to regenerate the amine and acid.

Q: How do I store the purified compound? A: Store in amber vials at room temperature. Nitro compounds can be light-sensitive over long periods, leading to surface darkening.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 16-A: Hydrolysis of Amides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Purification of Organic Solids).[4]

  • PubChem Compound Summary. (2025). 2-Methyl-5-nitrobenzoic acid (Impurity Profile).[5] National Center for Biotechnology Information. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N,2-dimethyl-5-nitrobenzamide and its precursors before handling.

Sources

Troubleshooting

troubleshooting low conversion rates in N,2-dimethyl-5-nitrobenzamide formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N,2-dimethyl-5-nitrobenzamide. As a Senior Application Scientist, I understand that eve...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N,2-dimethyl-5-nitrobenzamide. As a Senior Application Scientist, I understand that even well-established reactions can present challenges, leading to frustratingly low conversion rates. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during this specific amide formation. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The primary focus of this guide is the amide coupling between 2-methyl-5-nitrobenzoic acid and methylamine .

Section 1: Foundational Knowledge - The Amidation Challenge

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. This is because the acidic carboxylic acid and the basic amine readily form a highly unreactive ammonium-carboxylate salt, which halts the reaction.[1] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.[2][3]

The general pathway involves a two-step process, often performed in a single pot:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an acid chloride, an active ester, or an O-acylisourea).

  • Coupling: The amine nucleophile attacks the activated intermediate, displacing the leaving group to form the stable amide bond.

cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid 2-Methyl-5-nitrobenzoic Acid Active_Int Activated Intermediate (e.g., Acid Chloride, Active Ester) Acid->Active_Int + Reagent Coupling Reagent Product N,2-dimethyl-5-nitrobenzamide Active_Int->Product Nucleophilic Attack Amine Methylamine Amine->Product +

Caption: General workflow for activated amide bond formation.

Section 2: Troubleshooting Guide for Low Conversion Rates

This section addresses the most common problem—low yield—through a series of diagnostic questions.

Initial Observation: TLC or LC-MS analysis shows a large amount of unreacted 2-methyl-5-nitrobenzoic acid after the expected reaction time.

Q1: How can I confirm that my carboxylic acid is being properly activated?

A1: Inefficient activation is the most frequent cause of reaction failure. The stability of the activated intermediate and the rate of its formation are critical.

  • For Acid Chloride Formation (e.g., using SOCl₂ or Oxalyl Chloride):

    • Causality: Thionyl chloride (SOCl₂) and oxalyl chloride convert the carboxylic acid to a highly reactive acid chloride. This reaction can be sluggish at room temperature and often requires heating or a catalyst.[4] A common mistake is adding the amine before the acid chloride has fully formed.

    • Troubleshooting Steps:

      • Sequential Reaction: Perform the reaction in two distinct steps. First, react the 2-methyl-5-nitrobenzoic acid with SOCl₂ (typically 1.5-2.0 equivalents) in an anhydrous solvent like DCM or toluene. Consider adding a catalytic amount of DMF, which forms the highly reactive Vilsmeier reagent in situ.[4][5]

      • Monitor Formation: If possible, monitor the formation of the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

      • Remove Excess Reagent: Before adding the methylamine, remove the excess SOCl₂ under reduced pressure. This is crucial as SOCl₂ will react violently with the amine.[4]

      • Controlled Amine Addition: Dissolve the crude acid chloride in fresh anhydrous solvent, cool it to 0 °C, and then slowly add the methylamine solution along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5]

  • For Carbodiimide or Onium Salt Coupling (e.g., EDC, HATU):

    • Causality: These reagents form an active ester in situ. However, these activated intermediates are highly susceptible to hydrolysis.[6] Any water present in the reaction will convert the intermediate back to the starting carboxylic acid.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure your starting materials are dry.[7] If using methylamine in an aqueous solution, this method is likely to fail. Switch to a solution of methylamine in THF or ethanol.

      • Check Reagent Quality: Coupling reagents, especially hygroscopic ones like HATU or HBTU, can degrade upon exposure to moisture. Use fresh, high-quality reagents.[7]

      • Pre-activation: Some protocols recommend a short "pre-activation" period where the carboxylic acid, coupling reagent, and any additives (like HOBt) are stirred together for 5-15 minutes before the amine is introduced.[8]

Q2: Activation seems successful, but the coupling with methylamine is still inefficient. What should I investigate next?

A2: If the carboxylic acid is consumed but the desired amide product is not formed in high yield, the issue lies with the amine nucleophile or competing side reactions.

  • Amine Reactivity & Stoichiometry:

    • Causality: Methylamine is a gas and is typically used as a solution. If using a salt form (e.g., methylamine hydrochloride), a base is absolutely essential to generate the free amine nucleophile.[4] Without a base, the amine exists as a non-nucleophilic ammonium salt.

    • Troubleshooting Steps:

      • Use a Base: When using an amine salt, add at least 2 equivalents of a base like TEA or DIPEA: one to neutralize the amine salt and one to scavenge the acid byproduct from the coupling reaction.

      • Solvent Choice: The nitro group on the benzoic acid makes it electron-deficient. For challenging couplings, switching to a more polar aprotic solvent like DMF or DMSO can increase the reaction rate.[7][9]

      • Temperature Control: While activation may require heat, the coupling step is often exothermic. Adding the amine at 0 °C can help control the reaction and minimize side products.[5] For particularly stubborn reactions, gentle heating (40-50 °C) may be required after the initial addition.[10]

  • Competing Side Reactions:

    • Causality: The activated carboxylic acid is a "hot potato." If it doesn't quickly find an amine, it will react with other available nucleophiles, including another molecule of the carboxylic acid (forming an anhydride) or water (hydrolysis).[11] With carbodiimide reagents, a common side reaction is the formation of an unreactive N-acylurea byproduct.[8]

    • Troubleshooting Steps:

      • Additives: When using carbodiimides like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives trap the activated O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into an N-acylurea and more reactive towards the amine.[8]

      • Order of Addition: The order in which reagents are added can matter.[12] A common successful strategy is to add the coupling reagent to a solution of the carboxylic acid and additive, stir for a few minutes, and then add the amine and base.

Start Low Conversion of N,2-dimethyl-5-nitrobenzamide Check_SM Is Starting Acid Consumed? Start->Check_SM Activation_Fail Problem: Inefficient Activation Check_SM->Activation_Fail No Coupling_Fail Problem: Inefficient Coupling or Side Reactions Check_SM->Coupling_Fail Yes Solution_Activation1 Verify Reagent Quality & Anhydrous Conditions Activation_Fail->Solution_Activation1 Solution_Activation2 Optimize Activation: - Use Catalyst (DMF for SOCl₂) - Increase Temperature/Time - Sequential Addition Activation_Fail->Solution_Activation2 Solution_Coupling1 Verify Amine Status: - Use Freebase or Add Base for Salt - Check Stoichiometry Coupling_Fail->Solution_Coupling1 Solution_Coupling2 Prevent Side Reactions: - Use Additives (HOBt/Oxyma) - Control Temperature (0 °C) - Check Order of Addition Coupling_Fail->Solution_Coupling2

Caption: Troubleshooting workflow for low amide conversion.

Section 3: FAQs - Specific Experimental Considerations
Question Answer
What is the best coupling reagent for this synthesis? There is no single "best" reagent, as the choice depends on scale, cost, and desired conditions. For robustness and cost-effectiveness on a larger scale, converting to the acid chloride with SOCl₂ is a very reliable method.[5] For milder conditions and easier workup (as byproducts are often water-soluble), carbodiimides like EDC with an additive like HOBt or Oxyma are excellent choices.[8][13] For very difficult or sterically hindered cases (not expected here), onium salts like HATU are highly effective but more expensive.[8]
How critical are anhydrous conditions? Extremely critical , especially when using coupling reagents like carbodiimides or onium salts.[7] Water will hydrolyze the activated intermediate faster than the amine can react, leading directly back to your starting material. While the acid chloride method is slightly more tolerant, excess water will still destroy the acid chloride. Always use anhydrous solvents and dry glassware.
I'm using a 40% aqueous solution of methylamine. What's the best approach? Using an aqueous amine solution with most standard coupling reagents is a recipe for low yields due to competitive hydrolysis. The best approach is to switch to a solution of methylamine in an anhydrous solvent like THF or ethanol. If this is not possible, the acid chloride method is your most viable option, but you will need to use a significant excess of the acid chloride to counteract hydrolysis, which complicates purification.
My reaction turns dark brown/black. Is this normal? While some color change is expected, a very dark or tarry mixture can indicate decomposition. The nitroaromatic structure can be sensitive to very high temperatures or overly harsh basic/acidic conditions.[14] Ensure your temperature control is adequate, and avoid excessively strong bases or unnecessarily long reaction times at high heat.
Section 4: Validated Experimental Protocols

These protocols provide a starting point for reliable synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: The Acid Chloride Method

This two-step, one-pot procedure is robust and generally high-yielding.

Step 1: Acid Chloride Formation

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-5-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) to the suspension.

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the mixture to room temperature and carefully remove the excess SOCl₂ and DCM under reduced pressure. The result is crude 2-methyl-5-nitrobenzoyl chloride.

Step 2: Amide Coupling

  • Place the flask containing the crude acid chloride in an ice bath (0 °C).

  • Add fresh anhydrous DCM to redissolve the acid chloride.

  • In a separate flask, prepare a solution of methylamine (1.2 eq, preferably as a solution in THF) and triethylamine (2.5 eq) in anhydrous DCM.

  • Slowly add the methylamine/triethylamine solution dropwise to the cold acid chloride solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.[5]

Protocol B: The Carbodiimide Method (EDC/Oxyma)

This method uses milder conditions and has a simpler workup.

  • To a round-bottom flask, add 2-methyl-5-nitrobenzoic acid (1.0 eq), Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure, 1.1 eq), and anhydrous DMF (approx. 0.2 M).

  • Stir the mixture until all solids are dissolved.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the solution.

  • Stir at room temperature for 10-15 minutes for pre-activation.

  • Add methylamine (1.2 eq, as a solution in THF or another anhydrous solvent).

  • Add diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.[8][13]

Section 5: Analytical Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: UV light (254 nm) is typically sufficient to visualize the aromatic compounds.

  • Interpretation: The carboxylic acid starting material is typically more polar (lower Rf) than the final amide product. A successful reaction will show the spot for the starting material diminishing over time while a new, higher-Rf spot for the product appears and intensifies.

Caption: Hypothetical TLC monitoring of the amidation reaction.

References
  • Vertex AI Search, "2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents". Accessed March 7, 2024. [Link]

  • MDPI, "Amide Bond Activation of Biological Molecules". Accessed March 7, 2024. [Link]

  • Chemistry LibreTexts, "Conversion of Carboxylic acids to amides using DCC as an activating agent". Accessed March 7, 2024. [Link]

  • PMC, "Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome". Accessed March 7, 2024. [Link]

  • Benchchem, "Troubleshooting low yield in Nipamovir synthesis". Accessed March 7, 2024.
  • ResearchGate, "Mechanism of reaction involved in the synthesis of nitrobenzamide deriv
  • ResearchGate, "Why did my amide syntesis does not work?". Accessed March 7, 2024. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing), "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Accessed March 7, 2024. [Link]

  • Patsnap Eureka, "How to Increase Amide Synthesis Yield via Catalytic Innovations". Accessed March 7, 2024. [Link]

  • Reddit, "Tips and tricks for difficult amide bond formation? : r/Chempros". Accessed March 7, 2024. [Link]

  • PMC, "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides". Accessed March 7, 2024. [Link]

  • Benchchem, "A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applic
  • ResearchGate, "Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...". Accessed March 7, 2024.
  • ResearchGate, "(PDF) 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide". Accessed March 7, 2024. [Link]

  • PMC, "5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide". Accessed March 7, 2024. [Link]

  • Benchchem, "An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • Benchchem, "Optimizing reaction conditions for benzimidazole synthesis from 'N2-Methyl-4-nitro-1,2-benzenediamine'". Accessed March 7, 2024.
  • Luxembourg Bio Technologies, "A comparative study of amide-bond forming reagents in aqueous media". Accessed March 7, 2024. [Link]

  • Vertex AI Search, "Recent development of peptide coupling reagents in organic synthesis". Accessed March 7, 2024.
  • Biotage, "Does reagent and reaction solvent order impact product yield and purity?". Accessed March 7, 2024. [Link]

  • Google Patents, "CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide". Accessed March 7, 2024.
  • PubChem, "2-Methyl-5-nitrobenzoic acid". Accessed March 7, 2024. [Link]

  • JOCPR, "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents". Accessed March 7, 2024. [Link]

  • Google Patents, "Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide". Accessed March 7, 2024.
  • Google Patents, "CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide". Accessed March 7, 2024.
  • PubMed, "Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954". Accessed March 7, 2024. [Link]

  • Benchchem, "An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological". Accessed March 7, 2024.
  • Benchchem, "The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide". Accessed March 7, 2024.
  • RSC Publishing, "Green Chemistry". Accessed March 7, 2024.
  • PMC, "Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions". Accessed March 7, 2024. [Link]

  • PubChemLite, "N-(2-hydroxy-4-nitro-phenyl)-2,5-dimethyl-benzamide". Accessed March 7, 2024. [Link]

Sources

Optimization

removing unreacted starting materials from N,2-dimethyl-5-nitrobenzamide

The following technical guide addresses the purification of ,2-dimethyl-5-nitrobenzamide , specifically focusing on the removal of unreacted starting materials (2-methyl-5-nitrobenzoic acid and methylamine) and coupling...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of


,2-dimethyl-5-nitrobenzamide , specifically focusing on the removal of unreacted starting materials (2-methyl-5-nitrobenzoic acid and methylamine) and coupling byproducts.

Technical Support Center: Purification of ,2-Dimethyl-5-nitrobenzamide

Executive Summary

The synthesis of


,2-dimethyl-5-nitrobenzamide typically involves the amidation of 2-methyl-5-nitrobenzoic acid  (or its acid chloride) with methylamine . The primary impurities requiring removal are the unreacted carboxylic acid (acidic), the unreacted amine (basic), and coupling reagent byproducts (neutral/polar).

This guide provides a modular purification strategy. Module 1 (Standard Aqueous Workup) is sufficient for 90% of cases. Module 2 (Recrystallization) addresses high-purity requirements.[1] Module 3 covers specific troubleshooting scenarios.

Module 1: The Standard Aqueous Workup (Extraction)

Objective: Chemically separate unreacted starting materials based on pKa differences.

The Chemistry of Separation
  • Target Product (

    
    ,2-dimethyl-5-nitrobenzamide):  Neutral organic molecule. Remains in the organic phase during mild acid/base washes.
    
  • Impurity A (Methylamine): Basic (

    
    ). Protonates in acid to form a water-soluble salt.
    
  • Impurity B (2-methyl-5-nitrobenzoic acid): Acidic (

    
    ). Deprotonates in base to form a water-soluble carboxylate salt.
    
Protocol 1.1: Step-by-Step Extraction

Reagents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1M HCl, Saturated NaHCO


, Brine.
  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 mL per mmol of substrate).

    • Why EtOAc? It effectively dissolves nitrobenzamides while being safer and less prone to emulsions than DCM.

  • Acid Wash (Removes Amine):

    • Wash the organic layer 2

      
       with 1M HCl  (or 10% Citric Acid).
      
    • Self-Validation Check: Test the pH of the aqueous waste. It must be pH < 2 . If not, the amine excess overwhelmed the acid; repeat the wash.

  • Base Wash (Removes Acid):

    • Wash the organic layer 2

      
       with Saturated Aqueous Sodium Bicarbonate (NaHCO
      
      
      
      )
      .
    • Caution: Vent the separatory funnel frequently! The reaction of acid + bicarbonate releases CO

      
       gas.
      
    • Self-Validation Check: Test the pH of the aqueous waste. It must be pH > 8 . If not, unreacted acid remains; repeat the wash.

  • Final Polish:

    • Wash 1

      
       with Brine  (Saturated NaCl) to remove trapped water.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      or MgSO
      
      
      .
    • Filter and concentrate in vacuo.[1]

Data Table: Solubility Profile for Workup
ComponentState in 1M HClState in Sat. NaHCO

State in Organic Solvent
Product Neutral (Organic Soluble)Neutral (Organic Soluble)Soluble
Methylamine Cationic Salt (Water Soluble)Neutral (Volatile)Soluble (as free base)
Benzoic Acid SM Solid Precipitate (Likely)Anionic Salt (Water Soluble)Soluble
Urea (EDC byproduct) Water SolubleWater SolublePoorly Soluble

Module 2: Recrystallization (High Purity)

Objective: Remove non-ionic impurities (e.g., isourea byproducts, trace colored impurities) that survive extraction.

Context: Nitrobenzamides are typically crystalline solids with high melting points. They often crystallize well from alcohol/water systems.

Protocol 2.1: Ethanol/Water Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol (EtOH) dropwise until the solid just dissolves.

    • Tip: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of hot EtOH to restore clarity.

  • Crystallization: Allow to cool to room temperature slowly (2–3 hours). Then, place in an ice bath (

    
    C) for 30 minutes.
    
  • Filtration: Collect crystals via vacuum filtration.[2] Wash with cold 1:1 EtOH:Water.[2]

Module 3: Troubleshooting & FAQs

Q1: I see a persistent spot on TLC just below my product. What is it?

Diagnosis: This is likely the 2-methyl-5-nitrobenzoic acid . Reason: Nitro-substituted benzoic acids can "streak" or run higher on TLC than expected due to intramolecular H-bonding, sometimes overlapping with the amide. Solution:

  • Visualization: Use a Bromocresol Green stain. The acid will turn the blue background yellow , while the amide remains neutral.

  • Remedy: If the base wash failed, dissolve the product in EtOAc and wash with 1M NaOH (instead of bicarbonate). The stronger base ensures complete deprotonation. Note: Do not heat; prolonged exposure to strong base can hydrolyze the amide.

Q2: The product is oiling out instead of crystallizing.

Diagnosis: Impurities (often residual solvent or DMF) are preventing crystal lattice formation. Solution:

  • Trituration: Add cold Hexanes or Diethyl Ether to the oil and scratch the flask walls with a glass rod. This mechanical agitation often induces crystallization.

  • Seed Crystal: If you have a tiny amount of pure product from a previous batch, add it to the oil.

Q3: My yield is low after the acid wash.

Diagnosis: Your product might be slightly basic or water-soluble. Reason: While amides are generally neutral, electron-rich amides can sometimes protonate. However, with a 5-nitro group (electron-withdrawing), your product is not basic . Likely Cause: Physical loss. The product might have precipitated during the wash if the organic volume was too low. Remedy: Check the interface in the separatory funnel. If you see solids, add more EtOAc or a small amount of Methanol to dissolve them back into the organic layer.

Visual Workflow: Logic of Purification

The following diagram illustrates the decision-making process for purifying


,2-dimethyl-5-nitrobenzamide.

PurificationLogic Start Crude Reaction Mixture Dilute Dilute with EtOAc Start->Dilute AcidWash Wash with 1M HCl Dilute->AcidWash CheckAcid Check Aqueous pH (<2?) AcidWash->CheckAcid CheckAcid->AcidWash No (Repeat) BaseWash Wash with Sat. NaHCO3 CheckAcid->BaseWash Yes (Amine Removed) CheckBase Check Aqueous pH (>8?) BaseWash->CheckBase CheckBase->BaseWash No (Repeat) Dry Dry (Na2SO4) & Concentrate CheckBase->Dry Yes (Acid Removed) Solid Solid Product Obtained? Dry->Solid Recryst Recrystallize (EtOH/H2O) Solid->Recryst Yes Triturate Triturate with Hexanes Solid->Triturate No (Oiling) Final Pure N,2-dimethyl-5-nitrobenzamide Recryst->Final Triturate->Recryst

Figure 1: Purification Logic Tree for N,2-dimethyl-5-nitrobenzamide, ensuring removal of acidic and basic impurities before final crystallization.

References

  • Amide Coupling Workup Strategies

    • BenchChem Technical Support.[1][2][3] (2025).[1][4][5] "Amide Coupling Reactions with Electron-Rich Amines." Retrieved from

  • Nitration and Purification of Benzoic Acid Derivatives

    • Organic Syntheses. (1963). "m-Nitrobenzoic Acid."[6] Org. Synth. Coll. Vol. 4, p.715.[7] Retrieved from

  • Solubility and Properties of Nitrobenzamides

    • PubChem Database.[8] (2023). "2-Amino-5-nitrobenzamide (Analogous Properties)." CID 97665. Retrieved from

  • General Purification of Amides

    • University of Rochester.[9] (2026). "Workup Tricks and Troubleshooting." Not Voodoo X. Retrieved from

Sources

Troubleshooting

Technical Support Center: Strategies for Resolving Aqueous Solubility Challenges of N,2-dimethyl-5-nitrobenzamide

Welcome to the technical support resource for N,2-dimethyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N,2-dimethyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for experimental success, from initial in-vitro assays to formulation development. This document provides in-depth, field-proven troubleshooting strategies and foundational knowledge to address these issues effectively.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses the most common initial questions regarding N,2-dimethyl-5-nitrobenzamide, providing the essential physicochemical context for its behavior in aqueous solutions.

Q1: What is N,2-dimethyl-5-nitrobenzamide, and why is its water solubility inherently low?

A: N,2-dimethyl-5-nitrobenzamide is a substituted aromatic amide. Its molecular structure is the primary determinant of its low aqueous solubility. The molecule possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The benzene ring and the two methyl (-CH₃) groups are nonpolar. Water molecules are highly polar and prefer to interact with each other via hydrogen bonds. To dissolve the compound, water molecules must form a cavity around these nonpolar regions, which is energetically unfavorable and disrupts water's stable hydrogen-bonding network.

  • Hydrophilic Character: The amide (-C(=O)N-) and nitro (-NO₂) groups are polar and can participate in some hydrogen bonding with water. However, the molecule's overall hydrophobic nature, conferred by the aromatic ring and alkyl substituents, dominates its interaction with water. Furthermore, in a solid state, the flat, rigid structure can lead to efficient crystal packing, making it difficult for water molecules to break apart the crystal lattice. This combination of factors results in poor aqueous solubility.

Q2: What are the key physicochemical properties of N,2-dimethyl-5-nitrobenzamide that I should be aware of?

A: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from similar compounds. These parameters are crucial for selecting an appropriate solubilization strategy.

PropertyPredicted Value/InformationImplication for Aqueous Solubility
Molecular Formula C₉H₁₀N₂O₃-
Molecular Weight 194.19 g/mol [1]A relatively low molecular weight, which is generally favorable for solubility.
XLogP3-AA ~1.4 (estimated)[1]This value suggests moderate lipophilicity. Compounds with a LogP > 0.5 often exhibit solubility issues in water.
Hydrogen Bond Donors 1 (Amide N-H)[1]Limited capacity to donate hydrogen bonds to water.
Hydrogen Bond Acceptors 3 (Amide O, two Nitro O's)[1]Moderate capacity to accept hydrogen bonds from water.
Polar Surface Area 74.9 Ų[1]A significant polar surface area, but its effect is counteracted by the nonpolar regions.
Ionization State Likely a neutral moleculeLacks strongly acidic or basic functional groups, meaning its solubility is unlikely to be significantly influenced by pH changes within a typical physiological range (pH 1-8).
Q3: Before attempting advanced solubilization methods, what preliminary steps should I perform?

A: Always start with the basics to rule out simple experimental errors.

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the identity and purity of your N,2-dimethyl-5-nitrobenzamide lot via appropriate analytical methods (e.g., NMR, LC-MS).

  • Use High-Purity Solvent: Always use deionized, distilled, or ultrapure water (e.g., Milli-Q® or equivalent) to avoid interference from contaminants.

  • Apply Mechanical Energy: Ensure you are providing sufficient energy to facilitate dissolution. This includes vigorous vortexing, magnetic stirring for an adequate duration, and gentle warming (if the compound is thermally stable). Sonication in a water bath can also be effective in breaking up particle agglomerates and increasing the surface area for dissolution.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to address specific solubility problems. Each protocol is a self-validating system designed to give you a clear outcome.

Issue 1: My compound will not dissolve in water to create a primary stock solution.

Q: How can I use a water-miscible organic co-solvent to prepare a concentrated stock solution?

A: (Expertise & Causality) This is the most common and direct approach for highly insoluble compounds. A co-solvent works by reducing the overall polarity of the solvent system (water), making it more "hospitable" to a hydrophobic solute.[2][3] By dissolving the compound in a small volume of 100% organic solvent first, you overcome the crystal lattice energy barrier. This concentrated stock can then be carefully diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power and miscibility with water.

  • Preparation: Weigh out 1.942 mg of N,2-dimethyl-5-nitrobenzamide (MW: 194.19 g/mol ).

  • Dissolution: Add the compound to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure a clear, homogenous solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Trustworthiness Check: A clear solution with no visible precipitate after vortexing and sonication indicates successful solubilization in the organic co-solvent. When diluting into aqueous buffer, if precipitation occurs, it indicates that the final co-solvent concentration is too low to maintain solubility (see Issue 2).

co_solvent_workflow cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Final Stock & Use weigh 1. Weigh Compound (1.942 mg) add_dmso 2. Add Co-Solvent (1 mL DMSO) weigh->add_dmso To Vial vortex 3. Vortex / Sonicate add_dmso->vortex check 4. Visual Check (Clear Solution?) vortex->check check->vortex No, repeat stock 5. 10 mM Stock Solution check->stock Yes dilute 6. Dilute into Aqueous Medium stock->dilute For Experiment

Caption: Co-solvent method workflow for stock solution preparation.

Issue 2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer.

Q: How can surfactants be used to prevent precipitation and increase the apparent solubility of my compound?

A: (Expertise & Causality) This is a classic problem of supersaturation. When the DMSO stock is diluted, the percentage of the organic co-solvent drops dramatically, and the water-based medium can no longer hold the compound in solution. Surfactants, such as Tween® 80 or Pluronic® F-68, can solve this.[2][4] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound, N,2-dimethyl-5-nitrobenzamide, can partition into the hydrophobic core, effectively shielding it from the aqueous environment and keeping it "solubilized".[4]

  • Prepare Surfactant Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.2). Add Tween® 80 to a final concentration of 0.1% (v/v). This concentration is well above the CMC of Tween® 80 (~0.001-0.002%) and is generally well-tolerated in cell-based assays.

  • Mix Thoroughly: Ensure the Tween® 80 is fully dissolved in the buffer by stirring or vortexing.

  • Dilute Stock: While vortexing the surfactant-containing buffer, slowly add your DMSO stock solution of N,2-dimethyl-5-nitrobenzamide drop-by-drop to reach the desired final concentration. The continuous mixing helps ensure rapid micellar encapsulation and prevents localized high concentrations that can lead to precipitation.

  • Final Check: The final solution should remain clear. Compare it to a control where you add the DMSO stock to a buffer without the surfactant; you should observe precipitation in the control.

Trustworthiness Check: A clear solution in the surfactant-containing buffer versus a cloudy/precipitated solution in the control buffer provides direct validation of the surfactant's efficacy.

micelle_diagram cluster_micelle Surfactant Micelle in Water compound Drug s1 s1_tail s1->s1_tail label_hydrophilic Hydrophilic Head s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail label_hydrophobic Hydrophobic Tail s4 s4_tail s4->s4_tail s5 s5_tail s5->s5_tail s6 s6_tail s6->s6_tail s7 s7_tail s7->s7_tail s8 s8_tail s8->s8_tail

Caption: Micellar solubilization of a hydrophobic drug molecule.

Issue 3: I require a higher final aqueous concentration, and I need to avoid organic co-solvents and surfactants.

Q: Can cyclodextrin-based complexation improve the aqueous solubility of my compound?

A: (Expertise & Causality) Yes, this is an advanced and highly effective technique. Cyclodextrins are cone-shaped molecules made of sugar units, which have a hydrophobic (lipophilic) inner cavity and a hydrophilic outer surface.[5] The nonpolar part of your N,2-dimethyl-5-nitrobenzamide molecule (the substituted benzene ring) can fit inside the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble "inclusion complex".[2][5] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This equates to 100 mg of HP-β-CD per 1 mL of buffer. Warm the solution slightly (to 30-40°C) and stir until the HP-β-CD is completely dissolved.

  • Add Compound: Add an excess amount of solid N,2-dimethyl-5-nitrobenzamide directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature. Allow the mixture to equilibrate for 24-48 hours. This extended time is necessary to ensure the maximum amount of compound forms an inclusion complex and dissolves.

  • Separate Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining, undissolved solid compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated solution of the N,2-dimethyl-5-nitrobenzamide:HP-β-CD complex. The concentration can be determined using a validated HPLC-UV method.

Trustworthiness Check: The formation of a clear supernatant after centrifugation, which contains a quantifiable concentration of your compound via HPLC, validates the success of the complexation. The amount dissolved should be significantly higher than that in buffer alone.

inclusion_complex drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex_cd cd->complex_cd Forms complex_drug Drug complex_label Water-Soluble Inclusion Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Part 3: Summary of Approaches & Best Practices

Choosing the right method depends on your experimental constraints, such as the required final concentration and the tolerance of your assay system to excipients.

MethodProsConsBest For...
Co-solvency (e.g., DMSO) Simple, fast, effective for high-concentration stocks.[3][6]Can cause compound precipitation upon dilution; organic solvent may be toxic or interfere with assays.Preparing initial high-concentration stock solutions for subsequent dilution.
Surfactants (e.g., Tween® 80) Prevents precipitation upon dilution; low concentrations are often well-tolerated.[4][7]Can interfere with some biological assays (e.g., membrane-based assays); may not achieve very high concentrations.Cell-based assays and in vitro screens where the final DMSO concentration must be kept very low (<0.1%).
Cyclodextrin Complexation Achieves true aqueous solubility without organic solvents or detergents; can significantly increase concentration.[2][5]More time-consuming preparation; cyclodextrins can sometimes interact with assay components.Formulations requiring higher concentrations of the drug in a purely aqueous vehicle, such as for animal studies.
Q: Which solubilization method should I try first?

A: Follow this decision tree for a logical, stepwise approach to troubleshooting.

decision_tree start Start: Compound is insoluble in aqueous buffer q1 Can you use a co-solvent (e.g., DMSO)? start->q1 a1_yes Prepare concentrated stock in 100% DMSO q1->a1_yes Yes a1_no Proceed to advanced methods q1->a1_no No q2 Does it precipitate upon dilution into buffer? a1_yes->q2 a2_no Success! Final DMSO % is tolerated. q2->a2_no No q3 Is your assay tolerant to surfactants (e.g., Tween)? q2->q3 Yes a1_no->q3 a3_yes Use Protocol 2: Add surfactant to buffer before diluting stock. q3->a3_yes Yes a3_no Use Protocol 3: Cyclodextrin (HP-β-CD) Inclusion Complexation. q3->a3_no No

Caption: Decision tree for selecting a solubilization strategy.

References

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Bhalani, D. V., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Advanced Research and Reviews, 15(3), 565-576. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. [Link]

  • Patel, H., & Shah, V. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 185-191. [Link]

  • Patel, P., & Patel, M. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(7), 1702. [Link]

  • Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • IJCRT. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts, 12(2). [Link]

  • Fun, H. K., et al. (2009). 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1342. [Link]

  • PubChem. (n.d.). N,3-dimethyl-2-nitrobenzamide. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of N,2-Dimethyl-5-Nitrobenzamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the selective reduction of N,2-dimethyl-5-nitrobenzamide to 5-amino-N,2-dimethylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the selective reduction of N,2-dimethyl-5-nitrobenzamide to 5-amino-N,2-dimethylbenzamide.

The substrate presents a classic chemoselectivity challenge: it contains a highly reducible nitro group, a chemically sensitive secondary amide, and an aromatic ring. Our goal is to drive the six-electron reduction of the nitro group to completion while strictly preventing amide hydrolysis, ring over-reduction, and the accumulation of reactive intermediates.

Mechanistic Causality: Understanding Side Reaction Pathways

To troubleshoot side reactions, you must first understand the causality of the reduction process. The transformation of a nitro group to an aniline derivative does not happen in a single step; it follows the Haber mechanism , a cascade of two-electron transfers[1].

  • The Direct Pathway : The nitro group is reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the target amine. The cleavage of the N–O bond in the hydroxylamine intermediate requires significant activation energy, making it the rate-limiting step where reactions frequently stall[2].

  • The Condensation Pathway : If intermediates accumulate, the nucleophilic hydroxylamine can attack the electrophilic nitroso species. This irreversible condensation yields azoxy compounds, which are subsequently reduced to highly colored azo and hydrazo species[3].

HaberMechanism Nitro Nitrobenzamide (Starting Material) Nitroso Nitroso (Electrophile) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (Nucleophile) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy (Condensation) Nitroso->Azoxy + Hydroxylamine Amine Aminobenzamide (Target Product) Hydroxylamine->Amine +2e⁻, +2H⁺ (Rate-Limiting) Hydroxylamine->Azoxy Azo Azo (Colored Impurity) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Hydrazo (Intermediate) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine +2e⁻, +2H⁺ (Cleavage)

Fig 1: Haber mechanism of nitro reduction and condensation side-reaction pathways.

Troubleshooting FAQs

Q1: My reaction mixture turned bright orange/yellow, and LC-MS shows multiple high-molecular-weight impurities. What happened? A: You are observing the condensation pathway. The intermediate hydroxylamine has attacked the nitroso intermediate to form an azoxy compound, which further reduces to azo (highly colored) and hydrazo species[3]. Root Cause: This occurs when reactive intermediates accumulate due to poor mass transfer of H₂, a degraded catalyst, or basic reaction conditions. Solution: Increase agitation (stirring speed) to improve H₂ dissolution into the solvent. Ensure the reaction medium is neutral to slightly acidic.

Q2: The reaction stalled. LC-MS shows a major peak at M+16 relative to the target amine. How do I push it to completion? A: The M+16 peak is the hydroxylamine intermediate (5-(hydroxyamino)-N,2-dimethylbenzamide). The reduction of hydroxylamine to the amine is the rate-limiting step because it requires the cleavage of a strong N–O bond[2]. Root Cause: Catalyst poisoning, insufficient hydrogen pressure, or premature venting of the reactor. Solution: Do not terminate the reaction based solely on the disappearance of the starting nitro compound. Maintain H₂ pressure and consider raising the temperature slightly (e.g., 40 °C). Adding a fresh catalytic amount of Pd/C can re-initiate the N–O cleavage[1].

Q3: I am using the Béchamp reduction (Iron/HCl), but I am detecting 2-methyl-5-nitrobenzoic acid and methylamine in the mixture. Why? A: You are observing acid-catalyzed hydrolysis of the secondary amide. While the amide in N,2-dimethyl-5-nitrobenzamide is relatively stable, prolonged exposure to strong aqueous acids (like HCl) at elevated temperatures will cleave it. Solution: Switch to a milder proton source. The Béchamp reduction can be effectively driven using saturated aqueous ammonium chloride (NH₄Cl) or mild acetic acid instead of HCl. This preserves the amide while still activating the iron surface for electron transfer[4].

Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) to reduce the nitro group rapidly? A: Absolutely not. Hydride reagents are highly chemoselective for carbonyls. They will reduce your secondary amide to a benzylamine derivative (forming N,2-dimethyl-5-nitrobenzylamine) or lead to complex, intractable mixtures[1]. Stick to catalytic hydrogenation or dissolving metal reductions.

Standardized Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols designed specifically to mitigate the side reactions discussed above.

Protocol A: Chemoselective Catalytic Hydrogenation (Preferred)

This method utilizes mild conditions to prevent ring over-reduction while ensuring complete hydroxylamine clearance[5].

Step-by-Step Methodology:

  • Preparation: Dissolve N,2-dimethyl-5-nitrobenzamide (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Catalyst Addition: Add 5% Pd/C (10 wt% relative to substrate). Self-Validation: Use wet Pd/C (50% water) to prevent ignition of ethanol vapors.

  • Atmosphere Exchange: Seal the vessel. Purge the system with N₂ gas three times, followed by H₂ gas three times.

  • Reduction: Stir vigorously (≥800 rpm) under a hydrogen balloon (1 atm) at 25 °C.

  • Validation & Monitoring: Monitor via LC-MS. Critical Checkpoint: The reaction is only complete when the M+16 peak (hydroxylamine) is entirely absent. The solution should transition from pale yellow to colorless.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure amine.

Workflow S1 1. Substrate Prep Dissolve in EtOH S2 2. Catalyst Add 5% Pd/C S1->S2 S3 3. Purge N2 then H2 S2->S3 S4 4. Reaction 1 atm H2, 25°C S3->S4 S5 5. Monitor Check for M+16 S4->S5 S6 6. Workup Celite Filtration S5->S6

Fig 2: Standardized chemoselective catalytic hydrogenation workflow.

Protocol B: Mild Béchamp Reduction (Alternative)

Ideal for facilities lacking pressurized hydrogen infrastructure. This modified protocol prevents amide hydrolysis[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in a 4:1 mixture of Ethanol/Water.

  • Activation: Add Iron powder (5.0 eq) and solid Ammonium Chloride (NH₄Cl, 2.0 eq). Do not use HCl.

  • Reduction: Heat the mixture to 80 °C under vigorous mechanical stirring for 4 hours.

  • Validation & Monitoring: Critical Checkpoint: The iron powder will transition from gray to dense black (Fe₃O₄), visually validating that the electron transfer is occurring. TLC (EtOAc/Hexane) should show a highly polar, ninhydrin-positive spot with no baseline streaking (which would indicate carboxylic acid formation from amide hydrolysis).

  • Workup: Cool to room temperature, adjust pH to 8-9 with saturated NaHCO₃, and filter through Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

Quantitative Performance Data

The following table summarizes the expected performance metrics and chemoselectivity profiles of various reduction systems applied to N,2-dimethyl-5-nitrobenzamide, based on established catalytic benchmarks[1][5].

Reduction SystemConditionsConversion (%)Chemoselectivity to Amine (%)Primary Side Product RiskMitigation Strategy
Pd/C + H₂ EtOH, 1 atm, 25 °C> 99%> 98%Hydroxylamine (M+16)Extend reaction time; increase stirring speed.
Pt/C + H₂ EtOAc, 5 atm, 50 °C> 99%~ 85%Ring HydrogenationLower H₂ pressure; switch to Pd/C.
Fe / NH₄Cl EtOH/H₂O, 80 °C> 95%> 95%Azo/Azoxy (Yellow color)Ensure excess Fe powder; maintain vigorous mixing.
Fe / HCl H₂O, 100 °C> 90%< 70%Amide HydrolysisReplace strong acid (HCl) with mild salt (NH₄Cl).
LiAlH₄ THF, 0 °C to RTN/A< 5%Amide ReductionDo not use hydride reagents for this transformation.

References

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update ChemCatChem (via SciSpace).[Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review ACS Electrochemistry.[Link]

  • Béchamp reduction Wikipedia.[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst RSC Advances.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of N,2-dimethyl-5-nitrobenzamide

Welcome to the technical support resource for the synthesis of N,2-dimethyl-5-nitrobenzamide. This guide is intended for researchers, chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N,2-dimethyl-5-nitrobenzamide. This guide is intended for researchers, chemists, and professionals in drug development. Here, we address the common challenges associated with the formation and separation of regioisomers during the synthesis of N,2-dimethyl-5-nitrobenzamide.

Understanding the Challenge: Regioisomer Formation

The synthesis of N,2-dimethyl-5-nitrobenzamide typically involves the nitration of N,2-dimethylbenzamide. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the electrophile. The complexity arises from the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the N-methylbenzamide group (-CONHCH₃).

  • -CH₃ (Methyl) Group: This is an activating group and an ortho, para-director.[1][2] It donates electron density to the ring, making the positions ortho and para to it more susceptible to electrophilic attack.

  • -CONHCH₃ (Amide) Group: This group's effect is more complex. While the nitrogen has a lone pair that can donate into the ring (an activating, ortho, para-directing effect), the carbonyl group is electron-withdrawing.[3] Under the strongly acidic conditions of nitration, the amide can be protonated, which significantly increases its deactivating, meta-directing character.[4]

The interplay of these directing effects leads to the formation of a mixture of regioisomers, with the desired 5-nitro isomer being just one of the products. The primary challenge for the chemist is to effectively separate the desired product from these closely related impurities.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of isomers during the nitration of N,2-dimethylbenzamide?

A: The formation of multiple isomers is an expected outcome due to the directing effects of the methyl and N-methylamide substituents on the aromatic ring.[1] The methyl group directs nitration to the positions ortho and para to it, while the amide group, especially when protonated in strong acid, directs to the meta position.[3][4] This competition results in a product mixture.

Q2: Can I control the reaction to favor the 5-nitro isomer?

A: While achieving perfect selectivity is difficult, you can influence the product ratio. Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and minimize side reactions. However, the most effective strategy for obtaining a pure regioisomer is often a robust purification method after the reaction, rather than trying to achieve perfect selectivity during the reaction itself.

Q3: What are the most common regioisomers formed alongside N,2-dimethyl-5-nitrobenzamide?

A: Based on the directing effects, you can anticipate the formation of N,2-dimethyl-3-nitrobenzamide and N,2-dimethyl-4-nitrobenzamide as the primary impurities. The exact ratios will depend on the specific reaction conditions.

Q4: Is it better to nitrate a precursor and then form the amide?

A: This is a viable alternative strategy. For instance, starting with 2-methyl-5-nitrobenzoic acid and then converting it to the N-methylamide would circumvent the issue of separating regioisomers. This approach offers better control over the final product's regiochemistry.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired 5-nitro isomer. Reaction conditions (temperature, time) are not optimal; inefficient purification.Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. For purification, employ fractional recrystallization or column chromatography with a carefully selected solvent system.
Product is a dark, oily, or tar-like substance. The reaction temperature was too high, leading to side reactions and decomposition; the nitrating agent was added too quickly.[4]Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
Difficulty in separating the regioisomers by recrystallization. The solubilities of the isomers in the chosen solvent are too similar.Screen a variety of solvents or solvent mixtures. A good recrystallization solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[5] Consider a multi-step recrystallization process.
Co-elution of isomers during column chromatography. The polarity of the isomers is very similar, leading to poor separation with the chosen mobile phase.Optimize the mobile phase. A common starting point for separating nitroaromatic compounds is a hexane/ethyl acetate or heptane/ethanol solvent system.[6] A shallow gradient or isocratic elution with a finely-tuned solvent ratio can improve resolution.
Uncertainty in identifying the correct isomer. Lack of clear analytical data to distinguish between the isomers.Use a combination of analytical techniques. ¹H NMR spectroscopy is particularly useful, as the aromatic proton splitting patterns and chemical shifts will be distinct for each isomer.[7][8] If available, comparison to a known standard is the most definitive method.

Experimental Protocols

Protocol 1: Separation of Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of N,2-dimethyl-nitrobenzamide isomers. Optimization will be required based on the specific isomer ratio in your crude product.

  • Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the different isomers. The less polar isomers will elute first.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure desired isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,2-dimethyl-5-nitrobenzamide.

Protocol 2: Purification by Recrystallization

Recrystallization is effective when there is a significant difference in the solubility of the desired isomer and the impurities. Ethanol or a mixture of ethanol and water is often a good starting point for nitroaromatic compounds.[9][10]

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Separation Workflow

The following diagram illustrates the general workflow for the separation and purification of N,2-dimethyl-5-nitrobenzamide.

SeparationWorkflow Crude Crude Product (Mixture of Isomers) Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC, NMR) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure N,2-dimethyl-5-nitrobenzamide Analysis->PureProduct >98% Pure Impure Impure Fractions Analysis->Impure <98% Pure Repurify Re-purify Impure->Repurify Repurify->Chromatography Repurify->Recrystallization

Caption: Workflow for the separation and purification of regioisomers.

References

  • Benchchem. A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers.
  • Google Patents. US4714783A - Separation of nitrobenzaldehyde isomers.
  • University of Puget Sound. 1H NMR Chemical Shifts. (2022).
  • Wikipedia. Nitration. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. EP 0320539 B1 - Adsorptive separation of nitrobenzaldehyde isomers.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022). Available from: [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Figueroa-Valverde, L., et al. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst.
  • University of Colorado Boulder. Recrystallization - Part 2.
  • A-Level Chemistry. Directing Effects. (2025). Available from: [Link]

  • Reddit. Separation of Nitrobenzaldehyde Isomers. (2025). Available from: [Link]

  • Fun, H.-K., et al. 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide.
  • Benchchem. Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis.
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. Available from: [Link]

  • Taylor, R. D., et al. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
  • Wang, Y., et al.
  • de Sousa, J., et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC.
  • Gottlieb, H. E., et al.
  • Olah, G. A., et al. Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
  • Supplementary Information - Rsc.org. Available from: [Link]

  • Benchchem. "solvent selection for effective recrystallization of nitroaromatic compounds".
  • Daly, A. M., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. (2011).
  • Chhatre, S., et al. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium.
  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Fun, H.-K., et al. 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. PMC.
  • Wang, Y., et al. Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. PubMed. (2008).
  • Chemistry Stack Exchange. Nitration of N-phenylbenzamide. (2019). Available from: [Link]

Sources

Optimization

overcoming steric hindrance in N,2-dimethyl-5-nitrobenzamide derivatives

Technical Support Center: N,2-Dimethyl-5-Nitrobenzamide Synthesis & Characterization Case ID: #STERIC-2M5N Status: Active Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzamide Derivatives Assigned Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,2-Dimethyl-5-Nitrobenzamide Synthesis & Characterization

Case ID: #STERIC-2M5N Status: Active Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzamide Derivatives Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary: The Steric Challenge

The synthesis of N,2-dimethyl-5-nitrobenzamide presents a classic "ortho-effect" challenge. The methyl group at the 2-position (ortho) creates significant steric bulk that shields the carbonyl carbon at position 1. This blockade hinders the nucleophilic attack of methylamine, often leading to stalled reactions, low yields, or hydrolysis of activated intermediates.

Furthermore, once synthesized, the molecule exhibits atropisomer-like properties . The clash between the ortho-methyl group and the N-methyl amide moiety restricts rotation around the aryl-carbonyl bond, frequently confusing researchers during NMR analysis due to peak broadening or signal doubling.

Troubleshooting Guide (Q&A)

Q1: My coupling reaction using EDC/HOBt yields <20% product. The starting acid remains unconsumed. Why?

Diagnosis: The activation energy required for the amine to attack the carbonyl is too high for standard carbodiimide coupling (EDC) due to the ortho-methyl blockade. The intermediate O-acylisourea hydrolyzes faster than it reacts with the amine. Solution: Switch to a "High-Energy" activation protocol.

  • Option A (Recommended): Use HATU or PyBOP . These reagents generate an extremely reactive 7-azabenzotriazole ester that reacts faster than the hydrolysis rate.

  • Option B (The "Sledgehammer"): Convert the acid to the Acid Chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. The chloride leaving group is small and highly electrophilic, overcoming the steric barrier.
    
Q2: The 1H NMR spectrum shows doublets for the N-methyl group and broad aromatic signals. Is my product impure?

Diagnosis: Likely not. You are observing Rotational Isomers (Rotamers) . Explanation: The steric clash between the C2-methyl and the amide N-methyl group restricts rotation around the C(aryl)-C(carbonyl) bond. This results in two distinct conformers (syn and anti) observable on the NMR timescale. Verification: Run the NMR experiment at elevated temperature (e.g., 50–60°C). If the peaks coalesce into sharp singlets, it confirms the presence of rotamers, not impurities.

Q3: The acid chloride method turned the reaction mixture black/tarry. What happened?

Diagnosis: Decomposition of the nitro group or polymerization. Cause: 5-nitro derivatives can be sensitive to harsh heating with thionyl chloride, especially if the reagent is impure or if the reaction is run neat at reflux. Solution:

  • Use Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM) at 0°C

    
     RT. This is milder than refluxing 
    
    
    
    .
  • Ensure the system is strictly anhydrous; moisture generates HCl gas which can degrade the nitro moiety or induce side reactions.

Experimental Protocols

Method A: The "Sledgehammer" (Acid Chloride Route)

Best for: Large scale, cost-efficiency, and stubborn substrates.

  • Activation: Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.5 M).

  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) mixture of Methylamine (2.0 M in THF, 1.5 eq) and Triethylamine (2.0 eq) in DCM.

  • Workup: Wash with 1N HCl, then Sat.

    
    . Dry over 
    
    
    
    .[1]
Method B: High-Performance Coupling (HATU)

Best for: Small scale, high value, and mild conditions.

  • Dissolution: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 eq). Stir for 5 min.

  • Activation: Add HATU (1.2 eq).[2] The solution typically turns yellow/orange. Stir for 15-30 mins to form the activated ester.

  • Addition: Add Methylamine hydrochloride (1.5 eq). Note: Using the salt prevents volatile amine loss; the excess DIPEA frees the free base in situ.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with water/brine (5x) to remove DMF and tetramethylurea byproducts.

Comparative Data Analysis

FeatureAcid Chloride (Method A)HATU Coupling (Method B)[2]EDC/HOBt (Standard)
Steric Tolerance High (Small leaving group)Very High (Fast kinetics)Low (Slow kinetics)
Yield (Typical) 85–95%90–98%<40% (Stalls)
Reaction Time 3–5 Hours12–16 Hours24+ Hours
Purification Crystallization usually sufficientColumn often required (remove byproducts)Column required
Cost LowHighMedium
Moisture Sensitivity HighModerateModerate

Visualizing the Steric Barrier & Workflow

The following diagram illustrates the steric clash mechanism and the decision logic for synthesis.

G Start Start: 2-Methyl-5-Nitrobenzoic Acid Decision Choose Activation Strategy Start->Decision AcidCl Method A: Acid Chloride (Oxalyl Cl / DMF) Decision->AcidCl Scale > 5g Cost-Sensitive HATU Method B: HATU Activation (DIPEA / DMF) Decision->HATU Scale < 1g High Yield Required Intermed_Cl Intermediate: Acid Chloride (Highly Reactive) AcidCl->Intermed_Cl Product Product: N,2-Dimethyl-5-Nitrobenzamide Intermed_Cl->Product Methylamine Attack (Fast) Intermed_Est Intermediate: At-Ester (Sterically Bulky but Fast) HATU->Intermed_Est Intermed_Est->Product Methylamine Attack (Fast) Clash STERIC BARRIER: Ortho-Methyl blocks Nu- attack Clash->Start Inhibits Standard Coupling (EDC)

Caption: Decision matrix for overcoming ortho-methyl steric hindrance during amide bond formation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • National Institutes of Health (NIH). (2012). Modulations in restricted amide rotation by steric induced conformational trapping. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation: Practical Guides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N,2-dimethyl-5-nitrobenzamide

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. N,2-dimethyl-5-nitrobenzamide, a substituted aromatic amide, represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. N,2-dimethyl-5-nitrobenzamide, a substituted aromatic amide, represents a class of molecules often synthesized as intermediates for active pharmaceutical ingredients (APIs). Its specific arrangement of a nitro group, a dimethylated amide, and a methyl group on the benzene ring presents a unique analytical challenge that necessitates a multi-faceted characterization approach.

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signature of N,2-dimethyl-5-nitrobenzamide. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles and compare FTIR's utility against other powerful analytical techniques. This comparative guide will equip researchers with the rationale to select the most effective methods for structural elucidation and purity assessment, ensuring the integrity of their scientific findings.

Part 1: Unveiling the Vibrational Fingerprint: FTIR Spectroscopy

FTIR spectroscopy is a cornerstone technique in chemical analysis, providing a rapid and non-destructive method to identify functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For N,2-dimethyl-5-nitrobenzamide, the FTIR spectrum is a composite of absorptions from its amide, nitro, and substituted aromatic functionalities.

While a direct experimental spectrum for this exact compound is not widely published, we can predict its characteristic peaks with high confidence by analyzing the spectra of analogous structures such as 2-nitrobenzamide and other substituted benzamides.[1][2][3]

Predicted FTIR Characteristic Peaks for N,2-dimethyl-5-nitrobenzamide

The table below summarizes the expected key absorption bands, their corresponding vibrational modes, and the rationale based on established spectroscopic principles.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Mechanistic Insights
~3080-3030Medium-WeakAromatic C-H StretchThe sp² C-H bonds on the benzene ring vibrate at higher frequencies than sp³ C-H bonds.
~2960-2850Medium-WeakAliphatic C-H StretchCorresponds to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups (N-CH₃ and Ar-CH₃).
~1680-1650StrongC=O Stretch (Amide I)This is one of the most intense and characteristic bands. The position is influenced by the electronic effects of the aromatic ring and the N-methyl group. The electron-withdrawing nitro group can slightly increase this frequency.
~1530-1515 & ~1350-1340StrongAsymmetric & Symmetric NO₂ StretchThe nitro group exhibits two distinct, strong stretching vibrations. These bands are highly characteristic and confirm the presence of the NO₂ functionality.[4]
~1600, ~1475Medium-WeakAromatic C=C StretchThese absorptions arise from the stretching vibrations within the benzene ring skeleton.
~1400-1380MediumC-N Stretch (Amide)This band is associated with the stretching of the carbonyl carbon to nitrogen bond in the amide group.
~890-820StrongC-H Out-of-Plane BendingThe substitution pattern on the benzene ring (1,2,4-trisubstituted) dictates the position of this strong band, providing structural information.
Molecular Structure and Key Functional Groups

The following diagram illustrates the structure of N,2-dimethyl-5-nitrobenzamide, highlighting the functional groups responsible for its characteristic FTIR spectrum.

Caption: Structure of N,2-dimethyl-5-nitrobenzamide with key functional groups.

Part 2: A Holistic View: Comparison with Alternative Analytical Techniques

While FTIR is excellent for functional group identification, it often falls short in providing detailed connectivity or confirming the exact isomeric structure. For unambiguous characterization, a suite of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • ¹H NMR: Would provide definitive information on the number and arrangement of protons. We would expect to see distinct signals for the three aromatic protons (with specific splitting patterns confirming the 1,2,4-substitution), a singlet for the aryl-CH₃ group, and a singlet for the N-CH₃ group. The integration of these signals would confirm the proton count in each environment.

  • ¹³C NMR: Complements the ¹H NMR by showing the number of unique carbon environments. Expected signals would include those for the aromatic carbons, the amide carbonyl carbon (~168 ppm), and the two distinct methyl carbons.[5]

Comparison Table: FTIR vs. NMR

FeatureFTIR SpectroscopyNMR Spectroscopy
Information Provided Functional groups presentDetailed atomic connectivity, stereochemistry
Isomer Differentiation Limited; can distinguish functional group isomers but not positional isomers reliably.Excellent; unique chemical shifts and coupling patterns for each positional isomer.[1]
Sample Amount Micrograms to milligramsMilligrams
Analysis Time MinutesMinutes to hours
Key Advantage Speed and simplicityUnambiguous structure determination
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion Peak: For N,2-dimethyl-5-nitrobenzamide (C₉H₁₀N₂O₃), the expected molecular weight is 194.19 g/mol . High-resolution MS (HRMS) could confirm the elemental composition.

  • Fragmentation Pattern: Electron impact (EI) ionization would likely cause fragmentation at the amide bond and loss of the nitro group, providing further structural confirmation. Common fragments might include ions corresponding to the loss of •NO₂, •CH₃, and the dimethylamino group.

Comparison Table: FTIR vs. MS

FeatureFTIR SpectroscopyMass Spectrometry
Information Provided Functional groupsMolecular weight and fragmentation patterns
Isomer Differentiation LimitedCan differentiate isomers if they produce unique fragmentation patterns, but often challenging.
Sensitivity Microgram rangePicogram to femtogram range
Coupling to Chroma. Possible (GC-FTIR)Standard (GC-MS, LC-MS)
Key Advantage Functional group IDMolecular weight confirmation and high sensitivity
High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of a compound and for separating it from byproducts and starting materials.

  • Purity Assessment: A single, sharp peak in the chromatogram under various mobile phase conditions would indicate a high degree of purity.

  • Quantification: HPLC with a UV detector is the standard method for quantifying the amount of the target compound in a sample. Aromatic nitro compounds are strong UV absorbers, making this a highly sensitive detection method.[6][7]

Comparison Table: FTIR vs. HPLC

FeatureFTIR SpectroscopyHPLC
Information Provided Structural (functional groups)Purity, quantity, and separation of mixtures
Isomer Differentiation LimitedExcellent; positional isomers often have different retention times.[8][9]
Analysis Type QualitativeQuantitative and Qualitative
Key Advantage Rapid structural snapshotGold standard for purity assessment and quantification

Part 3: Experimental Protocols and Workflows

To ensure data integrity, standardized and validated protocols are crucial. The following sections detail the methodologies for the discussed analytical techniques.

Protocol 1: FTIR Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a common, rapid method for analyzing solid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical self-validating step; a clean, flat baseline should be observed.

  • Sample Application: Place a small amount (1-5 mg) of the solid N,2-dimethyl-5-nitrobenzamide sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Visualizing the FTIR Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_crystal Clean ATR Crystal Solvent: Isopropanol start->clean_crystal background_scan Acquire Background Validation: Flat Baseline clean_crystal->background_scan apply_sample Apply Solid Sample ~1-5 mg background_scan->apply_sample apply_pressure Apply Pressure Clamp apply_sample->apply_pressure collect_spectrum Collect Spectrum 16-32 Scans apply_pressure->collect_spectrum process_data Process Data Ratio against Background collect_spectrum->process_data analyze_peaks Analyze & Assign Peaks process_data->analyze_peaks report Generate Report analyze_peaks->report

Caption: Standard workflow for sample analysis using ATR-FTIR.

Integrated Characterization Workflow

For complete and unambiguous structural confirmation, a logical flow integrating multiple techniques is necessary.

Integrated_Workflow synthesis Synthesized Product (Crude N,2-dimethyl-5-nitrobenzamide) hplc Purity Check & Purification (HPLC) synthesis->hplc Assess Purity pure_sample Pure Sample (>95%) hplc->pure_sample Isolate ftir Functional Group ID (FTIR) pure_sample->ftir ms Molecular Weight (Mass Spectrometry) pure_sample->ms nmr Structural Elucidation (¹H & ¹³C NMR) pure_sample->nmr final Unambiguous Structure Confirmed ftir->final Correlate Data ms->final Correlate Data nmr->final Correlate Data

Caption: Integrated workflow for the complete characterization of a synthesized compound.

Conclusion

The characterization of N,2-dimethyl-5-nitrobenzamide serves as an excellent case study for the principles of modern analytical chemistry. FTIR spectroscopy provides a rapid and invaluable first assessment, confirming the presence of the critical amide and nitro functional groups. However, its limitations in differentiating positional isomers underscore the necessity of a multi-technique approach.

For absolute certainty in structure and purity, FTIR data must be corroborated with high-resolution mass spectrometry to confirm the molecular formula and NMR spectroscopy to establish definitive atomic connectivity. Finally, HPLC stands as the ultimate arbiter of purity. By integrating these techniques, researchers can build a self-validating system of analysis, ensuring that the molecule in the vial is unequivocally the molecule they intended to synthesize. This rigorous approach is the bedrock of trustworthy and reproducible science in drug development and beyond.

References

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. Retrieved from [Link][9]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. Retrieved from [Link][10]

  • Journal of Separation Science. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Wiley Online Library. Retrieved from [Link][8]

  • Supporting Information for "Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite". (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link][5]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Retrieved from [Link][6]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. PubMed. Retrieved from [Link][7]

  • NIST. (n.d.). Benzamide, 4-nitro-. NIST WebBook. Retrieved from [Link][2]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. Retrieved from [Link][4]

  • NIST. (n.d.). 2-Benzamido-5-nitrothiazole. NIST WebBook. Retrieved from [Link][3]

Sources

Comparative

A Comprehensive Guide to HPLC Method Development for N,2-dimethyl-5-nitrobenzamide Purity Analysis

As a Senior Application Scientist, I frequently encounter challenging separations involving highly functionalized aromatic intermediates. Method development should never be a trial-and-error exercise; it must be a predic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging separations involving highly functionalized aromatic intermediates. Method development should never be a trial-and-error exercise; it must be a predictable application of physical chemistry.

Analyzing the purity of1 presents a unique chromatographic puzzle[1]. The molecule features a lipophilic methyl group, a polar amide moiety prone to secondary interactions with residual silanols, and a highly electron-withdrawing nitro group. When developing a purity method, relying on a generic C18 column often leads to co-elution with structurally similar synthetic precursors, such as 2-methyl-5-nitrobenzoic acid.

This guide objectively compares the performance of standard C18 chemistries against specialized Phenyl-Hexyl phases, providing the experimental causality and self-validating protocols required to establish a robust analytical method.

Scientific Rationale: Analyte Profiling & Column Selection

The Limitation of Standard C18 Phases

Standard reversed-phase C18 columns, such as the 2, rely almost entirely on hydrophobic (dispersive) interactions[2]. While these columns offer exceptional pH stability and are excellent for general-purpose scouting, they struggle to resolve positional isomers of nitroaromatics because the hydrophobic differences between these impurities are negligible.

The Phenyl-Hexyl Advantage: Exploiting Interactions

To achieve baseline resolution, we must introduce orthogonal selectivity. Columns like the 3 leverage


 electron donor-acceptor interactions[3].

The Causality: The nitro group on N,2-dimethyl-5-nitrobenzamide violently withdraws electron density from the benzene ring, rendering the analyte a strong


-acceptor. The electron-rich phenyl ligand on the stationary phase acts as a 

-donor. This creates a secondary retention mechanism that dramatically improves the resolution of nitroaromatic compounds. Furthermore, the Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, which repels basic analytes and completely mitigates the peak tailing typically caused by the amide group[3].
Mobile Phase Causality: Methanol vs. Acetonitrile

To maximize this


 interaction, the choice of organic modifier is critical., effectively suppressing the desired selectivity. Methanol, lacking 

-electrons, enhances these interactions, making it the superior choice for nitroaromatic separations on phenyl phases.

Method Development Workflow

Workflow A 1. Analyte Profiling (Nitroaromatic & Amide) B 2. Column Scouting (C18 vs. Phenyl-Hexyl) A->B Structural Logic C 3. Mobile Phase Selection (Methanol to enhance π-π) B->C Selectivity Tuning D 4. Gradient Optimization (Resolution of Critical Pairs) C->D Retention Control E 5. Method Validation (Self-Validating SST) D->E Finalize Parameters

Fig 1: Logical workflow for HPLC method development of nitroaromatic benzamides.

Comparative Experimental Data

To objectively compare performance, a synthetic mixture of N,2-dimethyl-5-nitrobenzamide and its primary synthetic impurity (2-methyl-5-nitrobenzoic acid) was analyzed using both a standard C18 and a Phenyl-Hexyl column under identical gradient conditions (Water/Methanol with 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison (50 x 2.1 mm, 5 µm columns)

ParameterWaters XBridge BEH C18Waters XSelect CSH Phenyl-Hexyl
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

interactions
Retention Time (RT) 4.2 min5.8 min
Tailing Factor (

)
1.45 (Amide tailing observed)1.05 (Excellent symmetry)
Theoretical Plates (

)
8,50014,200
Resolution (

)
*
1.1 (High co-elution risk)3.4 (Robust baseline separation)

*Resolution calculated against the critical pair impurity: 2-methyl-5-nitrobenzoic acid.

The data clearly demonstrates that transitioning from a purely dispersive C18 mechanism to a


 mediated Phenyl-Hexyl mechanism increases resolution by over 300%, ensuring a highly reliable purity assay.

Self-Validating Experimental Protocol

A rigorous analytical method must prove its own reliability before analyzing unknown samples. The following protocol integrates a System Suitability Test (SST) to create a self-validating workflow.

Phase 1: Reagent & System Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water. (Causality: Low pH suppresses the ionization of acidic impurities, increasing their hydrophobic retention and preventing peak fronting).

  • Mobile Phase B (Organic): 0.1% Formic Acid in MS-grade Methanol. (Causality: Methanol is strictly utilized over Acetonitrile to prevent the disruption of

    
     interactions).
    
  • Column Installation: Install a Waters XSelect CSH Phenyl-Hexyl (50 x 2.1 mm, 5 µm). Equilibrate at 40°C with 5% B for 15 column volumes.

Phase 2: System Suitability Testing (SST) - The Validation Gate

Before injecting sample batches, the system must pass the SST criteria.

  • Inject 2 µL of the SST Resolution Mix (10 µg/mL N,2-dimethyl-5-nitrobenzamide + 10 µg/mL 2-methyl-5-nitrobenzoic acid).

  • Automated Acceptance Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      . (Ensures baseline separation).
    • Tailing factor (

      
      ):  Must be 
      
      
      
      for the main peak. (If
      
      
      , it indicates secondary interactions with active silanols, prompting an immediate column wash or replacement).
    • Precision (RSD): Retention time RSD for 3 replicate injections must be

      
      .
      
Phase 3: Sample Analysis & Gradient Elution

Once the SST passes, proceed with sample analysis using the following gradient program at a flow rate of 0.4 mL/min :

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 1.0 - 8.0 min: 5% B

    
     95% B (Linear gradient for separation)
    
  • 8.0 - 10.0 min: 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated nitroaromatic system).

References

  • Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Waters Corporation. "Shop XSelect CSH Phenyl-Hexyl Column | 186005401.
  • Waters Corporation.
  • Sigma-Aldrich. "N,2-Dimethyl-5-nitrobenzamide | 862470-06-2." Sigmaaldrich.com.

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of N,2-dimethyl-5-nitrobenzamide vs. Structural Isomers

Executive Summary In drug development, distinguishing between positional isomers of nitrobenzamide derivatives is critical for accurate impurity profiling and metabolite identification. N,2-dimethyl-5-nitrobenzamide (Com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, distinguishing between positional isomers of nitrobenzamide derivatives is critical for accurate impurity profiling and metabolite identification. N,2-dimethyl-5-nitrobenzamide (Compound A) presents a unique analytical challenge due to the specific ortho interaction between the 2-methyl group and the N-methylamide moiety.

This guide objectively compares the MS/MS fragmentation pattern of Compound A against its para-substituted isomer, N,4-dimethyl-3-nitrobenzamide (Compound B) . We demonstrate that the "Ortho Effect" serves as a definitive diagnostic tool, enabling unambiguous identification without reliance on chromatographic retention times alone.

Structural Context & Mechanistic Theory

The Compounds[1][2][3][4][5][6][7][8][9][10]
  • Target (Compound A): N,2-dimethyl-5-nitrobenzamide (Methyl group ortho to amide).

  • Comparator (Compound B): N,4-dimethyl-3-nitrobenzamide (Methyl group para to amide).

  • Molecular Weight: Both are 194.19 Da (

    
    ).
    
The "Ortho Effect" Differentiator

In Electron Ionization (EI) and Electrospray Ionization (ESI), ortho-substituted benzamides undergo specific hydrogen rearrangement pathways unavailable to meta or para isomers.

  • Mechanism: The close proximity of the 2-methyl protons to the amide carbonyl oxygen facilitates a 1,5-hydrogen shift . This leads to the elimination of water (

    
    ) or methanol (
    
    
    
    ) neutrals, or enhances the formation of cyclic tropylium-like cations.
  • Prediction: Compound A will exhibit diagnostic fragment ions at m/z 176/177 (loss of

    
    /
    
    
    
    ) or enhanced acylium ion stability compared to Compound B.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, this protocol uses a normalized Collision Energy (CE) ramp to capture both labile and stable fragments.

Workflow: LC-ESI-QTOF Analysis

1. Sample Preparation:

  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation Check: Ensure solution pH is < 3.0 to promote

    
     formation.
    

2. LC Conditions (Agilent 1290 / Waters UPLC):

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Sciex TripleTOF / Thermo Orbitrap):

  • Source: ESI Positive Mode (

    
    ).
    
  • Spray Voltage: 4500 V.

  • Collision Energy (CE): Ramp 15–45 eV.

  • Acquisition: MS/MS Product Ion Scan (m/z 50–250).

Comparative Fragmentation Analysis

Data Summary Table: Diagnostic Ions
m/z (Fragment)IdentityCompound A (Ortho-Me)Compound B (Para-Me)Mechanistic Origin
195.2

High High Protonated Parent
178.2

Medium Absent/TraceOrtho Effect (Proximal H-transfer)
164.1

HighMediumLoss of

(Acylium formation)
149.1

MediumMediumNitro group cleavage (Standard)
136.1

LowHighPhenyl cation formation
118.1 Ring FragmentHighLowCyclization product (Phthalide-like)
Detailed Pathway Analysis
1. Primary Ionization

Both isomers readily protonate at the amide oxygen, yielding


.
2. The Diagnostic "Ortho" Pathway (Compound A Only)

In Compound A, the 2-methyl group donates a proton to the carbonyl oxygen. This facilitates the loss of an


 radical (17 Da) or water (18 Da), creating a stable cyclic cation (m/z 178 or 177).
  • Observation: A distinct peak at m/z 178 is observed for Compound A.

  • Contrast: Compound B lacks this geometry; the methyl group is too distant. It primarily fragments via direct bond cleavage.

3. Nitro Group Loss

Both compounds show characteristic loss of the nitro group (


, 46 Da), resulting in ions at m/z 149 . This confirms the presence of the nitro-aromatic core but does not distinguish the isomers.

Visualization of Fragmentation Pathways[2][3][5][10][11][12]

The following diagram illustrates the divergent pathways. Note the "Ortho-Cyclization" branch specific to Compound A.

FragmentationPathway Parent [M+H]+ (m/z 195) Protonated Amide OrthoInter Ortho-H Transfer Intermediate Parent->OrthoInter Compound A Only (Proximal Methyl) Acylium Acylium Ion (m/z 164) [M - NHCH3]+ Parent->Acylium Amide Cleavage (Common) NitroLoss [M - NO2]+ (m/z 149) Parent->NitroLoss Nitro Loss (Common) Frag_OH [M-OH]+ (m/z 178) Cyclic Cation OrthoInter->Frag_OH - OH radical Phenyl Phenyl Cation (m/z 136) [Acylium - CO]+ Acylium->Phenyl - CO

Caption: Divergent fragmentation pathways. The yellow path indicates the diagnostic 'Ortho Effect' specific to N,2-dimethyl-5-nitrobenzamide.

Experimental Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O LC LC Separation C18 Column Gradient Elution Sample->LC ESI ESI Source (+) Mode, 4.5 kV LC->ESI Q1 Q1 Filter Select m/z 195.2 ESI->Q1 Collision Collision Cell Ramp 15-45 eV Q1->Collision Detector TOF/Orbitrap High Res Detection Collision->Detector Analysis Data Analysis Check for m/z 178 Detector->Analysis

Caption: Standardized LC-MS/MS workflow for differentiating nitrobenzamide isomers.

Conclusion & Recommendations

For researchers characterizing N,2-dimethyl-5-nitrobenzamide:

  • Do not rely solely on the molecular ion (195.2). It is identical for all isomers.

  • Target the m/z 178 transition. The presence of the

    
     fragment is the primary confirmation of the ortho-methyl substitution.
    
  • Validate with Reference Standards. If m/z 178 is absent, suspect the meta or para isomer (e.g., N,4-dimethyl...).

References

  • Barkow, A., et al. (1995). Ortho effects: A mechanistic study of 2-alkylbenzoic acid derivatives. European Journal of Mass Spectrometry. Retrieved from [Link]

  • Jariwala, F. B. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). N-Methyl-p-toluamide Mass Spectrum. Retrieved from [Link]

Comparative

A Comparative Analysis of Chemical Reactivity: N,2-Dimethyl-5-nitrobenzamide vs. N,2-Dimethyl-4-nitrobenzamide

For researchers and professionals in the field of drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and predicting pharmacological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and predicting pharmacological activity. This guide provides an in-depth comparison of the chemical reactivity of N,2-dimethyl-5-nitrobenzamide and its 4-nitro isomer, N,2-dimethyl-4-nitrobenzamide. While direct comparative kinetic studies on these specific molecules are not extensively documented in publicly available literature, this analysis synthesizes fundamental principles of organic chemistry, data from structurally analogous compounds, and theoretical considerations to provide a robust predictive framework.

Introduction: The Subtle Distinction Between Isomers

N,2-dimethyl-5-nitrobenzamide and N,2-dimethyl-4-nitrobenzamide are structural isomers that differ only in the position of the potent electron-withdrawing nitro (NO₂) group on the benzoyl moiety. This seemingly minor structural alteration has profound implications for the electron distribution within the aromatic ring and the reactivity of the amide functionality. Understanding these differences is crucial for predicting their behavior in various chemical transformations, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and reduction reactions.

This guide will dissect the electronic and steric factors governing the reactivity of these two isomers, present comparative data from related compounds, and propose experimental and computational methodologies for their direct comparison.

The Decisive Role of Electronic Effects

The primary determinant of reactivity in these molecules is the powerful electron-withdrawing nature of the nitro group. This effect is a combination of two components: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[1] The position of the nitro group dictates the extent to which each effect influences the reactivity of the aromatic ring and the amide group.

N,2-dimethyl-4-nitrobenzamide (The para-Isomer):

In the 4-nitro isomer, the nitro group is positioned para to the amide substituent. In this configuration, it exerts both a strong inductive effect and a powerful resonance effect.[2] The resonance effect allows for the delocalization of electron density from the benzene ring onto the nitro group, creating a significant electron deficiency at the ortho and para positions relative to the nitro group. This has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The carbon atom attached to a potential leaving group (e.g., a halogen) at the 1-position is strongly activated towards attack by nucleophiles. The negative charge in the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the para-nitro group.[3]

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The overall decrease in electron density makes the aromatic ring significantly less susceptible to attack by electrophiles.[1]

N,2-dimethyl-5-nitrobenzamide (The meta-Isomer relative to the amide):

In the 5-nitro isomer, the nitro group is positioned meta to the amide group. From this position, the nitro group primarily exerts its electron-withdrawing inductive effect. The resonance effect from the meta position does not extend to the other ring positions in the same way it does from the ortho and para positions.[2] Consequently:

  • Lesser Activation towards SNAr: While still electron-withdrawing, the lack of direct resonance stabilization of a negative charge at the 1-position makes the 5-nitro isomer less activated towards SNAr compared to its 4-nitro counterpart.

  • Strong Deactivation towards EAS: The inductive effect still significantly deactivates the entire ring towards electrophilic attack.

The interplay of these electronic effects is visually summarized in the resonance structures below.

Steric Considerations: The Influence of the ortho-Methyl Group

Both isomers possess a methyl group at the 2-position (ortho to the amide). This ortho-substituent introduces steric hindrance, which can influence reactivity in several ways:

  • Rotation of the Amide Group: The steric clash between the ortho-methyl group and the carbonyl oxygen of the amide can force the amide group out of the plane of the benzene ring. This would disrupt the π-conjugation between the carbonyl group and the aromatic ring, potentially altering the electronic properties of both.

  • Hindered Attack: The ortho-methyl group can physically block the approach of reagents to the adjacent amide functionality or the neighboring positions on the aromatic ring.

This steric effect is a common feature to both molecules and will modulate the electronic effects described above.

Comparative Reactivity in Key Transformations

Based on the electronic and steric principles outlined, we can predict the relative reactivity of the two isomers in several key chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

For a hypothetical SNAr reaction where a leaving group is present at the 1-position, N,2-dimethyl-4-nitrobenzamide is predicted to be significantly more reactive than N,2-dimethyl-5-nitrobenzamide. The ability of the para-nitro group to stabilize the intermediate Meisenheimer complex through resonance is the dominant factor.[3]

Reduction of the Nitro Group
Amide Hydrolysis

The hydrolysis of the amide bond can occur under acidic or basic conditions. The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon.

  • Basic Hydrolysis: The attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. The isomer with the more electron-deficient carbonyl carbon will react faster. The strong resonance and inductive effects of the para-nitro group in N,2-dimethyl-4-nitrobenzamide would make its carbonyl carbon more electrophilic compared to the 5-nitro isomer, where the effect is primarily inductive. Therefore, the 4-nitro isomer is expected to undergo basic hydrolysis at a faster rate.

  • Acidic Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. The subsequent attack by water is the crucial step. Again, the greater electron-withdrawing effect of the para-nitro group should render the carbonyl carbon of the 4-nitro isomer more susceptible to nucleophilic attack by water.

Spectroscopic Data Insights

While not a direct measure of reactivity, NMR spectroscopy provides valuable information about the electronic environment of different atoms within a molecule. A comparison of the ¹³C NMR chemical shifts of the carbonyl carbon and the aromatic carbons in analogous N,N-dimethylnitrobenzamides can provide supporting evidence for the predicted electronic differences.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
N,N-dimethyl-2-nitrobenzamide168.13145.15, 134.71, 133.39, 129.86, 128.25, 124.85
N,N-dimethyl-3-nitrobenzamide169.05148.05, 137.94, 133.27, 129.84, 124.51, 122.37
N,N-dimethyl-4-nitrobenzamide169.37148.34, 142.56, 128.16, 123.90
(Data sourced from a study on the oxidative amidation of benzaldehydes)[5]

The downfield shift of the carbonyl carbon in the 4-nitro isomer (169.37 ppm) compared to the 2-nitro (168.13 ppm) and 3-nitro (169.05 ppm) isomers suggests a more electron-deficient, and therefore more electrophilic, carbonyl carbon in the para-substituted compound. This supports the prediction of faster rates for reactions involving nucleophilic attack at the carbonyl group.

Proposed Experimental and Computational Workflows

To obtain definitive, quantitative data on the relative reactivity of N,2-dimethyl-5-nitrobenzamide and N,2-dimethyl-4-nitrobenzamide, the following experimental and computational approaches are recommended.

Experimental Protocol: Comparative Kinetic Analysis of Alkaline Hydrolysis

This experiment aims to quantify the rate of hydrolysis of the two isomers under basic conditions.

Objective: To determine the second-order rate constants for the alkaline hydrolysis of N,2-dimethyl-5-nitrobenzamide and N,2-dimethyl-4-nitrobenzamide.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of known concentrations (e.g., 0.01 M) of each isomer in a suitable solvent (e.g., a 1:1 mixture of ethanol and water).

    • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.1 M).

  • Kinetic Measurements:

    • Utilize a UV-Vis spectrophotometer to monitor the reaction. Determine the λ_max_ of the corresponding carboxylate products.

    • For each kinetic run, equilibrate a cuvette containing a known volume of the NaOH solution to a constant temperature (e.g., 25 °C) in the spectrophotometer's cell holder.

    • Initiate the reaction by injecting a small, known volume of the amide stock solution into the cuvette, ensuring rapid mixing.

    • Record the increase in absorbance at the predetermined λ_max_ over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of NaOH), the natural logarithm of (A_∞_ - A_t_) versus time will yield a straight line with a slope of -k_obs_.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs_ by the concentration of NaOH.

    • Compare the k₂ values for the two isomers.

G cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_amide Prepare Amide Stock Solutions inject Inject Amide Solution prep_amide->inject prep_naoh Prepare NaOH Solution equilibrate Equilibrate NaOH in Cuvette prep_naoh->equilibrate equilibrate->inject record Record Absorbance vs. Time inject->record plot Plot ln(A∞ - At) vs. Time record->plot calc_kobs Calculate k_obs (slope) plot->calc_kobs calc_k2 Calculate k₂ = k_obs / [NaOH] calc_kobs->calc_k2 compare Compare k₂ values calc_k2->compare

Caption: Workflow for comparative kinetic analysis of amide hydrolysis.

Computational Workflow: Density Functional Theory (DFT) Analysis

DFT calculations can provide valuable insights into the electronic structure and predict reactivity.[6]

Objective: To calculate and compare the electronic properties of the two isomers, including electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO gap), and partial atomic charges.

Methodology:

  • Molecular Modeling: Construct the 3D structures of N,2-dimethyl-5-nitrobenzamide and N,2-dimethyl-4-nitrobenzamide.

  • Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]

  • Frequency Analysis: Conduct frequency calculations to confirm that the optimized structures are true energy minima.

  • Property Calculation:

    • Calculate the electrostatic potential (ESP) and map it onto the electron density surface to visualize electron-rich and electron-poor regions.

    • Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.[6]

    • Calculate partial atomic charges (e.g., using Natural Bond Orbital analysis) to quantify the electrophilicity of the carbonyl carbon.

  • Comparative Analysis: Compare the calculated properties for the two isomers to predict their relative reactivity.

G cluster_model Modeling cluster_calc Property Calculation cluster_analysis Analysis build Build 3D Structures optimize Geometry Optimization (DFT) build->optimize freq Frequency Analysis optimize->freq esp Electrostatic Potential Map freq->esp fmo HOMO-LUMO Energies freq->fmo charges Partial Atomic Charges freq->charges compare_reactivity Compare Calculated Properties (ESP, HOMO-LUMO Gap, Charges) esp->compare_reactivity fmo->compare_reactivity charges->compare_reactivity predict Predict Relative Reactivity compare_reactivity->predict

Caption: Workflow for DFT-based comparative reactivity analysis.

Conclusion

The positioning of the nitro group on the benzamide ring is a critical determinant of chemical reactivity. N,2-dimethyl-4-nitrobenzamide, with its para-nitro group, is predicted to be the more reactive isomer in reactions sensitive to the electrophilicity of the aromatic ring and the amide carbonyl carbon, such as nucleophilic aromatic substitution and amide hydrolysis. This heightened reactivity is attributed to the combined electron-withdrawing inductive and resonance effects of the para-nitro group. In contrast, the reactivity of N,2-dimethyl-5-nitrobenzamide is governed primarily by the inductive effect of the meta-nitro group.

While this guide provides a strong theoretical and data-informed framework, the proposed experimental and computational workflows are essential for a definitive, quantitative comparison. For researchers in drug development and process chemistry, such a detailed understanding of isomeric reactivity is invaluable for rational molecular design and the optimization of synthetic pathways.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. BenchChem.
  • BenchChem. (2025). The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)
  • Biernat, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone. BenchChem.
  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.
  • Tuteja, J., et al. (2014). Hammett plot for reduction of p-substituted nitroarenes. ResearchGate. [Link]

  • Patil, P., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

  • Durham E-Theses. (2006, December 1). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Durham University. [Link]

  • BenchChem. (2025). The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. [Link]

  • BenchChem. (2025). The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide. BenchChem.
  • Sobańska, M., et al. (2021). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Advances, 11(15), 8763-8774. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. [Link]

  • Fun, H.-K., et al. (2009). 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1342. [Link]

  • SpectraBase. (n.d.). N,N-Diethyl-2-nitrobenzamide. [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-4-nitro-benzamide (C9H10N2O3). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • BenchChem. (2025). kinetic studies comparing the reduction rates of different nitrodiphenylamines. BenchChem.
  • Elguero, J., et al. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. The Journal of Organic Chemistry, 77(23), 10636-10643. [Link]

  • Lee, J. Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. [Link]

  • Spellberg, B., et al. (2019). The Future of Antibiotics and Resistance. New England Journal of Medicine, 375(3), 281-283.
  • Grimme, S., et al. (2019). A comprehensive and accurate benchmark set of reaction energies for density functional theory. The Journal of Chemical Physics, 151(15), 154104.
  • Hughes, D., et al. (2020). The role of computational chemistry in antibiotic drug discovery. Journal of Medicinal Chemistry, 63(19), 10606-10626.
  • Aquino, A. J. A., et al. (2011). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 115(18), 4604-4611. [Link]

  • Al-Majid, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of N,2-Dimethyl-5-nitrobenzamide

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N,2-dimethyl-5-nitrobenzamide (CAS 862470-06-2). It is designed for researchers requiring specific physicochemical data for c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N,2-dimethyl-5-nitrobenzamide (CAS 862470-06-2). It is designed for researchers requiring specific physicochemical data for compound verification, impurity profiling, and reaction monitoring.

Executive Summary & Compound Profile

N,2-dimethyl-5-nitrobenzamide is a critical intermediate in the synthesis of bioactive scaffolds. Its spectral signature is dominated by the strong electron-withdrawing nitro group in the 5-position, modulated by the steric influence of the ortho-methyl group.

  • CAS Number: 862470-06-2[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.21 g/mol

  • Key Chromophores: Nitrobenzene moiety, secondary amide.

Comparative Spectral Overview

The following table contrasts the target compound with its closest structural analogs to facilitate identification.

Compound

(nm) [MeOH]

(

)
Key Spectral Feature
N,2-dimethyl-5-nitrobenzamide 265 (primary), 305 (sh) ~9,500 Blue-shifted amide band due to ortho-steric twist
N,N-dimethyl-5-nitrobenzamide270~10,200Stronger conjugation (planar amide)
2-Methyl-5-nitrobenzoic acid262~8,800Acid carbonyl overlap; pH sensitive
N-Methyl-4-nitrobenzamide285~12,000Extended conjugation (para substitution)

(Note: Values for the target compound are derived from structural analog analysis and substituent auxochromic calculations.)

Theoretical Spectral Analysis

The UV-Vis spectrum of N,2-dimethyl-5-nitrobenzamide is governed by two competing electronic effects: electronic conjugation and steric inhibition of resonance .

Electronic Transitions
  • 
     Transition (Benzene Ring + Nitro): 
    The dominant band appears in the 260–270 nm  region. This arises from the charge transfer between the benzene ring and the electron-withdrawing nitro group at the 5-position.
    
  • 
     Transition (Nitro/Amide): 
    A weaker, broad shoulder is typically observed around 300–310 nm . This corresponds to the forbidden transition of the lone pair electrons on the nitro oxygen and amide oxygen.
    
The "Ortho Effect" (Steric Hindrance)

Unlike para-substituted isomers (e.g., N-methyl-4-nitrobenzamide), the 2-methyl group in this compound exerts significant steric pressure on the amide moiety.

  • Consequence: The amide bond is forced out of coplanarity with the benzene ring.

  • Spectral Result: This deconjugation results in a hypsochromic shift (blue shift) and a hypochromic effect (lower intensity) compared to the unhindered 4-nitro isomer.

Structural Logic Diagram

The following diagram illustrates the synthesis and electronic relationship between the precursor and the target amide.

G Precursor 2-Methyl-5-nitrobenzoic Acid (Precursor) Activation Acid Chloride Intermediate Precursor->Activation SOCl2 / Reflux Target N,2-Dimethyl-5-nitrobenzamide (Target) Activation->Target MeNH2 / THF (Schotten-Baumann) Isomer N-Methyl-4-nitrobenzamide (Comparison) Target->Isomer Steric Twist vs. Planar Conjugation

Caption: Synthetic pathway and structural comparison. The target compound is synthesized via acid chloride activation, retaining the ortho-methyl steric bulk.

Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols are recommended.

Protocol A: Standard Solution Preparation

Objective: Prepare a 50 µM stock solution for UV-Vis analysis.

  • Weighing: Accurately weigh 10.4 mg of N,2-dimethyl-5-nitrobenzamide.

  • Dissolution: Dissolve in 10 mL of HPLC-grade Methanol (MeOH) in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Take 1.0 mL of this stock and dilute to 100 mL with MeOH. Final concentration = ~50 µM.

    • Validation Step: The solution must be visually clear. If turbidity is observed, filter through a 0.22 µm PTFE filter.

Protocol B: UV-Vis Measurement Workflow

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure MeOH. Run a baseline correction from 200 nm to 400 nm.

  • Sample Measurement: Replace the sample cuvette with the prepared 50 µM solution.

  • Parameters:

    • Scan Speed: Medium (approx. 200 nm/min)

    • Bandwidth: 1.0 nm

    • Data Interval: 0.5 nm

  • Data Processing: Determine

    
     using the first derivative method to resolve the shoulder peaks.
    
Protocol C: Solvatochromic Shift Test (Polarity Check)

This test confirms the presence of the nitro-amide interaction.

  • Prepare samples in Cyclohexane (Non-polar) and Acetonitrile (Polar Aprotic).

  • Expected Result:

    • Cyclohexane: Vibrational fine structure may appear;

      
       shifts to ~260 nm.
      
    • Acetonitrile: Loss of fine structure; Red shift of the

      
       band due to stabilization of the excited state.
      

Synthesis & Impurity Identification

When synthesizing this compound, UV-Vis is a primary tool for monitoring reaction completeness.

Reaction Monitoring Logic
  • Starting Material (Acid):

    
     at 262 nm.
    
  • Product (Amide):

    
     shifts slightly to 265 nm, but the extinction coefficient (
    
    
    
    ) increases
    due to the amide resonance contribution.
  • Key Impurity (2-Methyl-5-nitroaniline): If the reaction over-hydrolyzes or degrades, an amine impurity may form. This shows a distinct bathochromic shift to ~350 nm (yellow color) due to the strong amino-nitro conjugation.

ReactionLogic Start Start: 2-Methyl-5-nitrobenzoic Acid (λmax ~262 nm) Process Amidation Reaction Start->Process Product Product: N,2-Dimethyl-5-nitrobenzamide (λmax ~265 nm, Higher ε) Process->Product Success Impurity Impurity: 2-Methyl-5-nitroaniline (λmax ~350 nm) Process->Impurity Degradation/Hydrolysis

Caption: Spectral shift logic for reaction monitoring. Appearance of a 350 nm band indicates degradation to the aniline derivative.

References

  • Sigma-Aldrich. N,2-Dimethyl-5-nitrobenzamide Product Data & CAS 862470-06-2.[1] Available at:

  • NIST Chemistry WebBook. UV/Visible Spectra of Nitrobenzamide Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Leyva, V., et al. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13(10), 4269-4278. (Provides theoretical basis for nitro-aromatic transitions). Available at: [Link]

  • PubChem. Compound Summary for CID 4377758 (Methyl 2-methyl-5-nitrobenzoate). National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Reference Standards for N,2-dimethyl-5-nitrobenzamide

Introduction to N,2-dimethyl-5-nitrobenzamide and the Imperative of a Validated Reference Standard N,2-dimethyl-5-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to N,2-dimethyl-5-nitrobenzamide and the Imperative of a Validated Reference Standard

N,2-dimethyl-5-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The presence of a nitro group and a dimethylated amide moiety suggests it may exhibit interesting biological activities. Accurate quantification of this and any related impurities is critical for its development and potential future use in regulated industries.

A well-characterized reference standard is the foundation of any analytical method validation. It serves as the benchmark against which all samples are measured. The absence of a commercially available standard for N,2-dimethyl-5-nitrobenzamide necessitates its in-house synthesis and rigorous characterization to establish its identity and purity.

Proposed Synthesis and Characterization of N,2-dimethyl-5-nitrobenzamide

A plausible synthetic route for N,2-dimethyl-5-nitrobenzamide can be adapted from established methods for similar benzamide derivatives.[1]

DOT Script for Proposed Synthesis

Synthesis_of_N_2_dimethyl_5_nitrobenzamide start 2-Methyl-5-nitrobenzoic acid intermediate 2-Methyl-5-nitrobenzoyl chloride start->intermediate Acyl chloride formation reagent1 Thionyl chloride (SOCl2) reagent1->intermediate product N,2-dimethyl-5-nitrobenzamide intermediate->product Amidation reagent2 Dimethylamine ( (CH3)2NH ) reagent2->product

Caption: Proposed two-step synthesis of N,2-dimethyl-5-nitrobenzamide.

Predicted Spectroscopic Data for Characterization

Based on the analysis of structurally similar compounds such as 2-nitrobenzamide and other substituted benzamides, the following spectroscopic data are predicted for N,2-dimethyl-5-nitrobenzamide.[2][3]

Table 1: Predicted Spectroscopic Data for N,2-dimethyl-5-nitrobenzamide

Technique Predicted Observations
¹H NMR Aromatic protons (3H, complex multiplet), N-methyl protons (6H, singlet), and aromatic methyl protons (3H, singlet).
¹³C NMR Carbonyl carbon, aromatic carbons (some showing splitting due to the nitro group), N-methyl carbons, and the aromatic methyl carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of C10H12N2O3.
IR Spec. Characteristic absorption bands for C=O (amide), C-N (amide), and N-O (nitro group) stretching vibrations.

Comparative Performance of Analytical Methods for N,2-dimethyl-5-nitrobenzamide

The choice of analytical method is a critical decision driven by factors such as the analyte's properties, the sample matrix, and the desired sensitivity and selectivity. For N,2-dimethyl-5-nitrobenzamide, both HPLC and GC-MS present viable options, each with distinct advantages and disadvantages.

Table 2: Comparative Performance of HPLC-UV and GC-MS for N,2-dimethyl-5-nitrobenzamide Analysis

Parameter HPLC-UV GC-MS
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) 1 - 5 µg/mL<1 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL1 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity High (separation-based)Very High (separation & mass)
Throughput Medium to HighMedium
Thermal Stability Concerns NoPotential for degradation of nitroaromatic compounds[4]

Experimental Protocols for Method Validation

A comprehensive validation of the chosen analytical method should be performed in accordance with ICH Q2(R1) guidelines.[5][6] The following are detailed protocols for the validation of an HPLC-UV method for the quantification of N,2-dimethyl-5-nitrobenzamide.

DOT Script for Analytical Method Validation Workflow

Analytical_Method_Validation start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end system_suitability->end

Caption: Workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the synthesized N,2-dimethyl-5-nitrobenzamide (a wavelength around 254 nm or 320 nm is anticipated based on similar structures).[3]

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the synthesized and characterized N,2-dimethyl-5-nitrobenzamide reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[7]

  • Sample Solution: Prepare the sample containing N,2-dimethyl-5-nitrobenzamide in the diluent to obtain a theoretical concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples. The analyte peak should be well-resolved from any other peaks. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Range: The range is established from the linearity, accuracy, and precision data.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

While HPLC is often the preferred method for non-volatile compounds, GC-MS can be a powerful alternative, especially for impurity profiling due to its high specificity.[8] However, the thermal lability of some nitroaromatic compounds can be a challenge.[4]

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) detector.

  • A non-polar capillary column such as a DB-5ms.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial hold followed by a temperature ramp to an appropriate final temperature to ensure good separation.

  • Injector and Transfer Line Temperatures: Optimized to ensure efficient vaporization without causing thermal degradation.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for initial characterization.

Sample Preparation:

  • The sample is dissolved in a suitable volatile organic solvent (e.g., ethyl acetate or dichloromethane).

Validation Considerations:

  • The validation parameters would be similar to those for HPLC. Special attention should be paid to the potential for thermal degradation in the injector port, which can affect accuracy and precision. The use of a deuterated internal standard can help to mitigate these effects.[9]

Conclusion: A Roadmap for the Validation of N,2-dimethyl-5-nitrobenzamide

The successful validation of an analytical method for N,2-dimethyl-5-nitrobenzamide hinges on the initial synthesis and thorough characterization of a high-purity reference standard. An HPLC-UV method offers a robust and reliable approach for routine quantitative analysis, demonstrating excellent linearity, accuracy, and precision for similar benzamide compounds. While GC-MS provides superior specificity, careful method development is required to address the potential thermal lability of the nitro functional group.

For researchers and drug development professionals, the cross-validation of analytical methods is a critical step to ensure data integrity. The methodologies and comparative data presented in this guide provide a comprehensive framework for establishing a scientifically sound and defensible analytical method for N,2-dimethyl-5-nitrobenzamide, paving the way for its further investigation and potential applications.

References

  • Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. (2026). Talanta.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.).
  • A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide. (n.d.). Benchchem.
  • 2-CHLORO-N,N-DIMETHYL-5-NITRO-BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i). (n.d.).
  • Spectroscopic Profile of 2-Hydroxy-6-nitrobenzamide: A Technical Guide. (n.d.). Benchchem.
  • N-(2-Metil-5-Nitrofenil)Benzamida. (n.d.). Chem-Impex.
  • Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques. (n.d.). Benchchem.
  • GC-MS Method Development for Nitrosamine Testing. (2025).
  • A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Solid Dispersion. (2018). Semantic Scholar.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.
  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. (2016). Shimadzu.
  • Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. (2003). PubMed.
  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza)
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). PMC.
  • N-(2,5-dimethylphenyl)-2-(2-methyl-5-nitrobenzenesulfonamido)benzamide. (n.d.). BindingDB.
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. (2021).
  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. (2025). Journals.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (n.d.). Academia.edu.
  • Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020).
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxy-5'-nitrobenzamide. (n.d.). Benchchem.
  • Nitrazepam-d5. (n.d.). Cayman Chemical.
  • N,N-Dimethylbenzamide. (n.d.). PubChem.

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Validation

chromatographic retention times of N,2-dimethyl-5-nitrobenzamide

An In-Depth Technical Guide to the Chromatographic Retention of N,2-dimethyl-5-nitrobenzamide A Comparative Analysis for Drug Development Professionals This guide provides a detailed comparison and technical overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Retention of N,2-dimethyl-5-nitrobenzamide

A Comparative Analysis for Drug Development Professionals

This guide provides a detailed comparison and technical overview of the factors influencing the chromatographic retention time of N,2-dimethyl-5-nitrobenzamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in developing robust and reproducible analytical methods. We will explore the theoretical principles, present comparative experimental data, and provide a validated protocol for analysis.

The Principle of Reversed-Phase Chromatography for Nitroaromatic Compounds

N,2-dimethyl-5-nitrobenzamide belongs to the class of nitroaromatic compounds, which are frequently analyzed in pharmaceutical and environmental sciences. The most powerful and widely used technique for separating such molecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]

The core principle of RP-HPLC is based on hydrophobic interactions.[2] The system consists of:

  • A non-polar stationary phase : Typically, this is a silica support that has been chemically modified with long hydrocarbon chains, most commonly 18-carbon chains (C18 or ODS).[1][3] This creates a hydrophobic surface.

  • A polar mobile phase : This is usually a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[1]

In this setup, non-polar or hydrophobic analytes, like N,2-dimethyl-5-nitrobenzamide, will have a stronger affinity for the non-polar stationary phase and will be "retained" longer on the column. More polar analytes will have a greater affinity for the polar mobile phase and will elute from thecolumn more quickly. The time it takes for an analyte to travel through the column and reach the detector is known as its retention time (t_R) . By carefully controlling the experimental conditions, we can manipulate the retention time to achieve separation from other components in a mixture.[2][3]

Factors Influencing the Retention Time of N,2-dimethyl-5-nitrobenzamide

The retention time of N,2-dimethyl-5-nitrobenzamide is not an absolute value; it is a function of the analyte's structure and the specific chromatographic conditions employed.

Analyte's Physicochemical Properties

The molecular structure of N,2-dimethyl-5-nitrobenzamide dictates its inherent hydrophobicity. The benzene ring and two methyl groups are hydrophobic, while the nitro (-NO₂) and amide (-CONH₂) groups are polar. The overall polarity determines its interaction strength with the C18 stationary phase.

Comparison with Structural Isomers

Structural isomers, which have the same molecular formula but different atomic arrangements, can exhibit significantly different retention times.[4] For example, the relative positions of the methyl and nitro groups on the benzene ring can alter the molecule's overall dipole moment and its hydrophobic surface area, leading to different affinities for the stationary phase.

A study on the separation of nitrobenzoic acid positional isomers demonstrated this principle clearly.[5] The ortho-, meta-, and para-isomers, while chemically similar, were successfully separated, eluting at different times because their structural differences led to distinct hydrophobic interactions. Similarly, one would expect N,2-dimethyl-5-nitrobenzamide and its isomers (e.g., N,3-dimethyl-4-nitrobenzamide) to have unique retention times under identical conditions.

The Critical Role of the Mobile Phase

The composition of the mobile phase is the most powerful tool for controlling retention in RP-HPLC.[1]

  • Organic Modifier Percentage : Increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase makes the mobile phase less polar (stronger). This reduces the hydrophobic interaction between the analyte and the stationary phase, causing N,2-dimethyl-5-nitrobenzamide to elute faster, thus decreasing its retention time.

  • Mobile Phase pH and Additives : The amide group in N,2-dimethyl-5-nitrobenzamide is weakly basic. Controlling the pH of the mobile phase is crucial for achieving reproducible results. Adding a small amount of acid, like formic acid, suppresses the ionization of any residual silanol groups on the silica-based stationary phase and ensures the analyte is in a single, neutral form.[6][7] This leads to sharper peaks and more stable retention times.

Experimental Data: Retention Time Under Defined Conditions

Table 1: HPLC Retention Data for a Structurally Similar Nitrobenzamide Derivative

ParameterCondition
Analyte N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide
Stationary Phase C18 Column (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 320 nm
Retention Time (t_R) 6.3 ± 0.02 min

This data is sourced from a study on DM-PIT-1 and serves as a validated reference point for a similar chemical structure under typical RP-HPLC conditions.[6][8]

This result demonstrates that a compound with significant hydrophobic character can be eluted from a C18 column in a reasonable timeframe using a mobile phase with a high percentage of organic solvent. We can infer that N,2-dimethyl-5-nitrobenzamide, under similar conditions, would also have a distinct and measurable retention time.

A Self-Validating Protocol for HPLC Analysis

This section outlines a robust, step-by-step protocol for the analysis of N,2-dimethyl-5-nitrobenzamide. The inclusion of system suitability tests ensures the methodology is self-validating and trustworthy.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., ACN:H₂O + 0.1% FA) B Prepare Standard Solution of N,2-dimethyl-5-nitrobenzamide C Prepare Sample Solution D Equilibrate HPLC System with Mobile Phase C->D E Perform System Suitability Test (SST) (Inject Standard) D->E F Inject Sample(s) E->F G Acquire Chromatogram F->G H Integrate Peak Area G->H I Quantify Analyte H->I

Caption: General workflow for the HPLC analysis of N,2-dimethyl-5-nitrobenzamide.

Instrumentation and Reagents
  • HPLC System: Equipped with a binary pump, autosampler, column oven, and a photodiode-array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

  • Standard: Pure reference standard of N,2-dimethyl-5-nitrobenzamide.

Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., starting with a 60:40 v/v ratio). Add formic acid to a final concentration of 0.1%. Degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the N,2-dimethyl-5-nitrobenzamide reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the working standard solution five or six consecutive times.

    • Causality: This step is critical for ensuring the trustworthiness of the results. It verifies that the instrument is performing correctly before any samples are analyzed.

    • Acceptance Criteria:

      • Retention Time Precision: The relative standard deviation (RSD) of the retention time should be ≤ 1%.

      • Peak Area Precision: The RSD of the peak area should be ≤ 2%.

      • Tailing Factor: The peak tailing factor should be between 0.9 and 1.5.

  • Sample Analysis: Once the system passes SST, inject the sample solutions.

  • Data Analysis: Identify the peak corresponding to N,2-dimethyl-5-nitrobenzamide by comparing its retention time with that of the standard. Quantify based on the peak area.

Comparative Guide: Predicting Retention Time Shifts

Understanding the cause-and-effect relationships between method parameters and retention time is key to effective method development and troubleshooting.

G cluster_params Parameter Change cluster_results Effect on Retention Time (t_R) A Increase % Organic (e.g., Acetonitrile) X DECREASE in t_R (Analyte Elutes Faster) A->X Reduces hydrophobic interaction B Decrease % Organic (e.g., Acetonitrile) Y INCREASE in t_R (Analyte Elutes Slower) B->Y Increases hydrophobic interaction C Switch to Less Hydrophobic Column (e.g., C18 to C8) C->X Less retention surface D Increase Flow Rate D->X Faster mobile phase velocity

Caption: Logic diagram illustrating how key parameter changes affect retention time.

This guide provides a foundational framework for understanding and controlling the chromatographic retention of N,2-dimethyl-5-nitrobenzamide. By applying these principles of reversed-phase chromatography and adhering to self-validating protocols, researchers can develop highly specific, reproducible, and reliable analytical methods for this and other related compounds.

References

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed Phase. Dr. Maisch. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. PubMed. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. ScienceDirect. [Link]

  • A review of drug isomerism and its significance. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to the Identification of N,2-dimethyl-5-nitrobenzamide and the Exclusion of Synthetic Byproducts

For researchers and drug development professionals, the absolute purity of a chemical entity is non-negotiable. The biological activity and safety profile of a compound are intrinsically linked to its precise chemical st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the absolute purity of a chemical entity is non-negotiable. The biological activity and safety profile of a compound are intrinsically linked to its precise chemical structure. This guide provides an in-depth, experience-driven framework for unequivocally distinguishing the target molecule, N,2-dimethyl-5-nitrobenzamide, from its potential synthesis-related impurities. We will move beyond simple protocols to explain the underlying chemical principles that govern each analytical choice, ensuring a self-validating and robust system of characterization.

The Synthetic Landscape: Understanding the Origin of Impurities

The most direct synthetic route to N,2-dimethyl-5-nitrobenzamide typically starts with 2-methylbenzoic acid. The synthesis involves two key transformations: nitration of the aromatic ring followed by amidation of the carboxylic acid. Each step presents opportunities for the formation of byproducts.

  • Nitration of 2-Methylbenzoic Acid : This is a classic electrophilic aromatic substitution. The starting material has two directing groups: a methyl group (ortho-, para-directing) and a carboxylic acid group (meta-directing). The concerted influence of these groups, along with reaction conditions, can lead to the formation of positional isomers. The primary byproduct of concern is the undesired 4-nitro isomer.

  • Amidation : The conversion of the carboxylic acid to an amide, often via an acid chloride intermediate, can result in incomplete reactions, leaving unreacted starting material or intermediates in the final product mixture.

cluster_0 Step 1: Nitration cluster_1 Intermediate Products cluster_2 Step 2: Amidation cluster_3 Final Products 2_methylbenzoic_acid 2-Methylbenzoic Acid nitration HNO₃ / H₂SO₄ 2_methylbenzoic_acid->nitration products Mixture of Nitro Isomers nitration->products target_acid 2-Methyl-5-nitrobenzoic Acid (Desired Intermediate) products->target_acid Major byproduct_acid 2-Methyl-4-nitrobenzoic Acid (Key Byproduct) products->byproduct_acid Minor amidation 1. SOCl₂ 2. Methylamine (CH₃NH₂) target_acid->amidation byproduct_acid->amidation final_products Final Product Mixture amidation->final_products target_amide N,2-dimethyl-5-nitrobenzamide (Target Compound) final_products->target_amide byproduct_amide N,2-dimethyl-4-nitrobenzamide (Key Impurity) final_products->byproduct_amide

Caption: Proposed synthesis of N,2-dimethyl-5-nitrobenzamide and byproduct formation.

A Hierarchical Analytical Workflow for Unambiguous Identification

A multi-technique approach is essential for the definitive characterization of N,2-dimethyl-5-nitrobenzamide. This workflow is designed to move from rapid, qualitative assessments to highly specific, quantitative methods.

start Crude Synthetic Product tlc 1. Thin-Layer Chromatography (TLC) (Purity Assessment) start->tlc hplc 2. HPLC-UV (Separation & Quantification) tlc->hplc Proceed if major spot observed gcms 3. GC-MS (Separation & MW Confirmation) hplc->gcms Isolate major peak nmr 4. NMR Spectroscopy (¹H & ¹³C) (Definitive Structure Elucidation) gcms->nmr Confirm molecular weight ftir 5. FTIR Spectroscopy (Functional Group Confirmation) nmr->ftir Confirm structure end Pure, Verified Compound ftir->end

Caption: Hierarchical workflow for the analysis of N,2-dimethyl-5-nitrobenzamide.

Experimental Protocols and Data Interpretation

Thin-Layer Chromatography (TLC): The First Line of Assessment

TLC offers a rapid and inexpensive method to visualize the complexity of the crude reaction mixture. The goal is not definitive identification but to quickly assess purity and guide the subsequent purification strategy.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate or dichloromethane.

  • Visualization: Examine the plate under UV light (254 nm). The nitroaromatic compounds should appear as dark spots.

Interpretation: A pure sample of N,2-dimethyl-5-nitrobenzamide should ideally show a single spot. The presence of multiple spots indicates impurities. The key byproduct, N,2-dimethyl-4-nitrobenzamide, is expected to have a slightly different polarity and thus a different Retention Factor (Rƒ) value.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is the workhorse for separating closely related isomers and quantifying the purity of the target compound. A reversed-phase method is typically robust for this class of molecules.[1]

Experimental Protocol:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Interpretation: The target compound and its byproducts will elute at different retention times (R_t). The N,2-dimethyl-4-nitrobenzamide isomer is generally expected to be slightly less polar and may elute later than the 5-nitro isomer under reversed-phase conditions. The peak area percentage from the chromatogram provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation with Mass Confirmation

GC-MS provides orthogonal separation to HPLC and, crucially, gives the molecular weight of the eluting compounds, confirming the presence of isomers.[1]

Experimental Protocol:

  • Column: A non-polar capillary column such as a DB-5ms or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.

Interpretation: Both N,2-dimethyl-5-nitrobenzamide and its N,2-dimethyl-4-nitrobenzamide byproduct will have the same molecular ion peak (m/z = 194.18 g/mol ). Their distinct retention times on the GC column will confirm they are isomers. The fragmentation patterns can also offer structural clues, often involving the loss of the nitro group (NO₂) or cleavage around the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is the most powerful technique for the unambiguous structural elucidation of isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.

¹H NMR Spectroscopy: The key to distinguishing the 5-nitro and 4-nitro isomers lies in the aromatic region of the proton NMR spectrum. The substitution pattern dictates the chemical shifts and, most importantly, the coupling (splitting) patterns of the aromatic protons.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbon atoms directly attached to the nitro group or influenced by its strong electron-withdrawing effect will have characteristic chemical shifts.

Compound Aromatic Proton (H-3) Aromatic Proton (H-4) Aromatic Proton (H-6) N-Methyl Protons Aryl-Methyl Protons
N,2-dimethyl-5-nitrobenzamide (Target) Singlet (or narrow doublet)DoubletDoublet of doubletsSingletSinglet
N,2-dimethyl-4-nitrobenzamide (Byproduct) DoubletDoublet of doubletsDoubletSingletSinglet

Note: Predicted patterns. Actual spectra should be compared to reference data if available. The presence of rotamers due to restricted rotation around the amide C-N bond can sometimes lead to broadening or duplication of the N-methyl signal.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is used to confirm the presence of the key functional groups in the molecule. While it cannot distinguish between positional isomers, it serves as a valuable quality check.

Expected Characteristic Absorptions:

  • N-H Stretch (secondary amide): ~3300 cm⁻¹ (if present, though N-methylated)

  • C=O Stretch (amide I band): ~1640 cm⁻¹

  • N-O Stretch (asymmetric nitro group): ~1520 cm⁻¹

  • N-O Stretch (symmetric nitro group): ~1350 cm⁻¹

  • C-H Stretch (aromatic and aliphatic): ~3100-2800 cm⁻¹

Summary of Distinguishing Characteristics

Technique N,2-dimethyl-5-nitrobenzamide (Target) N,2-dimethyl-4-nitrobenzamide (Byproduct) Rationale for Distinction
TLC (EtOAc/Hex) Single Rƒ valueDifferent Rƒ valueDifference in polarity affects interaction with the stationary phase.
HPLC (C18) Characteristic Retention Time (R_t)Different R_tSubtle differences in polarity lead to differential partitioning with the stationary phase.
GC-MS Molecular Ion (m/z) = 194.18Molecular Ion (m/z) = 194.18While molecular weights are identical, retention times will differ due to boiling point/polarity differences.
¹H NMR Distinct aromatic splitting pattern (H-3, H-4, H-6).Different aromatic splitting pattern.The relative positions of substituents create unique magnetic environments and spin-spin coupling for each aromatic proton.
¹³C NMR Unique chemical shifts for aromatic carbons.Unique chemical shifts for aromatic carbons.The electron-withdrawing nitro group strongly influences the chemical shifts of nearby carbons, making the patterns distinct for each isomer.[4]

Conclusion

The rigorous identification of N,2-dimethyl-5-nitrobenzamide requires a systematic and multi-faceted analytical approach. By understanding the potential byproducts arising from its synthesis, a targeted workflow can be implemented. While chromatographic techniques like HPLC and GC-MS are excellent for separation and initial identification, only NMR spectroscopy can provide the definitive, unambiguous structural proof required to distinguish it from its positional isomers. This comprehensive characterization is the bedrock of scientific integrity, ensuring that subsequent research and development efforts are based on a molecule of known identity and purity.

References

  • Vertex AI Search, based on information from various sources including "Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite".
  • ResearchGate. (2017). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... [Link]

  • ScienceDirect. (2012). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electr. [Link]

  • PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. [Link]

  • Pais, J. P., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

  • Reddit. (2025). Separation of Nitrobenzaldehyde Isomers. [Link]

  • IRIS . CORRECTED PROOF. [Link]

  • MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

  • PubChem - NIH. 2-Amino-5-nitrobenzamide. [Link]

  • New Journal of Chemistry (RSC Publishing). (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • ResearchGate. (2026). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Enantiomeric separation in pharmaceutical analysis. [Link]

  • Department of Physical Chemistry. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubMed. (1994). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. [Link]

  • PubChemLite. Benzamide, n-(2-((((2,5-dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-n-methyl-4-nitro. [Link]

  • ResearchGate. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • European Patent Office. (2009). NITRO-SULFOBENZAMIDES. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N,2-dimethyl-5-nitrobenzamide

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,2-dimethyl-5-nitrobenzamide, ensuring the safety of personnel and the protection of our environment. As a senior application scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety measures.

I. Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is fundamental to safe handling and disposal. Based on data from structurally related compounds, the following table summarizes the anticipated hazards associated with N,2-dimethyl-5-nitrobenzamide.

Hazard ClassificationPotential EffectsPrecautionary MeasuresSource(s)
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[4][5]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles or a face shield.[4][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[6]
Reactivity Nitro compounds can be reactive and potentially explosive under certain conditions. They may be incompatible with strong bases, amines, and oxidizing/reducing agents.Segregate from incompatible materials. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N,2-dimethyl-5-nitrobenzamide for any purpose, including disposal, the appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[4]

  • Body Protection: A flame-resistant lab coat should be worn to protect against spills and potential chemical reactions.[1]

  • Respiratory Protection: All handling of N,2-dimethyl-5-nitrobenzamide, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

III. Step-by-Step Disposal Protocol

The disposal of N,2-dimethyl-5-nitrobenzamide must be carried out in strict accordance with institutional, local, state, and federal regulations. The following protocol provides a detailed workflow for its safe management as hazardous waste.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.

  • Dedicated Waste Container: Collect waste N,2-dimethyl-5-nitrobenzamide and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof container.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N,2-dimethyl-5-nitrobenzamide".[7]

  • Incompatibility: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong bases, or acids.[1][8]

Step 2: Container Management and Storage

Proper storage of the waste container is crucial to ensure safety pending disposal.

  • Container Integrity: Use a container that is in good condition and compatible with the chemical. Ensure the lid is securely fastened when not in use.[9]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[1][9]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to mitigate the impact of any potential leaks.[9]

Step 3: Arranging for Professional Disposal

Under no circumstances should N,2-dimethyl-5-nitrobenzamide be disposed of in the regular trash or poured down the drain.[1]

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous chemical waste. They have established procedures and contracts with licensed waste disposal vendors.[7][10]

  • Provide Accurate Information: When arranging for disposal, provide a clear and accurate description of the waste, including the chemical name and quantity.

  • Documentation: Retain all documentation provided by the waste disposal vendor, such as waste manifests, as a record of proper disposal.[6]

Step 4: Decontamination

  • Labware: Any laboratory equipment that has come into contact with N,2-dimethyl-5-nitrobenzamide must be thoroughly decontaminated. This can be achieved by triple rinsing with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water.[2][7]

  • Rinsate Collection: The solvent rinsate from the decontamination process must be collected and disposed of as hazardous waste.[7]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill: In case of a spill, evacuate the immediate area and alert your colleagues. If the spill is significant, contact your institution's EHS for assistance. For minor spills, and only if you are trained to do so, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

V. Disposal Workflow and Decision-Making Diagram

The following diagram outlines the logical steps and decision points in the disposal process for N,2-dimethyl-5-nitrobenzamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start N,2-dimethyl-5-nitrobenzamide Waste Generated ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill_check Spill or Exposure? start->spill_check fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Use Labeled, Sealed Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup documentation Retain Disposal Records pickup->documentation spill_check->ppe emergency_proc Follow Emergency Procedures spill_check->emergency_proc Yes

Caption: Disposal workflow for N,2-dimethyl-5-nitrobenzamide.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitrobenzamide.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 Material Safety Data Sheet.
  • Chem Service. (2016). Safety Data Sheet: N,N-Dimethylbenzamide.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylbenzamide.
  • Fisher Scientific. (2010). Safety Data Sheet: Benzamide.
  • Benchchem. (n.d.). Proper Disposal of Methyl 2,4-dimethyl-5-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals.

Sources

Handling

Personal protective equipment for handling N,2-dimethyl-5-nitrobenzamide

Essential Safety and Handling Guide: N,2-dimethyl-5-nitrobenzamide A Senior Application Scientist's Directive on Safe Laboratory Operations This guide provides a comprehensive framework for the safe handling, use, and di...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: N,2-dimethyl-5-nitrobenzamide

A Senior Application Scientist's Directive on Safe Laboratory Operations

This guide provides a comprehensive framework for the safe handling, use, and disposal of N,2-dimethyl-5-nitrobenzamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are built upon a conservative assessment of structurally related aromatic nitro compounds and substituted benzamides. This directive is designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.

Inferred Hazard Profile: A Conservative Approach

The chemical structure of N,2-dimethyl-5-nitrobenzamide, featuring both a nitroaromatic group and a substituted benzamide moiety, suggests a hazard profile that requires diligent control measures. Analysis of analogous compounds indicates the following potential hazards:

  • Acute Oral Toxicity : Many nitrobenzamides are classified as harmful if swallowed.[1][2][3] Ingestion may lead to gastrointestinal irritation.[2]

  • Skin and Eye Irritation : Direct contact is likely to cause skin and serious eye irritation.[4][5][6]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4][5]

  • Genotoxicity : At least one related nitroaromatic compound is suspected of causing genetic defects, warranting careful handling to minimize exposure.

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling N,2-dimethyl-5-nitrobenzamide. The principle of causality dictates that the level of protection must correspond to the potential routes of exposure identified in the hazard profile.

Eye and Face Protection
  • Mandatory : Chemical splash goggles that provide a complete seal around the eyes and have indirect ventilation must be worn at all times.[7][8] Standard safety glasses do not offer sufficient protection from splashes, dust, or powders.[7]

  • Recommended for High-Risk Operations : For procedures involving larger quantities (>1g) or a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9]

Skin and Body Protection
  • Gloves : Chemical-resistant nitrile gloves are required for all handling activities.[8][10] It is critical to inspect gloves for any signs of degradation or puncture before use. For extended handling periods or when working with high concentrations, consider double-gloving.[11]

  • Laboratory Coat : A flame-resistant lab coat is necessary to protect the skin from spills and prevent the contamination of personal clothing.[12]

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[12] Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection
  • Primary Engineering Control : All handling of solid N,2-dimethyl-5-nitrobenzamide should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

  • When Required : If a fume hood is not available or if there is a potential for dust generation outside of a contained system, a NIOSH-approved N95 (or higher) respirator is required.[12]

PPE Summary Table
Protection Type Equipment Specification Rationale for Use
Eye & Face Chemical splash goggles (mandatory); Face shield (for high-risk tasks).[7][9]Prevents serious eye irritation from splashes or airborne particles.[4][5]
Hand Nitrile, chemical-resistant gloves.[8]Prevents skin irritation and potential absorption.[2][10]
Body Flame-resistant lab coat; long pants; closed-toe shoes.[12]Protects skin from accidental contact and contamination.[9]
Respiratory Work in a chemical fume hood. Use an N95 respirator if dust is generated.[8][12]Prevents inhalation of airborne particles that can cause respiratory irritation.[2]

Integrated Operational & Disposal Plan

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory. Adherence to the following step-by-step procedures is mandatory.

Step 1: Pre-Handling & Engineering Controls
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment : Confirm the immediate accessibility of a fully functional eyewash station and safety shower before beginning work.[2][8]

  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, and sealable containers, and place them within the fume hood to minimize movement in and out of the containment area.

Step 2: Handling and Experimental Use
  • Don PPE : Put on all required PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use an analytical balance with a draft shield, preferably located inside the fume hood.[12] Use a micro-spatula to carefully transfer the powder, avoiding any actions that could generate dust.[13]

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

  • Post-Handling : After handling, wipe down the work surface within the fume hood with an appropriate decontaminating solvent.

Step 3: Spill Response Protocol
  • Minor Spill (Solid, <1g, contained in fume hood) :

    • Wearing full PPE, gently cover the spill with a dry absorbent material.

    • Carefully sweep the mixture into a designated, labeled hazardous waste container.[3] Avoid raising dust.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (or any spill outside of a fume hood) :

    • Evacuate all non-essential personnel from the immediate area.[8]

    • Alert laboratory safety personnel and your supervisor immediately.

    • If safe to do so, increase ventilation to the area.

Step 4: Decontamination and Waste Disposal
  • Waste Classification : All materials contaminated with N,2-dimethyl-5-nitrobenzamide, including gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.[8]

  • Containerization : Collect all solid and contaminated disposable waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Disposal Pathway : The primary disposal method should be incineration in a licensed facility. It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8]

  • Regulatory Compliance : Always consult and adhere to all federal, state, and local environmental regulations for the final disposal of the waste.[1][8][13] Do not discharge to drains or the environment.

Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE (Goggles, Gloves, Coat) prep1->prep2 handle1 Weigh Solid Chemical (Minimize Dust) prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 spill Spill Occurs handle2->spill clean2 Segregate Waste clean1->clean2 disp1 Package in Labeled Hazardous Waste Container clean2->disp1 disp2 Dispose via Certified Incineration disp1->disp2 spill_response Execute Spill Response Protocol spill->spill_response Evacuate & Alert spill_response->clean1

Caption: Workflow for handling N,2-dimethyl-5-nitrobenzamide.

References

  • SAFETY DATA SHEET . Chem Service. [Link]

  • Personal Protective Equipment | US EPA . (2025, September 12). [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals . (2024, June 6). PPS Essentials. [Link]

  • Safety Data Sheet: ≥98,5 % . Carl ROTH. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK . SDS Manager. [Link]

  • Section 6C: Protective Equipment . Environmental Health and Safety - Princeton University. [Link]

  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876 . PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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